Bay 73-6691
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028165 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-92-6 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-73-6691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 73-6691 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-73-6691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Bay 73-6691 in cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bay 73-6691 and its integral role in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, including key regions for learning and memory such as the cerebellum, neocortex, striatum, and hippocampus.[1] By inhibiting PDE9A, this compound effectively elevates intracellular cGMP levels, thereby modulating downstream signaling cascades crucial for neuronal function and plasticity.
Core Mechanism of Action: Potentiation of cGMP Signaling
The fundamental mechanism by which this compound exerts its effects is through the inhibition of PDE9A, which is responsible for the degradation of cGMP.[1][2] This leads to an accumulation of intracellular cGMP, amplifying the signaling pathways that are dependent on this second messenger. A key pathway implicated is the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) cascade.[3][4][5][6][7] Enhanced cGMP levels activate PKG, which in turn phosphorylates and activates CREB, a transcription factor pivotal for the expression of genes involved in synaptic plasticity and memory formation.[2]
The inhibition of PDE9A by this compound has been shown to have nootropic effects, improving learning and memory in animal models.[1][3] This has positioned this compound as a significant research tool and a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease.[1][3][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro potency of this compound and its effects in preclinical models.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Assay System |
| PDE9A | Human | 55 | Enzymatic Assay[9][10] |
| PDE9A | Murine | 100 | Enzymatic Assay[9][10] |
| PDE1C | Human | 1400 ± 350 | Enzymatic Assay[4] |
| PDE11A | Human | 2600 ± 400 | Enzymatic Assay[4] |
| PDE2A, 3B, 4B, 5A, 7B, 8A, 10A | Human | >4000 | Enzymatic Assay[4] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Task | Dose | Effect |
| Young Adult Wistar Rats | Long-Term Potentiation (LTP) in hippocampal slices | 10 µM | Enhanced early LTP after weak tetanic stimulation[3] |
| Very Old FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP[3] |
| Rodents | Social Recognition Task | Not specified | Enhanced acquisition, consolidation, and retention of long-term memory[3][4] |
| Aβ25-35-injected Mice | Morris Water Maze | 3 mg/kg | Almost completely abolished the prolongation of escape-latency[11] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PDE9A Inhibition and cGMP Signaling Pathway in Neurons.
Caption: Long-Term Potentiation (LTP) Experimental Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Long-Term Potentiation (LTP) Electrophysiology
LTP is a cellular correlate of learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons.
Protocol:
-
Hippocampal Slice Preparation:
-
Anesthetize the animal (e.g., Wistar or FBNF1 rat) and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[2]
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for 20-30 minutes.
-
-
Treatment and LTP Induction:
-
Apply this compound (e.g., 10 µM) or vehicle to the perfusion medium for a specified duration before and after LTP induction.[4]
-
Induce LTP using a weak tetanic stimulation protocol (e.g., one train of 100 Hz for 1 second).[3]
-
Continue recording fEPSPs for at least 60 minutes following tetanic stimulation.[2]
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the average slope recorded during the baseline period.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
-
Social Recognition Task
This task assesses long-term memory in rodents based on their natural tendency to investigate novel social stimuli.
Protocol:
-
Habituation:
-
Individually house adult rats and handle them for several days to acclimate them to the experimenter.
-
Habituate the rats to the testing arena for a set period on the days leading up to the experiment.
-
-
Acquisition Phase (T1):
-
Place an adult rat in the testing arena with a juvenile conspecific for a defined period (e.g., 5 minutes).
-
Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
-
Treatment:
-
Administer this compound or vehicle at various time points relative to the acquisition and retention phases (e.g., pre-T1 for acquisition, post-T1 for consolidation, or pre-T2 for retrieval).[4]
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 24 hours), re-expose the adult rat to the same juvenile from T1.[4]
-
Record the social investigation time during this second exposure.
-
-
Data Analysis:
-
A decrease in investigation time during T2 compared to T1 is indicative of memory for the juvenile.
-
Compare the reduction in investigation time between the this compound-treated and vehicle-treated groups to assess the effect on social recognition memory.[4]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the cGMP signaling pathway in neuronal function. Its high potency and selectivity for PDE9A allow for targeted modulation of cGMP levels, providing insights into the molecular mechanisms underlying learning, memory, and synaptic plasticity. The preclinical data strongly support the potential of PDE9A inhibition as a therapeutic strategy for cognitive deficits associated with neurodegenerative diseases. Further research utilizing this compound will continue to unravel the complexities of cGMP signaling in the brain and its implications for cognitive health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. scispace.com [scispace.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Bay 73-6691: A Selective PDE9A Inhibitor for CNS Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 9A (PDE9A) is a crucial enzyme in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling within the central nervous system. Its inhibition presents a promising therapeutic strategy for neurodegenerative disorders, including Alzheimer's disease. Bay 73-6691 was the first potent and selective inhibitor developed for PDE9A. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and cGMP signaling.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cGMP.[1] PDE9A is a high-affinity, cGMP-specific phosphodiesterase primarily expressed in the brain, particularly in regions associated with learning and memory such as the neocortex, hippocampus, and striatum.[2] By hydrolyzing cGMP, PDE9A plays a critical role in terminating cGMP-mediated signal transduction that occurs following glutamate (B1630785) binding to NMDA receptors.[2][3] Inhibition of PDE9A is therefore hypothesized to prolong and enhance glutamate signaling, a process fundamental to synaptic plasticity and cognitive function.[2]
This compound emerged as the first potent and selective small molecule inhibitor of PDE9A.[2][4] Preclinical studies have demonstrated its ability to improve learning and memory in rodent models, suggesting its potential as a nootropic agent and a therapeutic for cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[2][4][5] This guide will delve into the technical details of this compound as a selective PDE9A inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the catalytic activity of the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates downstream signaling cascades, most notably the protein kinase G (PKG) pathway. The potentiation of the NO/cGMP-PKG/CREB pathway is considered a key mechanism underlying the pro-cognitive effects of PDE9A inhibition.[4][6]
References
- 1. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Object Location Test [protocols.io]
- 3. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Bay 73-6691: A Selective PDE9A Inhibitor for Cognitive Enhancement
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in the brain, particularly in regions crucial for learning and memory such as the hippocampus and neocortex.[1][2] Developed by Bayer, this compound was one of the first selective PDE9A inhibitors to be characterized and has been instrumental in exploring the therapeutic potential of targeting this enzyme for cognitive disorders, including Alzheimer's disease.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways. By inhibiting PDE9A, this compound elevates cGMP levels, thereby modulating downstream signaling cascades implicated in synaptic plasticity and memory formation.
Mechanism of Action: The NO/cGMP/PKG/CREB Pathway
The primary mechanism of action of this compound is the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of NMDA receptors, leading to the production of NO, which in turn stimulates soluble guanylate cyclase (sGC) to synthesize cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes involved in synaptic plasticity and long-term memory. By preventing the degradation of cGMP, this compound enhances and prolongs this signaling cascade, thereby facilitating processes such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for human and murine PDE9A. While a comprehensive selectivity panel against all PDE families is not publicly available, it has been reported to have a 25-fold selectivity for PDE9A over other PDEs.
| Target | Species | IC50 (nM) | Selectivity (Fold) |
| PDE9A | Human | 55 | - |
| PDE9A | Murine | 100 | - |
| Other PDEs | Various | - | >25 |
In Vivo Efficacy in Rodent Models
Studies in rodents have shown that this compound improves cognitive performance in various memory tasks.
| Animal Model | Behavioral Task | Doses (p.o.) | Key Findings |
| Rats | Social Recognition Task | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory. |
| Rats | Scopolamine-induced Passive Avoidance Deficit | 0.3 and 3 mg/kg | Attenuated the memory deficit induced by scopolamine (B1681570). |
| Rats | MK-801-induced Short-term Memory Deficit | 0.3 and 3 mg/kg | Reversed the short-term memory impairment caused by MK-801. |
In Vitro Electrophysiology
This compound has been shown to modulate synaptic plasticity in rat hippocampal slices.
| Preparation | Experiment | Concentration | Key Findings |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | 10 µM | Enhanced early LTP after weak tetanic stimulation. |
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, bioavailability, and brain-to-plasma ratio, are not extensively reported in publicly available literature. However, the compound is described as being brain penetrant.
Experimental Protocols
Social Recognition Task in Rats
Objective: To assess the effect of this compound on social memory.
Materials:
-
Adult male rats
-
Juvenile male rats (unfamiliar)
-
Test arena
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle control
Procedure:
-
Habituation: Individually house adult rats and handle them for several days prior to the experiment to acclimate them to the researcher.
-
Dosing: Administer this compound or vehicle orally to the adult rats 30-60 minutes before the first trial.
-
Trial 1 (T1): Place an adult rat in the test arena with an unfamiliar juvenile rat for a defined period (e.g., 5 minutes). Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Inter-trial Interval: Return the adult rat to its home cage for a specific duration (e.g., 60 minutes).
-
Trial 2 (T2): Re-expose the adult rat to the now-familiar juvenile rat and a novel, unfamiliar juvenile rat. Record the time spent investigating each juvenile.
-
Data Analysis: A significant increase in the investigation time of the novel juvenile compared to the familiar one in the vehicle group indicates intact social memory. An enhancement of this preference or a longer retention of the memory of the first juvenile in the this compound treated group suggests a pro-cognitive effect.
Passive Avoidance Task in Rats
Objective: To evaluate the effect of this compound on fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark chamber)
-
Adult male rats
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle control
-
Scopolamine (or other amnesic agent)
Procedure:
-
Acquisition/Training Trial:
-
Place a rat in the light compartment of the apparatus.
-
After a short habituation period, the door between the compartments opens.
-
When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.
-
Remove the rat from the apparatus after a set period.
-
-
Dosing: Administer this compound or vehicle, and the amnesic agent (e.g., scopolamine) at appropriate times relative to the training and retention trials. For example, this compound could be given before training and scopolamine after.
-
Retention Trial (typically 24 hours later):
-
Place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive stimulus. A reversal of the amnesic agent-induced reduction in step-through latency by this compound demonstrates its memory-enhancing properties.
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
Objective: To assess the effect of this compound on synaptic plasticity.
Materials:
-
Adult male rats
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.
-
-
Drug Application:
-
Switch to aCSF containing this compound (e.g., 10 µM) and perfuse for a set period before inducing LTP.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., multiple trains of 4 pulses at 100 Hz, with trains repeated at 5 Hz).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation of the synaptic response.
-
-
Data Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline. A greater potentiation in the presence of this compound compared to control indicates an enhancement of synaptic plasticity.
Conclusion
This compound has been a pivotal tool in understanding the role of PDE9A in cognitive function. Its ability to selectively inhibit PDE9A and thereby enhance cGMP signaling in the brain has demonstrated pro-cognitive effects in a range of preclinical models. The data gathered from studies involving this compound have provided a strong rationale for the continued investigation of PDE9A inhibitors as a potential therapeutic strategy for neurodegenerative diseases characterized by cognitive decline. Further research is warranted to fully elucidate the pharmacokinetic profile and to establish a comprehensive selectivity profile of this compound.
References
Bay 73-6691: A Technical Guide to its Effects on Neuronal Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a significant research tool for investigating the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in neuronal plasticity and cognitive function. By preventing the degradation of cGMP, this compound effectively elevates intracellular cGMP levels, leading to the modulation of downstream signaling cascades critical for synaptic strengthening and memory formation. This technical guide provides a comprehensive overview of the effects of this compound on neuronal plasticity, with a focus on its mechanism of action, quantitative effects on long-term potentiation (LTP), and its impact on learning and memory in preclinical models. Detailed experimental protocols and visualizations of key signaling pathways and workflows are provided to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: PDE9A Inhibition and the cGMP Signaling Pathway
This compound exerts its effects by selectively inhibiting the PDE9A enzyme.[1] PDE9A is a key enzyme responsible for the hydrolysis of cGMP, a crucial second messenger in the central nervous system.[2] The inhibition of PDE9A leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG).[2] Activated PKG can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[2] The phosphorylation of CREB is a critical step in the transcription of genes necessary for synaptic plasticity and the consolidation of long-term memories.[3] The proposed signaling cascade is often referred to as the Nitric Oxide (NO)/cGMP/PKG/CREB pathway, as NO can stimulate the production of cGMP by activating soluble guanylyl cyclase.[2]
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on in vitro neuronal plasticity and in vivo cognitive performance.
Table 1: In Vitro Effects of this compound on Long-Term Potentiation (LTP)
| Parameter | Animal Model | Brain Region | This compound Concentration | Key Findings | Reference |
| Early LTP Enhancement | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 10 µM | Significantly enhanced early LTP after weak tetanic stimulation. | [4] |
| No Effect on Early LTP | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 30 µM | No significant effect on early LTP. | [4] |
| No Effect on Basal Synaptic Transmission | Young adult Wistar rats (7-8 weeks old) | Hippocampal slices (CA1) | 10 µM and 30 µM | No effect on basal synaptic transmission. | [4] |
| Increased Basal Synaptic Transmission & Enhanced Early LTP | Very old FBNF1 rats (31-35 months old) | Hippocampal slices (CA1) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [4] |
Table 2: In Vivo Effects of this compound on Cognitive Performance in Rodents
| Behavioral Task | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Social Recognition Task | Adult Wistar rats | Pre-treatment before T1 | 0.3 and 3 mg/kg (p.o.) | Significantly improved social recognition memory at T2. | [4] |
| Passive Avoidance Task | Male Wistar rats | Pre-treatment before shock trial | 1 and 3 mg/kg (p.o.) | Attenuated scopolamine-induced retention deficit. | [4] |
| T-Maze Continuous Alternation Task | Male C57BL/6J mice | Pre-treatment before testing | 3 and 10 mg/kg (p.o.) | Attenuated MK-801-induced short-term memory deficits. | [4] |
| Object Recognition Task | Rats | Pre-treatment | 0.1 and 0.3 mg/kg | Increased exploration time for novel objects, suggesting improved object recognition. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol is adapted from the methodology described by van der Staay et al. (2008).
Objective: To assess the effect of this compound on LTP in the CA1 region of the hippocampus.
Materials:
-
Male Wistar rats (7-8 weeks old) or FBNF1 rats (31-35 months old)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vibratome
-
Recording chamber
-
Stimulating and recording electrodes
-
Data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-old, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in a submerged-type chamber with continuously oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 31 ± 1 °C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral-commissural fibers.
-
Place a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20 minutes by delivering single stimuli at 0.05 Hz.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing this compound (10 µM or 30 µM) for 30 minutes prior to LTP induction. The drug remains present until 15 minutes after tetanus.
-
-
LTP Induction (Weak Tetanic Stimulation):
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 120 minutes post-tetanus.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to baseline.
-
Social Recognition Task
This protocol is based on the methods described by van der Staay et al. (2008).
Objective: To assess the effect of this compound on short-term social memory in rats.
Materials:
-
Adult male Wistar rats
-
Juvenile male Wistar rats
-
Test arena
-
This compound
Procedure:
-
Habituation:
-
Habituate adult rats to the test arena for 5 minutes one day before the test.
-
-
Drug Administration:
-
Administer this compound (0.3 or 3 mg/kg, p.o.) or vehicle to adult rats 60 minutes before the first trial (T1).
-
-
Trial 1 (T1):
-
Place an adult rat in the arena with a juvenile rat for a 4-minute period.
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
-
Inter-Trial Interval:
-
Return both rats to their home cages for a 2-hour interval.
-
-
Trial 2 (T2):
-
Re-expose the adult rat to the same juvenile rat for a 4-minute period.
-
Record the total investigation time.
-
-
Data Analysis:
-
A reduction in investigation time from T1 to T2 is indicative of memory for the juvenile.
-
Compare the investigation times and the percent reduction between the this compound treated and vehicle groups.
-
Passive Avoidance Task
This protocol is adapted from the methodology described by van der Staay et al. (2008).
Objective: To evaluate the effect of this compound on scopolamine-induced memory impairment.
Materials:
-
Male Wistar rats
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber)
-
This compound
Procedure:
-
Drug Administration:
-
Administer this compound (1 or 3 mg/kg, p.o.) or vehicle 60 minutes before the training trial.
-
Administer scopolamine (0.5 mg/kg, i.p.) or vehicle 30 minutes before the training trial.
-
-
Training Trial:
-
Place the rat in the light compartment.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention Test:
-
24 hours after the training trial, place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds).
-
-
Data Analysis:
-
A longer latency to enter the dark compartment indicates better memory of the aversive stimulus.
-
Compare the step-through latencies between the different treatment groups.
-
T-Maze Continuous Alternation Task
This protocol is based on the methods described by van der Staay et al. (2008).
Objective: To assess the effect of this compound on MK-801-induced deficits in spatial working memory.
Materials:
-
Male C57BL/6J mice
-
T-maze apparatus
-
MK-801
-
This compound
Procedure:
-
Drug Administration:
-
Administer this compound (3 or 10 mg/kg, p.o.) or vehicle 60 minutes before testing.
-
Administer MK-801 (0.2 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
-
Forced-Choice Trial:
-
Block one arm of the T-maze and allow the mouse to explore the starting arm and the open arm.
-
-
Free-Choice Trials:
-
Immediately after the forced-choice trial, remove the block and allow the mouse to freely choose between the two arms for a series of trials (e.g., 14 trials).
-
An alternation is recorded if the mouse enters the arm opposite to the one it entered in the previous trial.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations.
-
A higher percentage of alternations indicates better spatial working memory.
-
Compare the alternation percentages between the different treatment groups.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the cGMP signaling pathway in neuronal plasticity and cognition. The preclinical data strongly suggest that by inhibiting PDE9A, this compound can enhance synaptic plasticity, as evidenced by its effects on LTP, and improve performance in various learning and memory paradigms. The detailed protocols and compiled quantitative data presented in this guide are intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of PDE9A inhibitors for cognitive disorders. Further investigation into the downstream targets of the cGMP/PKG/CREB pathway and the long-term effects of this compound on neuronal structure and function will be crucial for advancing this promising area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bay 73-6691 on Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in the brain, particularly in regions critical for cognitive function such as the hippocampus and neocortex.[1] By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways associated with synaptic plasticity, learning, and memory.[1][2] Preclinical studies in rodent models have demonstrated the potential of this compound to enhance cognitive performance, suggesting its therapeutic utility for conditions characterized by memory deficits, such as Alzheimer's disease.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the implicated signaling pathway.
Core Mechanism of Action: Modulation of the NO/cGMP/PKG/CREB Signaling Pathway
The cognitive-enhancing effects of this compound are primarily attributed to its modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[2][3] This pathway is integral to the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
Here is a step-by-step breakdown of the pathway:
-
Glutamate Release and NMDA Receptor Activation: Neuronal activity triggers the release of glutamate, which binds to N-methyl-D-aspartate (NMDA) receptors on the postsynaptic membrane.
-
Calcium Influx and Nitric Oxide Synthase (nNOS) Activation: Activation of NMDA receptors leads to an influx of calcium ions (Ca2+), which in turn activates neuronal nitric oxide synthase (nNOS).
-
Nitric Oxide (NO) Production and Soluble Guanylyl Cyclase (sGC) Activation: nNOS synthesizes NO, a retrograde messenger that diffuses to the presynaptic terminal and also acts within the postsynaptic neuron to activate soluble guanylyl cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
PDE9A-mediated cGMP Hydrolysis (Inhibited by this compound): Under normal conditions, PDE9A rapidly hydrolyzes cGMP, terminating its signal. This compound inhibits this step, leading to an accumulation of intracellular cGMP.
-
Protein Kinase G (PKG) Activation: Elevated cGMP levels activate protein kinase G (PKG).
-
CREB Phosphorylation and Gene Transcription: PKG phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the transcription of genes essential for synaptic plasticity and memory consolidation.
References
Investigating the Nootropic Properties of Bay 73-6691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nootropic properties of Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). It summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing its cognitive-enhancing effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: PDE9A Inhibition and cGMP Signaling
This compound exerts its nootropic effects by selectively inhibiting the PDE9A enzyme.[1] PDE9A is predominantly expressed in the brain, with high concentrations in regions crucial for learning and memory, such as the hippocampus, neocortex, and striatum.[1] This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling.
The proposed mechanism of action involves the modulation of the nitric oxide (NO)/cGMP signaling pathway.[1][2][3] By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This, in turn, is thought to activate Protein Kinase G (PKG) and subsequently influence downstream targets like the cAMP response element-binding protein (CREB), a critical transcription factor involved in synaptic plasticity and memory formation.[2][3] This enhancement of cGMP signaling is believed to underpin the improvements in learning and memory observed with this compound administration.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations into the nootropic effects of this compound.
Table 1: In Vitro Effects of this compound on Hippocampal Long-Term Potentiation (LTP)
| Animal Model | Brain Region | Experimental Paradigm | Concentration | Outcome | Reference |
| Young Adult Wistar Rats | Hippocampal Slices (CA1) | Weak Tetanic Stimulation | 10 µM | Enhanced early LTP | [2] |
| Young Adult Wistar Rats | Hippocampal Slices (CA1) | Weak Tetanic Stimulation | 30 µM | No effect on early LTP | [2] |
| Aged FBNF1 Rats | Hippocampal Slices | Weak Tetanic Stimulation | 10 µM | Increased basal synaptic transmission and enhanced early LTP | [2] |
Table 2: In Vivo Effects of this compound on Cognitive Performance in Rodent Models
| Behavioral Task | Animal Model | Dosing Regimen | Key Findings | Reference |
| Social Recognition Task | Rats | 0.3 and 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory. | [2] |
| Object Recognition Task | Rats | 0.1 and 0.3 mg/kg (p.o.) | Tended to enhance long-term memory. | [2] |
| Passive Avoidance Task | Mice | Not specified | Attenuated scopolamine-induced retention deficit. | [2] |
| T-Maze Alternation Task | Mice | Not specified | Attenuated MK-801-induced short-term memory deficits. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro: Long-Term Potentiation (LTP) in Rat Hippocampal Slices
Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.
Materials:
-
Adult Wistar or FBNF1 rats
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome or tissue chopper
-
Interface or submerged recording chamber
-
Bipolar stimulating electrode
-
Glass microelectrode for recording
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
Procedure:
-
Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 400-500 µm thick transverse hippocampal slices using a vibratome or tissue chopper.
-
Incubation: Transfer the slices to an interface or submerged recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C). Allow slices to recover for at least 1 hour before recording.
-
Electrode Placement: Position a bipolar stimulating electrode in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers. Place a recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.
-
Drug Application: For the drug-treated group, perfuse the slices with aCSF containing the desired concentration of this compound (e.g., 10 µM) for a predetermined period before LTP induction (e.g., 20 minutes).
-
LTP Induction: Induce LTP using a weak high-frequency stimulation protocol (e.g., a single train of 100 Hz for 1 second).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Express the post-induction fEPSP slope as a percentage of the pre-induction baseline slope. Compare the magnitude of LTP between the this compound-treated and control groups.
In Vivo: Social Recognition Task
Objective: To evaluate the effect of this compound on social memory.
Materials:
-
Adult male rats
-
Juvenile male conspecific rats
-
Open field arena
-
This compound solution and vehicle
-
Oral gavage needles
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate the adult rats to the testing arena for a set period on consecutive days leading up to the experiment.
-
Dosing: Administer this compound or vehicle orally (p.o.) to the adult rats at a specified time before the first trial (T1).
-
First Trial (T1 - Acquisition): Place an adult rat in the arena with a juvenile rat for a fixed duration (e.g., 5 minutes). Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Retention Interval: Return the adult rat to its home cage for a specific retention interval (e.g., 24 hours).
-
Second Trial (T2 - Recognition): Re-expose the adult rat to the same juvenile rat from T1 and a novel juvenile rat. Record the time spent investigating each juvenile.
-
Data Analysis: Calculate a recognition index, typically as the proportion of time spent investigating the novel juvenile relative to the total investigation time for both juveniles. A higher index indicates better social memory.
In Vivo: Novel Object Recognition Task
Objective: To assess the impact of this compound on recognition memory.
Materials:
-
Adult rats or mice
-
Open field arena
-
Two sets of identical objects and one set of novel objects
-
This compound solution and vehicle
-
Oral gavage needles
-
Video recording and analysis software
Procedure:
-
Habituation: Allow the animals to explore the empty open field arena for a few minutes on the days preceding the test to reduce novelty-induced stress.
-
Familiarization Phase (T1): Place two identical objects in the arena. Administer this compound or vehicle at a set time before this phase. Place the animal in the arena and allow it to explore the objects for a fixed duration (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 to 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the familiar object and the novel object. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A positive index indicates successful recognition memory.
In Vivo: Passive Avoidance Task
Objective: To evaluate the effect of this compound on fear-motivated learning and memory, particularly in a deficit model.
Materials:
-
Passive avoidance apparatus (a box with a light and a dark compartment separated by a door)
-
Shock generator
-
Mice
-
This compound solution, vehicle, and an amnesic agent (e.g., scopolamine)
-
Injection supplies
Procedure:
-
Acquisition/Training Trial: Place the mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild, brief foot shock. The latency to enter the dark compartment is recorded.
-
Dosing: Administer the amnesic agent (e.g., scopolamine) to induce a memory deficit. Administer this compound or vehicle at a specified time relative to the training or retention trial.
-
Retention Trial: After a retention interval (typically 24 hours), place the mouse back in the light compartment. Record the latency to enter the dark compartment (step-through latency), up to a maximum cutoff time (e.g., 300 seconds). No foot shock is delivered in this trial.
-
Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive stimulus. Compare the latencies between the different treatment groups to determine if this compound can attenuate the scopolamine-induced amnesia.
In Vivo: T-Maze Continuous Alternation Task
Objective: To assess spatial working memory.
Materials:
-
T-maze apparatus
-
Mice
-
This compound solution, vehicle, and a working memory impairing agent (e.g., MK-801)
-
Injection supplies
Procedure:
-
Habituation: Acclimate the mice to the T-maze for a few minutes prior to testing.
-
Dosing: Administer the memory-impairing agent (e.g., MK-801) and this compound or vehicle at appropriate times before the task.
-
Task: Place the mouse at the base of the T-maze and allow it to choose one of the goal arms. Once the mouse has entered an arm, it is returned to the start. The sequence of arm choices is recorded for a set number of trials (e.g., 8-12 trials).
-
Data Analysis: A spontaneous alternation is defined as entering the arm opposite to the one chosen in the previous trial. Calculate the percentage of spontaneous alternations. A higher percentage indicates better spatial working memory. Compare the alternation rates across treatment groups.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
Bay 73-6691: A Technical Guide to its Potential in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bay 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, and its potential as a therapeutic agent in Alzheimer's disease (AD). This document details the core mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts in this area.
Core Concept: Targeting the cGMP Signaling Pathway in Alzheimer's Disease
Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a vital second messenger in the central nervous system.[1][2] In the context of Alzheimer's disease, inhibiting PDE9A is a promising therapeutic strategy. By preventing the breakdown of cGMP, PDE9 inhibitors like this compound elevate intracellular cGMP levels, thereby enhancing downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[3]
The primary mechanism involves the potentiation of the nitric oxide (NO)-cGMP signaling cascade.[4] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][5] Activated CREB is a transcription factor that promotes the expression of genes essential for the formation and maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] Preclinical studies have shown that PDE9 inhibitors can rescue deficits in synaptic plasticity and improve cognitive function in various animal models of Alzheimer's disease.[4][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of this compound in the context of Alzheimer's disease models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay System |
| Human PDE9A | 55 | Enzymatic Assay[][8] |
| Human PDE1C | 1400 ± 350 | Enzymatic Assay[8] |
| Human PDE2A | >4000 | Enzymatic Assay[8] |
| Human PDE3B | >4000 | Enzymatic Assay[8] |
| Human PDE4B | >4000 | Enzymatic Assay[8] |
| Human PDE5A | >4000 | Enzymatic Assay[8] |
| Human PDE7B | >4000 | Enzymatic Assay[8] |
| Human PDE8A | >4000 | Enzymatic Assay[8] |
| Human PDE10A | >4000 | Enzymatic Assay[8] |
| Human PDE11A | 2600 ± 400 | Enzymatic Assay[8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Behavioral Task | Dose | Key Outcome |
| Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP.[4][9] |
| Rodents | Social Recognition Task | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory.[8][9] |
| Rodents | Passive Avoidance Task (Scopolamine-induced deficit) | Not specified | Attenuated retention deficit.[4][9] |
| Rodents | T-maze Alternation Task (MK-801-induced deficit) | Not specified | Attenuated short-term memory deficits.[4][9] |
| Mice (Aβ25-35 injection) | Morris Water Maze | Not specified | Improved learning and memory.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating the efficacy of this compound in Alzheimer's disease models.
In Vitro Assays
1. PDE9A Enzymatic Inhibition Assay:
-
Objective: To determine the IC50 value of this compound for PDE9A.
-
Methodology: Recombinant human PDE9A is incubated with the substrate cGMP and varying concentrations of this compound. The amount of remaining cGMP or the product 5'-GMP is quantified, typically using radioimmunoassay (RIA), scintillation proximity assay (SPA), or fluorescence polarization (FP). The IC50 value is calculated from the dose-response curve.
2. Aβ-induced Neurotoxicity in Cell Culture:
-
Objective: To assess the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures.[10]
-
Protocol:
-
Cells are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are added to the culture medium to induce neurotoxicity.[10]
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed using assays such as MTT, LDH, or live/dead staining.
-
Mechanistic readouts can include measurement of intracellular cGMP levels, reactive oxygen species (ROS), and apoptosis markers (e.g., caspase-3 activity).[5][10]
-
In Vivo Studies
1. Animal Models of Alzheimer's Disease:
-
Acute Model: Intracerebroventricular (ICV) injection of Aβ oligomers in rodents to induce acute cognitive deficits.[10]
-
Transgenic Models: Use of transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN), leading to age-dependent Aβ plaque formation and cognitive decline (e.g., Tg2576).[11]
2. Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.[10]
-
Novel Object Recognition (NOR): To evaluate recognition memory. Animals are familiarized with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[4]
-
Social Recognition Task: To assess social memory. A juvenile rat is introduced to an adult test rat for a short period. After an inter-exposure interval, the same or a novel juvenile is re-introduced. The time the adult rat spends investigating the juvenile is measured.[8]
3. Electrophysiology (Long-Term Potentiation):
-
Objective: To measure synaptic plasticity in the hippocampus.
-
Protocol:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is placed in the Schaffer collateral pathway.
-
A stable baseline of synaptic transmission is established.
-
LTP is induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).
-
The potentiation of the fEPSP slope is recorded for at least 60 minutes post-induction.
-
The effect of this compound is assessed by perfusing the slices with the compound before and during LTP induction.[4][8]
Conclusion
This compound has demonstrated significant potential in preclinical models of Alzheimer's disease by targeting the cGMP signaling pathway to enhance synaptic plasticity and improve cognitive function. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic utility of PDE9A inhibitors. While a clinical trial with another PDE9A inhibitor, PF-04447943, did not show cognitive improvement in patients with mild to moderate AD, the underlying mechanism remains a compelling target.[11] Further investigation is warranted to fully understand the therapeutic window, optimal patient population, and potential biomarkers for response to PDE9A inhibition in Alzheimer's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Alters Neuron Plasticity and Phosphorylation of Tau T...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Bay 73-6691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase type 9 (PDE9), with a specific affinity for the PDE9A subtype.[1][2][3][4] Developed by Bayer, it was one of the first selective PDE9A inhibitors created and has been instrumental in preclinical research, particularly in the field of neuroscience.[2] The PDE9A enzyme is highly expressed in the brain—specifically in the neocortex, hippocampus, striatum, and cerebellum—where it plays a crucial role in regulating cyclic guanosine (B1672433) monophosphate (cGMP) signal transduction.[2] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways. This mechanism has positioned this compound as a significant tool for investigating the therapeutic potential of PDE9A inhibition in conditions characterized by cognitive deficits, such as Alzheimer's disease.[5][6] Animal studies have demonstrated its ability to improve learning and memory, suggesting nootropic effects.[2][5]
Core Mechanism of Action: Modulation of the cGMP Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of the PDE9A enzyme.[] PDE9A is responsible for the specific hydrolysis of cGMP, a critical second messenger involved in various physiological processes, including synaptic plasticity.[8][9] In the central nervous system, the nitric oxide (NO) signaling cascade is a key regulator of cGMP levels. Following the activation of NMDA receptors by glutamate, nitric oxide synthase (NOS) is activated, producing NO.[2] NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.
By inhibiting PDE9A, this compound effectively removes the primary "brake" on this pathway, leading to elevated intracellular cGMP concentrations.[9] This rise in cGMP potentiates the activity of protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5][10] Activated CREB is a transcription factor that promotes the expression of genes vital for synaptic plasticity, long-term potentiation (LTP), and memory formation.[9][10]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Analyte | Target | IC50 (nM) | Assay System | Reference |
| This compound | Human PDE9 | 55 | Enzymatic Assay | [1][][9] |
| This compound | Murine PDE9 | 100 | Enzymatic Assay | [1][9] |
| (R)-Bay 73-6691 | PDE9A | 22 | Enzymatic Assay | [11][12] |
| (S)-Bay 73-6691 | PDE9A | 88 | Enzymatic Assay | [11][12] |
Table 2: In Vitro Cellular and Tissue Effects
| Model System | Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (Wistar) | 10 µM | Enhanced early Long-Term Potentiation (LTP) after weak tetanic stimulation. | [5] |
| Rat Hippocampal Slices (Aged FBNF1) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [5][9] |
| SH-SY5Y Human Neuroblastoma Cells | 50-200 µg/mL | Attenuated Aβ25-35-induced cytotoxicity, oxidative stress, and apoptosis. | [6][13] |
| Human Breast Cancer Cell Lines | Not Specified | Induced cGMP accumulation and apoptosis. | [3] |
Table 3: In Vivo Efficacy in Rodent Models
| Animal Model | Doses (Route) | Key Findings | Reference |
| Aβ25-35-injected Mice (AD Model) | 0.3, 1, 3 mg/kg (i.p.) | Dose-dependently improved acquisition performance in Morris water maze; protected against Aβ-induced oxidative damage in the hippocampus. | [13][14] |
| Scopolamine-induced Amnesia (Rats) | Not Specified | Attenuated retention deficit in a passive avoidance task. | [5] |
| MK-801-induced Memory Deficit (Rats) | Not Specified | Attenuated short-term memory deficits in a T-maze alternation task. | [5] |
| Social & Object Recognition (Rodents) | Not Specified | Enhanced acquisition, consolidation, and retention of long-term memory. | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro Aβ-Peptide Induced Oxidative Stress Model
This protocol is used to assess the neuroprotective effects of this compound against amyloid-beta toxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are plated in 96-well plates at a density of 1×10⁵ cells per well.[13][14]
-
Toxin Preparation: Amyloid-β peptide 25-35 (Aβ25-35) is freshly prepared to a final concentration of 20 µM.[6][13]
-
Treatment: Cells are co-incubated with 20 µM Aβ25-35 and varying concentrations of this compound (typically 50, 100, 150, and 200 µg/mL) for a specified period.[6]
-
Endpoint Analysis: Following treatment, cell viability (e.g., via MTT assay), apoptosis (e.g., via flow cytometry), and markers of oxidative stress (e.g., reactive oxygen species levels) are measured to determine the protective effects of the compound.[13]
In Vivo Alzheimer's Disease Model and Behavioral Testing
This workflow describes the induction of an Alzheimer's-like pathology in mice and the subsequent evaluation of this compound's therapeutic effects.
-
Animal Model: Male ICR mice are used. An Alzheimer's disease-like pathology is induced via a single intracerebroventricular (ICV) injection of aggregated Aβ25-35 on day 0.[6][13]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection once daily from day 1 to day 10 at doses of 0.3, 1, and 3 mg/kg.[13]
-
Morris Water Maze (MWM): This task assesses spatial learning and memory.
-
Acclimation: Mice are habituated to the water maze by allowing them to swim for 60 seconds without a platform.[9]
-
Acquisition Phase (Days 7-10): Mice undergo multiple trials per day to learn the location of a hidden platform. The time taken to find the platform (escape latency) is recorded.[14]
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[9]
-
-
Biochemical Analysis: After behavioral testing, brain tissue (specifically the hippocampus) is collected to analyze oxidative stress markers, neuronal damage, and levels of memory-associated proteins.[6]
Long-Term Potentiation (LTP) Electrophysiology
LTP is a cellular correlate of learning and memory, and this protocol assesses the effect of this compound on synaptic plasticity.
-
Hippocampal Slice Preparation: Animals (e.g., Wistar or FBNF1 rats) are anesthetized, and brains are rapidly dissected in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.[5][9]
-
Recovery: Slices are allowed to recover for at least one hour in oxygenated aCSF at room temperature.[9]
-
Electrophysiological Recording: A single slice is transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Treatment and LTP Induction: After establishing a stable baseline fEPSP recording, the perfusion medium may be switched to one containing this compound (e.g., 10 µM). LTP is then induced using a high-frequency electrical stimulation protocol (tetanus).[5]
-
Data Analysis: The fEPSP slope is monitored for at least 60 minutes post-tetanus. LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-tetanus baseline.
Conclusion
This compound is a well-characterized, potent, and selective PDE9A inhibitor that has proven invaluable for preclinical research. Its mechanism of action, centered on the amplification of the cGMP signaling pathway, provides a strong rationale for its procognitive and neuroprotective effects.[5][6] The extensive quantitative data from in vitro and in vivo studies demonstrate its ability to enhance synaptic plasticity and ameliorate cognitive deficits in various animal models.[5][13] The detailed experimental protocols outlined herein provide a foundation for further investigation into the pharmacology of this compound and the broader therapeutic potential of PDE9A inhibition for neurodegenerative disorders and other conditions.
References
- 1. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document delves into the core chemical features driving its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction: this compound and the Role of PDE9A
This compound, chemically known as 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, was one of the first potent and selective inhibitors developed for phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various physiological processes.[4][5] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has shown therapeutic potential in preclinical models of neurodegenerative disorders such as Alzheimer's disease.[4][6] The pyrazolopyrimidinone (B8486647) scaffold is a common feature among many potent PDE9A inhibitors.[7][8][9][10]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE9A, leading to an accumulation of cGMP. This amplified cGMP signaling primarily impacts the nitric oxide (NO)/cGMP-protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway. Enhanced signaling through this pathway is believed to underlie the pro-cognitive effects of this compound observed in preclinical studies.[4]
Structure-Activity Relationship (SAR) of Pyrazolopyrimidinone PDE9A Inhibitors
The SAR of this compound and related pyrazolopyrimidinone analogs reveals several key structural features that are critical for potent and selective PDE9A inhibition. The core scaffold, consisting of a pyrazolopyrimidinone ring system, provides the fundamental framework for interaction with the enzyme's active site.
Key Structural Modifications and Their Effects
-
Substitution at the N1 position of the pyrazole (B372694) ring: A substituted phenyl group, such as the 2-chlorophenyl group in this compound, is a common feature. Modifications to this ring can influence potency and selectivity.
-
Substitution at the C6 position of the pyrimidinone ring: The nature of the substituent at this position significantly impacts inhibitory activity. The (R)-3,3,3-trifluoro-2-methylpropyl group in this compound is crucial for its high potency. The stereochemistry at the chiral center of this substituent is also important, with the (R)-enantiomer of this compound being more potent than the (S)-enantiomer.[11]
-
Other modifications to the core scaffold: Researchers have explored various other substitutions on the pyrazolopyrimidinone core to enhance potency, selectivity, and pharmacokinetic properties.[7][8]
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and selected analogs against PDE9A.
| Compound | R1 (N1-position) | R2 (C6-position) | PDE9A IC50 (nM) | Notes |
| This compound ((R)-enantiomer) | 2-Chlorophenyl | (R)-3,3,3-trifluoro-2-methylpropyl | 22 - 55 | Potent and selective PDE9A inhibitor.[1][2][12][13] |
| (S)-Bay 73-6691 | 2-Chlorophenyl | (S)-3,3,3-trifluoro-2-methylpropyl | 88 | (S)-enantiomer is less potent.[1] |
| Analog 1 | Cyclopentyl | (R)-methyl | 0.6 | Demonstrates the impact of N1 and C6 substitutions.[11] |
| Analog 2 | Isopropyl | (R)-methyl | 1.0 | Shows the effect of varying the N1-substituent.[11] |
| Analog 3 | Isobutyl | (R)-methyl | 17.6 | Further illustrates the influence of the N1-substituent.[11] |
| Analog 4 | 2-Chlorophenyl | (R)-methyl | 6.4 | Comparison with this compound highlights the importance of the C6-substituent.[11] |
| PF-04447943 | 2-Fluorophenyl | 2-(methoxymethyl)pyrrolidin-1-yl | ~8 | Another potent and selective PDE9A inhibitor that has been in clinical trials.[7] |
| Compound 11a | Cyclopentyl | 5-((Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzyl) | 1.1 | A highly potent analog from a series combining pharmacophores.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and other PDE9A inhibitors.
In Vitro PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (dissolved in DMSO)
-
384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted test compound to the wells of the microplate.
-
Add the diluted PDE9A enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cGMP Measurement Assay
This assay determines the effect of a PDE9A inhibitor on intracellular cGMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE9A (e.g., HEK293 or SH-SY5Y)
-
Cell culture medium and reagents
-
Test compounds
-
A cGMP-stimulating agent (e.g., a nitric oxide donor or a guanylate cyclase activator)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a cGMP-stimulating agent for a defined period (e.g., 10 minutes).
-
Remove the medium and lyse the cells with the lysis buffer.
-
Collect the cell lysates and measure the cGMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.
In Vivo Scopolamine-Induced Memory Impairment Model
This animal model is used to evaluate the pro-cognitive effects of PDE9A inhibitors.
Animals:
-
Mice or rats
Procedure:
-
Administer the test compound (e.g., this compound) at various doses via the desired route (e.g., oral gavage).
-
After a specific pre-treatment time, administer scopolamine (B1681570) (a muscarinic antagonist that induces memory deficits) to the animals.[14][15][16][17]
-
Conduct a memory assessment task, such as the passive avoidance test or the Morris water maze, to evaluate learning and memory.
-
Record the relevant behavioral parameters (e.g., latency to enter a dark compartment in the passive avoidance test).
-
Compare the performance of the compound-treated groups with the vehicle-treated and scopolamine-only groups to determine if the compound can reverse the scopolamine-induced memory impairment.[4]
Conclusion
The structure-activity relationship of this compound and other pyrazolopyrimidinone-based PDE9A inhibitors is well-defined, with key structural motifs at the N1 and C6 positions of the core scaffold playing a critical role in determining potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel PDE9A inhibitors. A thorough understanding of the SAR, combined with rigorous experimental characterization, is essential for the design and development of next-generation PDE9A inhibitors with improved therapeutic profiles for the treatment of neurodegenerative and other disorders.
References
- 1. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
The Role of Bay 73-6691 in Modulating Glutamate Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of Bay 73-6691, a selective phosphodiesterase 9 (PDE9) inhibitor, and its role in the modulation of glutamate (B1630785) signaling. The information is curated to support research and development in neuropharmacology, particularly for conditions associated with cognitive impairment like Alzheimer's disease.
This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to enhance cognitive function.[1][2][3] It acts by selectively inhibiting PDE9A, an enzyme highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] PDE9A's primary function is to hydrolyze cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn potentiates downstream signaling cascades, most notably those linked to the glutamatergic system and synaptic plasticity.[3][4]
Core Mechanism of Action
The principal mechanism of this compound involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1][2][4] Glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, stimulates the production of NO, which then activates soluble guanylate cyclase (sGC) to synthesize cGMP. PDE9A acts as a crucial negative regulator in this pathway by degrading cGMP. Inhibition of PDE9A by this compound leads to an accumulation of cGMP, which is thought to enhance NMDA receptor function and promote synaptic plasticity through the activation of protein kinase G (PKG) and subsequent phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB).[1][2][5] This enhancement of synaptic strength is a cellular correlate of learning and memory.[6]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data on the efficacy and effects of this compound from various preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Species | Value | Reference |
| IC50 vs. PDE9A | Human | 55 nM | [7] |
| IC50 vs. PDE9A | Murine | 100 nM | [7] |
Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation)
| Animal Model | Brain Region | Concentration/Dose | Effect on LTP | Reference |
| Young Adult Wistar Rats | Hippocampal Slices | 10 µM | Enhanced early LTP after weak tetanic stimulation.[1][2][8] | [1][2][8] |
| Aged FBNF1 Rats | Hippocampal Slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP.[1][2] | [1][2] |
| Rat Hippocampal Slices | N/A | Not Specified | Enhanced both early and late LTP; transformed early into late LTP.[4] | [4] |
Table 3: In Vivo Behavioral Effects
| Animal Model | Behavioral Test | Dose | Effect | Reference |
| Rodents | Social Recognition | 0.3 and 3 mg/kg | Enhanced acquisition, consolidation, and retention of long-term memory.[8] | [8] |
| Rodents | Novel Object Recognition | Not Specified | Tended to enhance long-term memory.[1][2] | [1][2] |
| Rodents | Passive Avoidance (Scopolamine-induced deficit) | Not Specified | Attenuated retention deficit.[1][2] | [1][2] |
| Rodents | T-Maze Alternation (MK-801-induced deficit) | Not Specified | Attenuated short-term memory deficits.[1][2] | [1][2] |
| APP transgenic Tg2576 mice | Object Location Memory | Not Specified | Attenuated deficits.[2] | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Glutamatergic Synapse
Caption: this compound inhibits PDE9A, increasing cGMP levels and promoting synaptic plasticity.
Preclinical Drug Discovery Workflow for this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Experimental Protocols
Phosphodiesterase 9A (PDE9A) Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against the PDE9A enzyme. A common method is the fluorescence polarization (FP) assay.[9][10]
-
Principle: The assay measures the change in rotational motion of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A.[9][10] Intact fluorescent cGMP is small and rotates rapidly, resulting in low FP. After hydrolysis by PDE9A, the resulting fluorescent GMP is captured by a larger binding agent, slowing its rotation and increasing the FP signal.[9][10] Inhibitors prevent this increase in FP.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of PDE9A enzyme to the wells of the microplate.
-
Add the this compound dilutions to the wells and pre-incubate.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) in the dark.[9]
-
Stop the reaction and develop the signal by adding the binding agent.
-
Measure the fluorescence polarization.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.[11]
-
Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the measurement of LTP in rodent hippocampal slices to assess the effect of this compound on synaptic plasticity.[12][13][14]
-
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of hippocampal slices in response to stimulation of the Schaffer collaterals. LTP is induced by high-frequency stimulation and is observed as a sustained increase in the fEPSP slope.[15]
-
Materials:
-
Rodent (rat or mouse)
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber with perfusion system and temperature control (31-34°C)[13]
-
Stimulating and recording electrodes
-
Amplifier, digitizer, and data acquisition software[13]
-
This compound
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.[15]
-
Obtain a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., every 30 seconds) for at least 20-30 minutes.[14]
-
Apply this compound to the perfusion bath at the desired concentration and continue baseline recording.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., trains of 4 pulses at 100 Hz, repeated).[13][14]
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.
-
Analyze the data by normalizing the fEPSP slope to the pre-LTP baseline and comparing the degree of potentiation between treated and control slices.
-
In Vivo Novel Object Recognition (NOR) Test
This protocol describes a behavioral assay to evaluate the effect of this compound on recognition memory in rodents.[16][17][18][19]
-
Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[16][17] Enhanced performance (i.e., a greater preference for the novel object) is interpreted as improved recognition memory.[18]
-
Materials:
-
Rodents (rats or mice)
-
Open field arena (e.g., 60x60 cm)[18]
-
A set of different objects (in triplicate) that are of similar size but distinct in shape and texture.
-
Video recording and tracking software.
-
This compound for systemic administration (e.g., intraperitoneal or oral).
-
-
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.[16][18]
-
Familiarization/Training Trial (T1): Administer this compound or vehicle at a predetermined time before the trial. Place the animal in the arena with two identical objects and allow it to explore for a set duration (e.g., 3-5 minutes).[16][19]
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Trial (T2): Place the animal back in the arena, where one of the familiar objects has been replaced by a novel object. Allow the animal to explore for a set duration (e.g., 3-5 minutes).[16]
-
Data Analysis: Score the time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance).[20] Calculate a discrimination index (DI), typically as (Time with Novel - Time with Familiar) / (Total Exploration Time).[18] A higher DI indicates better recognition memory.
-
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 19. researchgate.net [researchgate.net]
- 20. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]
Beyond PDE9A: An In-depth Technical Guide to the Cellular Targets of Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain that plays a crucial role in regulating cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[1] Developed by Bayer, this compound has been instrumental in elucidating the function of PDE9A and has been investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[1] While its high affinity for PDE9A is well-documented, a comprehensive understanding of its interactions with other cellular targets is critical for a complete assessment of its pharmacological profile and potential off-target effects. This technical guide provides a detailed overview of the known cellular targets of this compound beyond PDE9A, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Off-Target Profile of this compound: A Focus on Phosphodiesterases
This compound is recognized for its high selectivity for PDE9A. However, like most small molecule inhibitors, it is not entirely specific and exhibits some level of activity against other members of the phosphodiesterase family.
Quantitative Analysis of Off-Target PDE Inhibition
| Target | IC50 (nM) | Fold Selectivity vs. Other PDEs | Reference |
| Human PDE9A | 55 | ~25 | [2][3] |
| Murine PDE9A | 100 | - | [3] |
| Other PDEs | Moderate Inhibition | - | [3] |
| PDE3A | No significant inhibition | - |
Note: The 25-fold selectivity is a general statement from literature citing the original characterization by Wunder et al., 2005. Specific IC50 values for other individual PDE isoforms from a head-to-head study are not consistently reported in publicly available literature.
Signaling Pathways and Experimental Workflows
To understand the implications of this compound's interactions, it is essential to visualize the signaling pathways involved and the experimental methods used to determine its target profile.
cGMP Signaling Pathway and the Role of PDE9A
The primary mechanism of action of this compound is the inhibition of PDE9A, which leads to an accumulation of intracellular cGMP. This pathway is crucial in neuronal function.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining PDE Inhibition
The inhibitory activity of compounds like this compound against various phosphodiesterases is typically determined using in vitro enzyme assays. A common method is the radioenzymatic assay.
Caption: General workflow for a radioenzymatic PDE inhibition assay.
Detailed Experimental Protocols
A detailed, standardized protocol for assessing phosphodiesterase inhibition is crucial for reproducible results. The following is a representative protocol based on commonly used radioenzymatic assay methods.
In Vitro Phosphodiesterase (PDE) Inhibition Radioenzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human recombinant PDE isoforms.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1-11)
-
This compound
-
[³H]-cGMP and [³H]-cAMP (radiolabeled substrates)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), and 0.1 mg/mL bovine serum albumin (BSA)
-
Snake venom from Crotalus atrox (source of 5'-nucleotidase)
-
Anion exchange resin (e.g., Dowex 1x8)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixture containing:
-
Assay buffer
-
The appropriate concentration of this compound or vehicle (DMSO) for control.
-
A predetermined amount of the specific PDE enzyme isoform. The amount of enzyme should be optimized to ensure linear reaction kinetics and substrate turnover of less than 20%.
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 3, 5, 6, 9, 10, and 11; [³H]-cAMP for PDE1, 2, 3, 4, 7, 8, 10, and 11) to the reaction mixture. The final substrate concentration should be below the Km for each enzyme to ensure competitive inhibition can be accurately measured.
-
The total reaction volume is typically 100 µL.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Terminate the reaction by placing the tubes in a boiling water bath for 1 minute.
-
Cool the tubes on ice.
-
-
Conversion to Nucleoside:
-
Add snake venom solution (e.g., 10 µL of a 1 mg/mL solution) to each tube.
-
Incubate at 30°C for 10 minutes to allow the 5'-nucleotidase in the venom to convert the radiolabeled 5'-AMP or 5'-GMP to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
-
Separation of Product:
-
Prepare small columns with the anion exchange resin.
-
Apply the reaction mixture to the columns. The negatively charged, unreacted [³H]-cAMP/cGMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine product will pass through.
-
Elute the product with water.
-
-
Quantification:
-
Collect the eluate in scintillation vials.
-
Add scintillation fluid and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a highly selective inhibitor of PDE9A, a key enzyme in the regulation of cGMP signaling in the brain. While its primary target is well-established, it is important for researchers and drug developers to be aware of its potential for off-target interactions, particularly with other members of the phosphodiesterase family. The quantitative data, though not exhaustive in the public literature, indicates a favorable selectivity profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of the cellular targets of this compound and other novel PDE inhibitors. A thorough understanding of a compound's full pharmacological profile is paramount for the development of safe and effective therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental use of Bay 73-6691, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, for in vivo research. This compound has been demonstrated to enhance cognitive function in various preclinical models by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[1][2] This document details the mechanism of action, provides structured protocols for key behavioral and electrophysiological assays, and summarizes relevant quantitative data to facilitate the design and execution of in vivo studies.
Mechanism of Action
This compound is a brain-penetrant small molecule that selectively inhibits PDE9A, an enzyme primarily expressed in the brain, with high concentrations in regions crucial for learning and memory such as the hippocampus, neocortex, and striatum.[2] PDE9A is the primary enzyme responsible for the hydrolysis of cGMP. By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling cascade involving PKG and the transcription factor CREB.[1][3] This enhancement of cGMP-mediated signal transduction is believed to underlie the observed improvements in synaptic plasticity and cognitive performance.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay System | Reference |
| Human PDE9A | 55 | Enzymatic Assay | [4][5] |
| Murine PDE9A | 100 | Enzymatic Assay | [5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Cognitive Impairment
| Animal Model | Behavioral Test | Effective Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM (in vitro) | N/A | Increased basal synaptic transmission and enhanced early LTP. | [6] |
| Rodents | Social Recognition Task | Not Specified | Not Specified | Enhanced acquisition, consolidation, and retention of long-term memory. | [6] |
| Rodents | Scopolamine-induced passive avoidance deficit | Not Specified | Not Specified | Attenuated deficit. | [6] |
| Aβ25-35-injected Mice | Morris Water Maze | 0.3, 1, 3 | i.p. | Dose-dependently improved acquisition performance and elevated dwell time. | [7] |
| Rats | Social Recognition Task | 0.3, 3 | p.o. | Enhanced retention of long-term memory. | [4] |
| Rats | Object Recognition Task | 0.1, 0.3, 1, 3 | p.o. | Tended to enhance long-term memory. | [4] |
| Mice | MK-801-induced T-maze alternation deficit | Not Specified | Not Specified | Attenuated short-term memory deficits. | [1] |
| 5/6 Nephrectomized Rats | Renal Fibrosis Model | 1 | Not Specified | In combination with a sGC stimulator, attenuated renal interstitial fibrosis. | [8] |
Experimental Protocols
General Preparation and Administration
Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]
-
For oral (p.o.) administration, this compound can be dissolved in a vehicle of 5% ethanol, 10% Solutol, and 85% water.[4]
Administration:
-
Administer this compound at the desired dose (e.g., 0.3, 1, or 3 mg/kg) via i.p. or p.o. route.[4][7]
-
The timing of administration relative to the behavioral task is critical and should be optimized for the specific experimental design (e.g., 30-60 minutes before the task).[4]
Social Recognition Task
This task assesses social memory in rodents.
Protocol:
-
Habituation: Individually house adult male rats and handle them for several days before the experiment.
-
Trial 1 (T1): Place a juvenile rat into the home cage of the adult rat for a short period (e.g., 5 minutes). Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Inter-trial Interval: Return the juvenile to its home cage. Administer this compound or vehicle to the adult rat. The retention interval can vary (e.g., 24 hours).
-
Trial 2 (T2): Re-introduce the same juvenile rat into the adult's cage. Record the social investigation time. A decrease in investigation time in T2 compared to T1 indicates recognition memory.
Object Recognition Task
This task evaluates non-spatial memory.
Protocol:
-
Habituation: Acclimate the animals to the testing arena (an open field box) for several days.
-
Training Phase (T1): Place two identical objects in the arena and allow the animal to explore freely for a set time (e.g., 10 minutes).
-
Retention Interval: Return the animal to its home cage. This interval can be varied to test short-term or long-term memory.
-
Testing Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object. A preference for exploring the novel object indicates recognition memory.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
Protocol:
-
Acquisition Trial: Place the animal in the illuminated compartment of a two-chambered apparatus. When the animal enters the dark compartment, a mild foot shock is delivered.
-
Drug Administration: Administer this compound or vehicle before or after the acquisition trial, depending on whether the effect on acquisition or consolidation is being studied. Often used with an amnesic agent like scopolamine.[1][10]
-
Retention Trial: After a set interval (e.g., 24 hours), place the animal back in the illuminated compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive event.[10]
T-Maze Continuous Alternation Task
This task assesses spatial working memory.
Protocol:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: Place the animal at the base of the T-maze and allow it to choose one of the goal arms. On consecutive trials, the animal's natural tendency is to alternate between the two arms.[11][12]
-
Data Collection: Record the sequence of arm choices over a series of trials. The percentage of spontaneous alternations is calculated. A higher percentage indicates better spatial working memory. This task can be used with agents like MK-801 to induce deficits that can be rescued by the test compound.[1]
Long-Term Potentiation (LTP) Electrophysiology
This protocol measures synaptic plasticity in hippocampal slices.
Protocol:
-
Hippocampal Slice Preparation: Anesthetize the animal and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Place a slice in a recording chamber and perfuse with aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 15-20 minutes.
-
Drug Application: Apply this compound (e.g., 10 µM) to the perfusion bath for a set period before LTP induction.[1]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., a theta burst stimulation).
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to measure the potentiation of the synaptic response.
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for Bay 73-6691 in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 73-6691, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in SH-SY5Y human neuroblastoma cell culture. This document includes detailed protocols for studying the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity, a common in vitro model for Alzheimer's disease research.
This compound works by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[1] In neuronal cells, elevating cGMP levels has been shown to be a promising strategy for mitigating neurodegenerative processes.
Data Presentation
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 794568-92-6 | [2] |
| Molecular Weight | 356.73 g/mol | [2][3] |
| Target | Phosphodiesterase 9A (PDE9A) | [4] |
| IC50 (human) | 55 nM | [3] |
| IC50 (murine) | 100 nM | [3] |
| Solubility | Soluble in DMSO | [4] |
Recommended Concentrations for SH-SY5Y Cells
The effective concentration of this compound can vary depending on the experimental context. The following table summarizes concentrations used in published studies, converted to molarity for standardization.
| Concentration (µg/mL) | Approximate Concentration (µM) | Experimental Context | Reference |
| 50 µg/mL | ~140 µM | Attenuation of Aβ₂₅₋₃₅-induced cytotoxicity and oxidative stress | [5] |
| 100 µg/mL | ~280 µM | Attenuation of Aβ₂₅₋₃₅-induced cytotoxicity and oxidative stress | [5] |
| 150 µg/mL | ~420 µM | Attenuation of Aβ₂₅₋₃₅-induced cytotoxicity and oxidative stress | [5] |
| 200 µg/mL | ~560 µM | Near-neutralization of Aβ₂₅₋₃₅-induced oxidative damage | [5] |
| Not specified | 25 µM | Time-course analysis of downstream signaling (phospho-HSP20) | Not specified in search results |
Conversion formula: µM = (µg/mL) / (Molecular Weight in g/mol ) * 1000
Experimental Protocols
SH-SY5Y Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12 (1:1 mixture) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with Complete Culture Medium in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency. Cells should be passaged when they reach 80-90% confluency. SH-SY5Y cells grow in clusters, with some cells remaining in suspension.
-
To passage, aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells begin to detach.
-
Neutralize the trypsin by adding 7-8 mL of pre-warmed Complete Culture Medium.
-
Gently pipette the cell suspension up and down to break up cell clumps.
-
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed Complete Culture Medium. A split ratio of 1:4 to 1:10 is recommended.
-
Return the flask to the incubator. Change the medium every 2-3 days.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Aβ₂₅₋₃₅ Toxicity Model and this compound Treatment
This protocol describes how to induce neurotoxicity in SH-SY5Y cells using the Aβ₂₅₋₃₅ peptide fragment and assess the protective effects of this compound.
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
Amyloid-beta peptide (25-35)
-
This compound stock solution
-
Complete Culture Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of Complete Culture Medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Aβ₂₅₋₃₅ Preparation and Treatment: Prepare a fresh solution of Aβ₂₅₋₃₅ peptide. To induce toxicity, treat the cells with 20 µM Aβ₂₅₋₃₅.[5]
-
This compound Co-treatment: Simultaneously, treat the cells with various concentrations of this compound (e.g., 50, 100, 150, 200 µg/mL).[5] Remember to include appropriate controls:
-
Vehicle control (cells treated with the same concentration of DMSO used for the highest this compound concentration).
-
Aβ₂₅₋₃₅ only.
-
This compound only (at the highest concentration) to test for any inherent toxicity of the compound.
-
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C with 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Signaling cascade of this compound in neuronal cells.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for Aβ toxicity and this compound neuroprotection assay.
Logical Relationship of this compound's Mechanism
Caption: Causal chain of this compound's neuroprotective mechanism.
References
Application Notes and Protocols: Bay 73-6691 in Rodent Memory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase type 9 (PDE9).[1][2][3] The PDE9A enzyme is predominantly expressed in the brain, particularly in regions crucial for memory and learning such as the hippocampus, neocortex, and striatum.[4] By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in synaptic plasticity.[4] This leads to an enhancement of cGMP-mediated signaling pathways, which are believed to play a critical role in memory formation and consolidation.[4][5] Preclinical studies in rodent models have demonstrated the potential of this compound to improve cognitive function, making it a compound of significant interest for the development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease.[3][4][5]
These application notes provide a comprehensive overview of the dosages and experimental protocols for utilizing this compound in various rodent memory models.
Mechanism of Action: PDE9A Inhibition and cGMP Signaling
This compound exerts its pro-cognitive effects by selectively inhibiting the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG). Activated PKG can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The proposed mechanism suggests a modulation of the NO/cGMP-PKG/CREB pathway.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application of BAY 73-6691 in Organotypic Hippocampal Slice Cultures: Enhancing Neuronal Plasticity
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, with high concentrations in the hippocampus.[1] PDE9A metabolizes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which is predicted to prolong and enhance glutamate (B1630785) signaling, a fundamental process in learning and memory.[1] Organotypic hippocampal slice cultures (OHSCs) offer a valuable ex vivo model to study the effects of compounds like this compound on synaptic plasticity, such as long-term potentiation (LTP), in a well-preserved neural network.[2]
Mechanism of Action
The primary mechanism of action for this compound in enhancing synaptic plasticity is through the modulation of the nitric oxide (NO)/cGMP signaling pathway.[3][4] Inhibition of PDE9A leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This cascade is believed to be a critical component in the induction and maintenance of LTP, a cellular correlate of learning and memory.[4] Studies suggest that this pathway may ultimately influence the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), leading to gene expression changes that support long-lasting synaptic modifications.[3]
Key Findings from Preclinical Studies
In studies utilizing rat hippocampal slices, this compound has been shown to have a significant impact on synaptic plasticity:
-
Enhancement of Early Long-Term Potentiation (E-LTP): At a concentration of 10 µM, this compound enhanced early LTP in hippocampal slices from young adult Wistar rats following weak tetanic stimulation.[3][5][6] However, a higher dose of 30 µM did not show the same effect.[3][5][6]
-
Effects in Aged Animals: In hippocampal slices from very old (31- to 35-month-old) Fischer 344 x Brown Norway (FBNF1) rats, 10 µM this compound not only enhanced E-LTP but also increased basal synaptic transmission.[3][6] This suggests a potential for reversing age-related deficits in synaptic plasticity.
-
Transformation of Early to Late LTP: this compound has been demonstrated to enhance both early and late LTP (L-LTP) and can even convert E-LTP into L-LTP, a more persistent form of synaptic plasticity that is dependent on protein synthesis.[4] This transformation was shown to be dependent on the NO-cGMP-PKG pathway.[4]
-
Strain-Specific Effects: Interestingly, the enhancing effect on LTP observed in young Wistar rats was not present in young FBNF1 rats, indicating possible strain-dependent differences in response to PDE9A inhibition.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the potentiation of field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices.
Table 1: Effect of this compound on Early LTP in Hippocampal Slices from Young Wistar Rats
| Treatment Group | Post-Tetanic Potentiation (% of baseline) | Potentiation at 10 min (% of baseline) | Potentiation at 60 min (% of baseline) | Potentiation at 120 min (% of baseline) |
| Control (n=10) | 180.3 ± 7.4 | 143.9 ± 3.8 | 118.7 ± 4.4 | 107.5 ± 3.7 |
| 10 µM this compound (n=11) | 193.2 ± 6.2 | 153.6 ± 3.7 | 131.2 ± 3.6 | 118.6 ± 4.0 |
Data extracted from van der Staay et al., 2008.[5]
Table 2: Effect of 30 µM this compound on Early LTP in Young Wistar Rats
| Treatment Group | Post-Tetanic Potentiation (% of baseline) |
| Control (n=9) | 190.4 ± 9.4 |
| 30 µM this compound (n=8) | No significant effect reported |
Data extracted from van der Staay et al., 2008, which indicated no significant effect at this concentration.[5]
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for establishing organotypic slice cultures.[7][8][9][10]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with L-glutamine and glucose.
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissecting tools
Procedure:
-
Anesthetize and decapitate the postnatal pup.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper in chilled dissection medium.
-
Transfer the slices to a 6-well plate containing pre-warmed culture medium for a pre-incubation period of 30-60 minutes at 37°C.
-
Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the slice cultures at 37°C in a 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days. Slices can be maintained for several weeks.
Protocol 2: Application of this compound and Electrophysiological Recording of LTP
This protocol describes the treatment of established hippocampal slice cultures with this compound and subsequent LTP measurement.
Materials:
-
Established organotypic hippocampal slice cultures
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recording chamber for electrophysiology
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
After a desired number of days in vitro (e.g., 7-10 days), transfer a slice culture to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To apply the drug, switch to aCSF containing the desired concentration of this compound (e.g., 10 µM) and perfuse for 30 minutes prior to LTP induction.
-
Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 100 Hz for 1 second).
-
Continue to perfuse with the this compound containing aCSF for a further 15 minutes post-tetanus.
-
Switch back to standard aCSF and record the fEPSP slope for at least 2 hours to measure the potentiation.
-
Analyze the data by normalizing the fEPSP slope to the pre-tetanus baseline.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organotypic hippocampal slice cultures: a model system to study basic cellular and molecular mechanisms of neuronal cell death, neuroprotection, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Measuring the Effects of Bay 73-6691 on cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] The inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP, a crucial second messenger involved in various physiological processes, including neuronal signaling and smooth muscle relaxation.[2] Understanding the impact of this compound on cGMP levels is fundamental to elucidating its mechanism of action and exploring its therapeutic potential.
These application notes provide detailed protocols for measuring the effects of this compound on cGMP levels in cellular and tissue samples, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory potency of this compound on PDE9A and its effect on cGMP accumulation in the presence of a soluble guanylate cyclase (sGC) activator are summarized in the tables below.
Table 1: Inhibitory Potency of this compound against PDE9A
| Enzyme Source | IC50 Value |
| Human PDE9A | 55 nM[1][3] |
| Murine PDE9A | 100 nM[1][3] |
Table 2: Effect of this compound on sGC Activator-Induced cGMP Accumulation
| sGC Activator | This compound Concentration | EC50 of sGC Activator for cGMP Accumulation | Fold Shift in EC50 |
| BAY 58-2667 | 0 µM (Control) | 340 nM[4] | - |
| BAY 58-2667 | 10 µM | 30.8 nM[4] | 11.0 |
Note: this compound alone does not significantly increase basal cGMP levels; its effect is observed as a potentiation of cGMP production by sGC activators.[4][5]
Signaling Pathway
The signaling pathway illustrating the role of PDE9A and the mechanism of action of this compound is depicted below. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. PDE9A hydrolyzes cGMP to GMP, thus terminating the signal. This compound inhibits PDE9A, resulting in elevated intracellular cGMP levels.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Measuring cGMP Levels using a cGMP Reporter Cell Line Assay
This protocol is based on the methodology used for the initial characterization of this compound and employs a specially engineered cell line.[5]
1. Cell Line and Reagents:
-
Chinese Hamster Ovary (CHO) cell line stably co-expressing:
-
Murine PDE9A
-
Soluble guanylate cyclase (sGC)
-
Cyclic nucleotide-gated (CNG) cation channel (e.g., CNGA2)
-
Aequorin (a photoprotein that emits light in the presence of Ca2+)
-
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements
-
This compound
-
sGC activator (e.g., BAY 58-2667 or BAY 41-2272)
-
Coelenterazine (B1669285) (aequorin substrate)
-
Assay buffer (e.g., HBSS)
2. Experimental Workflow:
Caption: Workflow for the cGMP reporter cell line assay.
3. Detailed Procedure:
-
Seed the engineered CHO cells into a 96-well microplate at an appropriate density and incubate overnight to allow for cell attachment.
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations to the respective wells. Include a vehicle control.
-
Prepare a solution of the sGC activator at a concentration that elicits a submaximal response (e.g., EC20). Add this solution to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Add coelenterazine to each well.
-
Immediately measure the luminescence using a luminometer. The light emission is proportional to the intracellular Ca2+ concentration, which in turn reflects the cGMP levels.
Protocol 2: Measuring cGMP Levels using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general method for quantifying cGMP in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Culture:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat cells with varying concentrations of this compound for the desired duration. It is recommended to co-treat with an sGC activator to stimulate cGMP production.
-
Lyse the cells using 0.1 M HCl.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for the cGMP assay.
-
-
Tissue Samples:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent cGMP degradation.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C.
-
Collect the supernatant for the cGMP assay.
-
2. Experimental Workflow:
Caption: Workflow for the competitive ELISA for cGMP measurement.
3. Detailed Procedure (based on a generic competitive ELISA kit):
-
Prepare cGMP standards according to the kit manufacturer's instructions.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add the cGMP-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on cGMP signaling. By utilizing these methodologies, scientists can accurately quantify the impact of this PDE9A inhibitor on intracellular cGMP levels, thereby advancing our understanding of its pharmacological properties and potential therapeutic applications.
References
- 1. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay 73-6691: Application Notes and Protocols for Studying Oxidative Stress in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 73-6691, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, in the investigation of oxidative stress and neuroprotection in neuronal models. The following protocols are based on established methodologies and provide a framework for consistent and reproducible results.
This compound has emerged as a valuable research tool for exploring the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in neuronal health and disease.[1][2] By inhibiting PDE9A, the primary enzyme responsible for cGMP degradation in many neuronal populations, this compound effectively elevates intracellular cGMP levels. This modulation of cGMP signaling has been shown to confer neuroprotective effects against oxidative insults, such as those induced by amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][4]
Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] In neurons, the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cGMP signaling pathway is crucial for various physiological processes, including synaptic plasticity and cell survival.[5][6] Oxidative stress can impair this pathway. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn can phosphorylate downstream targets like the cAMP response element-binding protein (CREB).[5][7] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity. This cascade of events is believed to underlie the neuroprotective effects of this compound against oxidative stress.
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies investigating the effects of this compound on neuronal cells under oxidative stress conditions.
Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines
| Cell Line | Stressor | This compound Concentration | Outcome | Reference |
| SH-SY5Y | 20 µM Aβ25-35 | 50, 100, 150, 200 µg/mL | Dose-dependent attenuation of cytotoxicity and oxidative stress. | [3][4] |
| PC12 | Aβ25-35 | Not specified | Reduction in neuroapoptosis and neuroinflammation. | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Aβ-Induced Toxicity
| Animal Model | Stressor | This compound Dosage (i.p.) | Outcome | Reference |
| Male ICR Mice | Intracerebroventricular injection of Aβ25-35 | 0.3, 1, 3 mg/kg | Dose-dependent improvement in learning and memory; protection against oxidative damage in the hippocampus. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Model: Aβ-Induced Oxidative Stress in SH-SY5Y Cells
This protocol describes the induction of oxidative stress in the human neuroblastoma cell line SH-SY5Y using amyloid-beta peptide fragment 25-35 (Aβ25-35) and subsequent treatment with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Antibiotic-antimycotic solution
-
Aβ25-35 peptide
-
This compound
-
96-well plates
-
Sterile 1x PBS
Procedure:
-
Cell Culture:
-
Cell Plating and Treatment:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1x10^5 cells/well.[3]
-
Allow cells to adhere overnight.
-
Prepare a stock solution of Aβ25-35. Before use, freshly prepare a 20 µM working solution in culture medium.[3]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 50, 100, 150, 200 µg/mL) in culture medium.[3]
-
Treat the cells with 20 µM Aβ25-35 with or without different concentrations of this compound.[3]
-
Incubate for the desired experimental duration (e.g., 24-48 hours).
-
Assessment of Oxidative Stress and Cytotoxicity
1. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit.
-
The assay typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[9]
-
NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.[9]
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Higher absorbance values correlate with increased LDH release and greater cytotoxicity.
2. Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay quantifies the levels of MDA, a major product of lipid peroxidation.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Use a commercial MDA assay kit for quantification.
-
The principle of the assay involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored adduct.[10]
-
Measure the absorbance or fluorescence of the MDA-TBA adduct at the specified wavelength (e.g., 532 nm).[10]
-
Calculate the MDA concentration based on a standard curve.
Detection of Apoptosis
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS.[7]
-
Permeabilize the cells with a solution such as 0.25% Triton X-100 in PBS.[7]
-
Follow the protocol of a commercial TUNEL assay kit. This typically involves:
-
Incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[7]
-
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of the cGMP/PKG/CREB Pathway
This protocol is for assessing the protein levels and phosphorylation status of key components of the cGMP signaling pathway.
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., pCREB, total CREB, PKG).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Concluding Remarks
This compound serves as a critical tool for elucidating the neuroprotective mechanisms of the cGMP signaling pathway in the context of oxidative stress. The protocols outlined in these application notes provide a standardized approach for investigating its effects in neuronal models. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data, contributing to a deeper understanding of potential therapeutic strategies for neurodegenerative diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accegen.com [accegen.com]
- 5. Nitric oxide/cGMP/CREB pathway and amyloid-beta crosstalk: From physiology to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid-β Peptide Inhibits Activation of the Nitric Oxide/cGMP/cAMP-Responsive Element-Binding Protein Pathway during Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Neuroprotection with Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Bay 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).
Introduction
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, with high concentrations in regions crucial for memory and learning, such as the hippocampus, neocortex, and striatum.[1][2] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signal transduction.[3] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby enhancing the nitric oxide (NO)/cGMP signaling pathway.[4][5][6] This modulation is believed to underlie its neuroprotective and cognitive-enhancing properties, making it a compound of significant interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.[1][2][7][8][9]
The primary mechanism of action for this compound's neuroprotective effects is thought to involve the potentiation of the cGMP-dependent protein kinase G (PKG) and cAMP response element-binding protein (CREB) signaling cascade.[4][5] This pathway is critical for synaptic plasticity, a fundamental process for learning and memory.[5][10] Preclinical studies have demonstrated that this compound can rescue deficits in synaptic plasticity and improve cognitive performance in various animal models.[4][7][10][11]
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Assay System | Reference |
| IC50 | Human | 55 nM | Enzymatic Assay | [12] |
| IC50 | Murine | 100 nM | Enzymatic Assay | [12] |
Table 2: In Vivo Neuroprotective and Cognitive Effects of this compound
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| Aged FBNF1 Rats | 10 µM in hippocampal slices | Increased basal synaptic transmission and enhanced early Long-Term Potentiation (LTP) | [4][5] |
| Rodents with Scopolamine-induced memory deficit | Not specified | Attenuated retention deficit in passive avoidance task | [4][5] |
| Rodents with MK-801-induced memory deficit | Not specified | Attenuated short-term memory deficits in T-maze alternation task | [4][5] |
| Mice with Aβ25-35-induced oxidative stress | Intraperitoneal injection (daily for 10 days) | Improved learning and memory in Morris water maze; protected against hippocampal oxidative damage | [7] |
| APP transgenic tg2576 mice (Alzheimer's model) | Not specified | Improved memory performance; restored long-term potentiation impaired by Aβ42 oligomers | [10] |
Signaling Pathway
The neuroprotective effects of this compound are mediated through the enhancement of the cGMP signaling pathway. Inhibition of PDE9A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). Activated PKG can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes crucial for synaptic plasticity and neuronal survival.
Caption: this compound inhibits PDE9A, increasing cGMP levels and promoting neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This protocol describes the use of the SH-SY5Y human neuroblastoma cell line to evaluate the protective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity and oxidative stress.[7]
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase-9 (PDE9) inhibition with this compound increases corpus cavernosum relaxations mediated by nitric oxide-cyclic GMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
Application Notes and Protocols for Bay 73-6691 in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 73-6691, a selective phosphodiesterase 9 (PDE9) inhibitor, in the Morris water maze (MWM) test to assess its effects on spatial learning and memory. The protocols are designed for preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action
This compound is a potent and selective inhibitor of PDE9, an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular levels of cGMP, which is a key second messenger in neuronal signaling pathways associated with synaptic plasticity and memory formation.[1][2] The proposed mechanism involves the modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway, which is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2]
Data Presentation
The following tables summarize representative quantitative data from a typical study investigating the effects of this compound on cognitive deficits in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) injection.
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) | Day 5 (seconds) |
| Sham + Vehicle | 55 ± 5 | 45 ± 4 | 35 ± 4 | 25 ± 3 | 20 ± 2 |
| Aβ + Vehicle | 70 ± 6 | 65 ± 5 | 60 ± 5 | 58 ± 4 | 55 ± 5 |
| Aβ + this compound (1 mg/kg) | 68 ± 5 | 58 ± 4 | 48 ± 4 | 40 ± 3 | 32 ± 3 |
| Aβ + this compound (3 mg/kg) | 65 ± 6 | 50 ± 5 | 40 ± 4 | 30 ± 3 | 25 ± 2 |
Data are presented as mean ± SEM. Aβ-injected mice show a significant impairment in learning (longer escape latencies) compared to the sham group. Treatment with this compound is expected to dose-dependently reduce the escape latency, indicating an improvement in spatial learning.
Table 2: Effect of this compound on Probe Trial Performance in the Morris Water Maze
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Sham + Vehicle | 45 ± 4 | 5 ± 1 |
| Aβ + Vehicle | 20 ± 3 | 1 ± 0.5 |
| Aβ + this compound (1 mg/kg) | 30 ± 3 | 3 ± 0.8 |
| Aβ + this compound (3 mg/kg) | 40 ± 4 | 4 ± 1 |
Data are presented as mean ± SEM. During the probe trial (with the platform removed), Aβ-injected mice are expected to spend significantly less time in the target quadrant and make fewer platform crossings compared to the sham group, indicating impaired spatial memory. This compound treatment is expected to significantly increase the time spent in the target quadrant and the number of platform crossings, demonstrating improved memory retention.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the MWM test, particularly in an Alzheimer's disease model induced by intracerebroventricular (ICV) injection of Aβ peptides.
Protocol 1: Induction of Alzheimer's Disease-like Pathology via ICV Injection of Amyloid-β
Objective: To create a mouse model of Alzheimer's disease with cognitive deficits.
Materials:
-
Male ICR mice (7-weeks old)
-
Amyloid-β peptide (Aβ25-35 or Aβ1-42)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal warming pad
Procedure:
-
Aβ Preparation: Dissolve Aβ peptide in sterile saline to the desired concentration (e.g., 1 mg/ml). Incubate the solution at 37°C for 4 days to induce aggregation.
-
Animal Preparation: Anesthetize the mouse and mount it securely in the stereotaxic apparatus. Maintain the animal's body temperature using a warming pad.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, DV -2.5 mm from bregma.
-
Drill a small burr hole at the determined coordinates.
-
-
ICV Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 3 µl of the aggregated Aβ solution over 3 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and allow the mouse to recover on a warming pad. Administer analgesics as required. Sham-operated animals should undergo the same surgical procedure with an injection of sterile saline.
-
Recovery Period: Allow the animals to recover for at least 7 days before commencing behavioral testing.
Protocol 2: Administration of this compound
Objective: To administer this compound to the experimental animals.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Solutol, 5% ethanol, 85% water)
-
Oral gavage needles or injection syringes and needles
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare this compound fresh daily. Dissolve the compound in the vehicle to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, and 3 mg/kg).[3] The administration volume is typically 1 ml/kg body weight.[3]
-
Administration:
-
Weigh each animal to determine the correct volume of the dosing solution.
-
Administer this compound via the desired route. While oral administration has been used, intraperitoneal (i.p.) injection is also a common route.[3] For i.p. injection, gently restrain the animal and inject the solution into the lower abdominal quadrant.
-
-
Timing of Administration: Administer this compound daily, starting from a predetermined time before the MWM training and continuing throughout the testing period. For example, treatment can begin one day after Aβ injection and continue for 10 consecutive days.[3]
Protocol 3: Morris Water Maze Test
Objective: To assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder (20-22°C)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Handle the mice for several days before the experiment. On the day before training, allow each mouse to swim for 60 seconds without the platform to habituate to the pool.
-
Acquisition Phase (e.g., 5 consecutive days):
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water facing the wall at one of four equally spaced starting positions (North, South, East, West). The sequence of starting positions should be varied daily.
-
Allow the mouse to swim and find the hidden platform. The platform remains in the same location (target quadrant) throughout the acquisition phase.
-
If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval is typically 10-15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, conduct a single probe trial.
-
Remove the platform from the pool.
-
Place the mouse in the quadrant opposite to the target quadrant and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former location of the platform.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits PDE9, leading to increased cGMP levels and enhanced memory signaling.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on spatial memory in an Aβ-induced mouse model.
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes of Bay 73-6691 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Bay 73-6691 in animal studies, with a focus on routes of administration, formulation, and relevant biological pathways. The information is compiled from various preclinical studies to assist in the design and execution of future research.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound elevates cGMP levels, which can modulate the nitric oxide (NO)/cGMP signaling pathway.[2] This pathway is crucial for various physiological processes, including synaptic plasticity, learning, and memory.[2][3] Consequently, this compound has been investigated for its therapeutic potential in neurological and neurodegenerative disorders, such as Alzheimer's disease.[1][4]
Data Presentation: Comparison of Administration Routes
While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, the following table summarizes the administration routes and dosages used in rodent studies. It is important to note that direct comparative pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) between different routes is limited.
| Administration Route | Animal Model | Dosage Range | Vehicle/Formulation | Key Findings/Notes |
| Oral (p.o.) / Gavage | Wistar Rats | 0.1, 0.3, 1, 3 mg/kg | Solutol:Ethanol:Water (10:5:85 v/v/v) | Improved learning and memory.[5] |
| 5/6 Nephrectomized Rats | 1, 5 mg/kg/day | 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) | Long-term administration for 95 days. | |
| Intraperitoneal (i.p.) | Male ICR Mice | 0.3, 1, 3 mg/kg | Suspended solution: 10% DMSO, 90% (20% SBE-β-CD in Saline) | Administered once daily for 10 days; showed neuroprotective effects against Aβ-induced oxidative stress.[4][6] |
| Intravenous (i.v.) | Not specified for this compound | Not available | Not available | While mentioned as a potential route[7], specific protocols for this compound are not detailed in the reviewed literature. A general protocol is provided below as a reference. |
Experimental Protocols
Oral Administration (Gavage)
This protocol is based on studies investigating the cognitive-enhancing effects of this compound in rats.[5]
Materials:
-
This compound
-
Vehicle solution (e.g., Solutol, Ethanol, sterile water)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the vehicle by mixing Solutol, ethanol, and sterile water in a 10:5:85 volume ratio.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the precise amount of this compound and dissolve it in the prepared vehicle.
-
Vortex or sonicate the mixture until the compound is fully dissolved. The final concentration should be calculated to deliver the desired dose in a specific volume (e.g., 1 ml/kg body weight).[5]
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the calculated volume of the dosing solution into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal (i.p.) Injection
This protocol is adapted from studies evaluating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.[4][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline
-
Sterile injection needles (e.g., 25-27 gauge) and syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution (Suspension):
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
To prepare the final vehicle, mix DMSO and the 20% SBE-β-CD solution in a 10:90 volume ratio.
-
Weigh the required amount of this compound and create a stock solution in DMSO.
-
Add the stock solution to the SBE-β-CD/saline mixture to achieve the final desired concentration. This will likely form a suspended solution.[6]
-
Vortex or sonicate briefly before each injection to ensure a uniform suspension.
-
-
Animal Handling and Injection:
-
Properly restrain the animal to expose the lower abdominal quadrants.
-
Draw the calculated volume of the dosing suspension into a syringe.
-
Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Intravenous (i.v.) Injection (General Protocol)
Materials:
-
This compound
-
Solubilizing agents (e.g., DMSO, Cremophor, PEG400)
-
Sterile saline or other appropriate vehicle
-
Sterile injection needles (e.g., 27-30 gauge) and syringes
-
Animal restrainer or anesthesia
-
Heat lamp or other warming device to dilate the tail vein
Procedure:
-
Preparation of Dosing Solution:
-
Crucial Step: Develop a suitable formulation for intravenous administration. This may involve dissolving this compound in a minimal amount of a solubilizing agent like DMSO, followed by dilution with a sterile vehicle such as saline. The final concentration of the solubilizing agent should be minimized to avoid toxicity.
-
Filter the final solution through a sterile 0.22 µm syringe filter to remove any particulates.
-
-
Animal Handling and Injection:
-
Anesthetize the animal or place it in a restrainer.
-
Warm the animal's tail using a heat lamp to dilate the lateral tail veins.
-
Draw the calculated volume of the sterile dosing solution into a syringe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely during recovery from anesthesia (if used) and for any adverse effects.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: NO/cGMP/PKG/CREB signaling pathway modulated by this compound.
Experimental Workflow for Administration Studies
Caption: General experimental workflow for this compound administration in animal studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scienceopen.com [scienceopen.com]
- 3. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent in various contexts, including neurodegenerative diseases and oncology.[3] These application notes provide detailed protocols for a range of in vitro assays to evaluate the efficacy of this compound.
Mechanism of Action: The cGMP Signaling Pathway
This compound enhances the nitric oxide (NO)/cGMP signaling cascade. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB). This signaling pathway is crucial for processes such as synaptic plasticity, cell survival, and proliferation.
References
Application Notes and Protocols for Bay 73-6691 in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This results in vaso-occlusion, chronic hemolysis, and a pro-inflammatory state, leading to recurrent pain crises, organ damage, and reduced life expectancy.
One promising therapeutic strategy for SCD is the elevation of fetal hemoglobin (HbF) levels, which interferes with HbS polymerization. Another key area of research focuses on mitigating the inflammatory processes and cell adhesion that contribute to vaso-occlusive crises (VOCs). The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has emerged as a critical regulator of both HbF expression and inflammatory responses.
Bay 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, thereby activating downstream signaling pathways. In the context of SCD, this leads to two primary beneficial effects: the induction of γ-globin (a component of HbF) expression in erythroid precursor cells and the reduction of neutrophil adhesion to the vascular endothelium.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in SCD research.
Mechanism of Action
In SCD, chronic hemolysis leads to the release of cell-free hemoglobin, which scavenges nitric oxide (NO), a key signaling molecule.[4] Reduced NO bioavailability impairs the activity of soluble guanylate cyclase (sGC), leading to decreased production of cGMP.[4] PDE9A is highly expressed in hematopoietic cells and its inhibition by this compound counteracts the low cGMP state by preventing its degradation.[3][4] The elevated cGMP then activates protein kinase G (PKG), which in turn is believed to transcriptionally upregulate γ-globin expression and exert anti-adhesive effects in neutrophils.[5]
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMR-687 Clinical Trial » Sickle Cell Society [sicklecellsociety.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neutrophil Adhesion Using Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 73-6691, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, to study and modulate neutrophil adhesion.
Introduction and Application Notes
Neutrophil adhesion to the vascular endothelium is a critical initiating event in the inflammatory cascade. This process is tightly regulated by a complex interplay of adhesion molecules and intracellular signaling pathways. Dysregulated neutrophil adhesion is a key pathophysiological feature of various inflammatory diseases, including sickle cell disease (SCD), where it contributes to vaso-occlusive crises.
This compound is a small molecule inhibitor highly selective for PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] PDE9A is highly expressed in hematopoietic cells, including neutrophils.[3] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its intracellular accumulation.[3][4] Elevated cGMP levels, through the activation of downstream effectors like cGMP-dependent protein kinase (PKG), are known to play an inhibitory role in cell adhesion processes.[5]
In the context of neutrophils, studies have demonstrated that this compound significantly reduces both basal and cytokine-stimulated adhesion to extracellular matrix proteins like fibronectin and to endothelial cells.[6][7] This inhibitory effect is associated with a decrease in the surface expression of key adhesion molecules on neutrophils, such as L-selectin (CD62L) and the integrin subunit CD11b (a component of Mac-1/CR3).[4][6][8] Therefore, this compound serves as a valuable pharmacological tool to investigate the role of the cGMP signaling pathway in regulating neutrophil adhesion and to explore its therapeutic potential in inflammatory conditions.
Signaling Pathway and Mechanism of Action
This compound modulates neutrophil adhesion by targeting the cGMP signaling pathway. The diagram below illustrates this mechanism.
References
- 1. ovid.com [ovid.com]
- 2. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the role of nitric oxide and cyclic GMP in both the activation and inhibition of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide/cGMP pathway signaling actively down-regulates α4β1-integrin affinity: an unexpected mechanism for inducing cell de-adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterase 9A reduces cytokine-stimulated in vitro adhesion of neutrophils from sickle cell anemia individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of cyclic nucleotides in neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bay 73-6691 solubility and stability in DMSO
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective PDE9A inhibitor, BAY 73-6691. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in this solvent.
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, with reported values of ≥ 100 mg/mL (equivalent to 280.32 mM) and >20 mg/mL.[1][] It is important to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, add the appropriate amount of DMSO to your weighed this compound powder to achieve the desired concentration. If you encounter any issues with dissolution, gentle warming of the solution or sonication can be used to aid in dissolving the compound.[3]
Q4: How should I store the stock solution of this compound in DMSO?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1][3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q5: What is the stability of this compound in DMSO under different storage conditions?
A5: this compound stock solutions in DMSO are stable for extended periods when stored correctly. The table below summarizes the available stability data.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ≥ 100[1] | 280.32 |
| DMSO | > 20[] | > 56.06 |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -80°C | 2 years[1][3] |
| -20°C | 1 year[1][3] |
| 4°C | 2 weeks[4] |
Troubleshooting Guide
Issue: The compound is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the air (hygroscopic).
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. Ensure the cap is tightly sealed immediately after use.
-
Possible Cause: The concentration is too high, or the compound requires assistance to dissolve.
-
Solution: Gently warm the solution in a water bath (do not exceed 40°C) or use a sonicator to aid dissolution. Vortex the solution thoroughly.
Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The addition of the DMSO stock to the aqueous solution can cause the compound to crash out.
-
Solution:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower working concentration.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try adding a small amount of the aqueous solution to the DMSO stock first, mix well, and then add this mixture to the rest of the aqueous solution.
-
Increase mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup, as higher concentrations can be toxic to cells and may also affect the solubility.
-
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in DMSO by HPLC-UV
Objective: To determine the saturation solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a calibration curve:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a series of standards by serial dilution of the stock solution with DMSO to cover a range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mg/mL).
-
Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance for this compound.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Prepare a saturated solution:
-
Add an excess amount of this compound powder to a known volume of DMSO in a vial (e.g., 200 mg in 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the mixture for 15-30 minutes.
-
Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Sample analysis:
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculate solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in DMSO.
-
Protocol 2: Assessing the Stability of this compound in DMSO by HPLC-UV
Objective: To evaluate the stability of this compound in a DMSO stock solution under various storage conditions.
Materials:
-
This compound DMSO stock solution of known concentration (e.g., 10 mg/mL)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)
-
Amber vials
Procedure:
-
Initial analysis (Time 0):
-
Dilute the freshly prepared this compound stock solution with DMSO to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC and record the peak area of the parent compound. This will serve as the 100% reference.
-
-
Storage:
-
Aliquot the stock solution into several amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the vials at the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-point analysis:
-
At predetermined time points (e.g., 24h, 48h, 7 days, 14 days, 1 month, etc.), retrieve a vial from each storage condition.
-
If frozen, allow the sample to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Dilute the sample with DMSO to the same concentration as the initial analysis.
-
Inject the sample into the HPLC and record the peak area of the parent compound.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation in cGMP levels enhances the downstream signaling cascades mediated by cGMP-dependent protein kinases (PKG), which are involved in processes such as synaptic plasticity, vasodilation, and inflammation.
Caption: Signaling pathway of this compound.
Experimental Workflow for Preparing and Storing this compound Solutions
The following diagram outlines the recommended workflow for the preparation and storage of this compound solutions to ensure experimental consistency and reproducibility.
Caption: Workflow for this compound solution preparation.
References
Overcoming poor solubility of Bay 73-6691 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 73-6691. The information below addresses the common challenge of its poor aqueous solubility and offers practical guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3] It exhibits high solubility in DMSO, allowing for the preparation of high-concentration stocks that can be further diluted into aqueous experimental media.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. For instance, a 10 mM or 100 mM stock solution can be prepared and stored for future use.[4] It is crucial to ensure the DMSO is not hygroscopic, as absorbed water can reduce the solubility of the compound.[3]
Q4: How do I prepare working solutions of this compound in aqueous buffers for my experiments?
A4: To prepare a working solution, the concentrated DMSO stock should be serially diluted in your aqueous experimental buffer (e.g., PBS, cell culture media) to the final desired concentration. It is important to add the DMSO stock to the aqueous buffer and mix thoroughly to ensure proper dispersion and minimize precipitation. The final concentration of DMSO in the working solution should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts in biological assays.
Q5: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What can I do?
A5: This is a common issue due to the poor aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Troubleshooting Guide: Overcoming Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration: If your experimental design allows, lower the final concentration of this compound. 2. Increase the solvent percentage (with caution): You can slightly increase the percentage of DMSO in your final working solution, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final DMSO concentration. 3. Use a solubilizing agent: Consider the use of excipients such as cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin) which can form inclusion complexes with poorly soluble drugs and enhance their aqueous solubility.[5] 4. Gentle warming and sonication: Briefly warming the solution to 37°C and/or using a sonicator can help in dissolving the compound. However, be cautious about the stability of this compound at higher temperatures. |
| Cloudy or hazy solution after dilution | Formation of a fine precipitate or suspension. | 1. Vortexing/Mixing: Ensure vigorous and thorough mixing immediately after diluting the DMSO stock into the aqueous buffer. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration, which can sometimes prevent precipitation. 3. Filtration: If a clear solution is required, you may filter the final working solution through a 0.22 µm filter to remove any undissolved particles. Note that this may reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results | Potential issues with the compound's solubility and stability in the aqueous medium over the course of the experiment. | 1. Prepare fresh working solutions: Always prepare your working solutions fresh before each experiment. 2. Protect from light and store properly: Store the DMSO stock solution at -20°C or -80°C, protected from light.[3] 3. Check for compound degradation: If you suspect degradation, you may need to perform analytical tests (e.g., HPLC) to assess the purity and concentration of your stock solution. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (280.32 mM) | [2][3] |
| DMSO | > 20 mg/mL | |
| Water | Insoluble | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.01 mM) - Suspended solution, requires sonication | [2] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (7.01 mM) - Clear solution | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 356.73 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.567 mg of this compound.
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a 10 µM final concentration, you will perform a 1:1000 dilution.
-
Pipette 999 µL of the desired aqueous buffer into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the tube containing the buffer.
-
Immediately vortex the tube for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
The final concentration of DMSO in this working solution will be 0.1%.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A).[6][7] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[8][9][10][11] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation.[12][13]
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of PDE9 as a cGMP-specific phosphodiesterase in germinal vesicle oocytes: A proposed role in the resumption of meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide signaling contributes to late-phase LTP and CREB phosphorylation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid-β Peptide Inhibits Activation of the Nitric Oxide/cGMP/cAMP-Responsive Element-Binding Protein Pathway during Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide/cGMP/CREB pathway and amyloid-beta crosstalk: From physiology to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Targeting the NO/cGMP/CREB Phosphorylation Signaling Pathway in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
Potential off-target effects of Bay 73-6691 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay 73-6691 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a cGMP-specific phosphodiesterase, and its inhibition by this compound leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This mechanism is being explored for therapeutic potential in neurodegenerative disorders, such as Alzheimer's disease, by modulating the NO/cGMP-PKG/CREB signaling pathway to improve learning and memory.[2][3]
Q2: How selective is this compound for PDE9A over other phosphodiesterases (PDEs)?
Quantitative Selectivity Data for this compound and Analogs
| PDE Isoform | IC50 (nM) for this compound | Selectivity Fold (vs. PDE9A) for Analogs | Reference |
| PDE9A | 55 (human), 100 (murine) | - | [1] |
| PDE1 | - | 25-40 fold | [4] |
| PDE8 | - | 250-400 fold | [4] |
Q3: What is the recommended solvent and storage condition for this compound?
For experimental use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the compound as a powder at 2-8°C.
Q4: Are there known safety and toxicity concerns with this compound?
According to safety data sheets from commercial suppliers, this compound is classified as acutely toxic if swallowed (Acute Tox. 2, Oral), a skin irritant (Skin Irrit. 2), an eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). It is also noted as harmful to aquatic life with long-lasting effects (Aquatic Chronic 4). Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.
Troubleshooting Guide
Issue 1: Unexpected cell death or apoptosis observed in my cell culture experiments.
-
Possible Cause: While primarily studied for its effects on neuronal plasticity, this compound has been shown to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-468).[6] This pro-apoptotic effect, mediated by increased intracellular cGMP, could be an unintended off-target effect in non-cancerous cell lines used in neurodegenerative disease research.
-
Troubleshooting Steps:
-
Confirm the Observation: Perform a dose-response experiment to determine if the observed cytotoxicity is concentration-dependent.
-
Cell Line Specificity: Test the effect of this compound on a different cell line to see if the apoptotic effect is specific to your current model.
-
Investigate the Mechanism: Measure intracellular cGMP levels to confirm that the observed effect is downstream of PDE9 inhibition. You can also assess markers of apoptosis (e.g., caspase-3 activation) to confirm the cell death pathway.
-
Consider Alternatives: If the apoptotic effect interferes with your primary experimental goals, consider using a different PDE9A inhibitor with a potentially different off-target profile or a lower effective concentration of this compound if the therapeutic window allows.
-
Issue 2: No effect observed at high concentrations in my long-term potentiation (LTP) experiment.
-
Possible Cause: One study reported that while 10 µM this compound enhanced early LTP in rat hippocampal slices, a higher dose of 30 µM had no effect.[3] The reasons for this bell-shaped dose-response are not fully elucidated but could be due to complex downstream signaling effects at higher concentrations or potential off-target effects that counteract the intended potentiation of LTP.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Curve: If you are not observing the expected effect, test a wider range of concentrations, including lower doses, to identify the optimal concentration for your experimental setup.
-
Review Experimental Conditions: Factors such as the age and strain of the animals used can influence the response to this compound.[3] Ensure your experimental conditions are comparable to those in published studies.
-
Assess Basal Synaptic Transmission: Confirm that this compound is not altering basal synaptic transmission in your preparation, as this could confound the interpretation of LTP results.[3]
-
Issue 3: Inconsistent or unexpected results in cardiac or renal models.
-
Possible Cause: A study in 5/6 nephrectomized rats, a model for chronic kidney disease, found that this compound did not improve cardiac or renal function and had limited effects on histological parameters.[7][8] Furthermore, RNA sequencing analysis showed that it did not affect key disease-related pathways such as PI3K-Akt, complement and coagulation cascades, or NF-κB signaling in this model.[7][8]
-
Troubleshooting Steps:
-
Re-evaluate the Hypothesis: The lack of effect in this specific disease model suggests that PDE9A inhibition alone may not be sufficient to address the complex pathology of chronic kidney and heart disease. The underlying pathophysiology of your model system may not be sensitive to modulation by the cGMP pathway in the manner hypothesized.
-
Consider Combination Therapies: The same study that showed limited efficacy of this compound alone did find that a combination with a soluble guanylate cyclase (sGC) stimulator attenuated renal fibrosis.[8] This suggests that enhancing cGMP production, in addition to preventing its degradation, may be a more effective strategy in certain contexts.
-
Measure Target Engagement: If possible, measure cGMP levels in your target tissue to confirm that this compound is effectively inhibiting PDE9A at the administered dose.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and cardiac effects of the PDE9 inhibitor this compound in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bay 73-6691 short half-life and experimental design considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 73-6691. The content is designed to address specific issues that may arise during experiments, with a focus on considerations related to its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that primarily hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[1] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, thereby enhancing cGMP-mediated signaling. This is particularly relevant in neuronal contexts, where it is thought to modulate the Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG)/CREB pathway, which is crucial for learning and memory.[2][3]
Q2: What is the half-life of this compound and how does this impact experimental design?
The approximate half-life of this compound is 2 hours.[4] This relatively short half-life is a critical factor to consider in the design of both in vitro and in vivo experiments. For cell-based assays, the compound may need to be replenished in the media for longer incubation periods. In animal studies, the timing of administration relative to behavioral testing is crucial to ensure that the compound is active during the desired window of assessment.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C for up to one year, or at -80°C for up to two years.[5] For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[5] It is important to minimize freeze-thaw cycles of stock solutions.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in long-term cell culture experiments. | Degradation of this compound over time due to its short half-life. | 1. For experiments lasting longer than a few hours, consider replenishing the media with fresh this compound at intervals shorter than its 2-hour half-life. 2. Perform a time-course experiment to determine the optimal re-dosing schedule for your specific cell type and experimental conditions. 3. For endpoint assays, ensure the final treatment period is consistent across all experiments. |
| Precipitation of the compound in aqueous media. | Poor solubility of this compound in aqueous solutions. | 1. Prepare a high-concentration stock solution in 100% DMSO.[5] 2. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. 3. Vortex or sonicate briefly after dilution to ensure complete dissolution. |
| No effect observed at previously reported effective concentrations (e.g., 10 µM). | Differences in cell type, cell density, or experimental conditions. | 1. Confirm the viability of your cells and the proper functioning of your assay with a positive control. 2. Perform a dose-response curve to determine the optimal concentration for your specific experimental system. 3. Ensure that the compound is not binding to plasticware by using low-adhesion plates. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of behavioral effect after administration. | Timing of administration does not align with the peak plasma concentration and the behavioral testing window. | 1. Given the ~2-hour half-life, administer this compound shortly before the anticipated behavioral task.[4] 2. Conduct a pharmacokinetic pilot study in your animal model to determine the Cmax and Tmax to optimize the dosing-to-testing interval. 3. Consider the route of administration (e.g., oral gavage, intraperitoneal injection) as this will affect the pharmacokinetic profile. |
| High variability in animal responses. | Inconsistent dosing, stress, or other confounding factors. | 1. Ensure accurate and consistent administration of the compound. For oral gavage, ensure the entire dose is delivered. 2. Acclimate animals to the experimental procedures and environment to minimize stress. 3. Randomize animals into treatment groups and blind the experimenter to the treatment conditions. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Half-life (approximate) | 2 hours | In vivo (rodents) | [4] |
| Effective in vitro concentration | 10 µM | Rat hippocampal slices | [2][3] |
| Effective in vivo dosage | 0.3 and 3 mg/kg | Rats | [2] |
| Storage (Solid) | -20°C (1 year), -80°C (2 years) | N/A | [5] |
| Stock Solution Solvent | DMSO | N/A | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from rats or mice according to standard laboratory protocols.
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Baseline Recording: Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region for at least 20 minutes.
-
Drug Application: Perfuse the slices with aCSF containing the desired concentration of this compound (e.g., 10 µM) for a pre-incubation period of 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the potentiation.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the degree of potentiation between control and this compound-treated slices.
Protocol 2: In Vivo Assessment of this compound on Memory in a Novel Object Recognition (NOR) Task
-
Habituation: Habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes on two consecutive days.
-
Drug Administration: On the third day, administer this compound (e.g., 3 mg/kg, p.o.) or vehicle 30-60 minutes before the training session.
-
Training (T1): Place the mouse in the arena with two identical objects and allow it to explore for 10 minutes. Record the time spent exploring each object.
-
Retention Interval: Return the mouse to its home cage for a defined retention interval (e.g., 24 hours).
-
Testing (T2): Administer the same treatment as in the training phase 30-60 minutes before the testing session. Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vitro experimental workflow for LTP assessment.
Caption: In vivo experimental workflow for Novel Object Recognition.
References
Technical Support Center: Optimizing Bay 73-6691 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bay 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[3] By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP, thereby amplifying cGMP-mediated signaling cascades, such as the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB pathway.[1][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published studies, a starting concentration range of 10 µM to 200 µg/mL can be considered, depending on the cell type and the specific assay. For instance, in SH-SY5Y human neuroblastoma cells, concentrations between 50 and 200 µg/mL have been used to investigate its protective effects against amyloid-β induced toxicity.[4][5][6][7][8] In K562 erythroleukemia cells, a concentration of 10 µM has been shown to induce fetal hemoglobin expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the potential off-target effects of this compound?
While this compound is a selective PDE9A inhibitor, cross-reactivity with other PDE isoforms, although minimal, can be a potential concern at higher concentrations. To mitigate this, it is crucial to use the lowest effective concentration determined from a dose-response curve. Comparing the observed effects with those of other structurally different PDE9A inhibitors can also help confirm on-target activity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A standard cell viability assay, such as the MTT or MTS assay, can be used to determine the cytotoxic potential of this compound. This involves treating your cells with a range of concentrations of the inhibitor for a specific duration and then measuring the metabolic activity of the cells. It is important to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Low or no expression of PDE9A in the cell line.- Inactive compound. | - Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time.- Verify PDE9A expression in your cell line using Western blot or qPCR.- Ensure the compound is properly stored and handled. |
| High background signal in reporter assays | - Basal cGMP levels are high in the cell line.- "Leaky" reporter construct. | - Consider using a cell line with lower basal cGMP levels.- If using a cGMP-sensitive reporter, ensure it is not being activated by other cellular signals. |
| Inconsistent results between experiments | - Variation in cell density.- Inconsistent compound dilution.- Variation in incubation times. | - Ensure consistent cell seeding density.- Prepare fresh dilutions of this compound for each experiment.- Standardize all incubation steps. |
| Observed cytotoxicity | - Concentration is too high.- Prolonged incubation time.- Solvent toxicity. | - Lower the concentration of this compound.- Reduce the incubation time.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
Data Presentation
Table 1: Summary of this compound Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| SH-SY5Y | Cytotoxicity, Oxidative Stress | 50 - 200 µg/mL | Attenuation of amyloid-β induced toxicity | [4][5][6][7][8] |
| K562 | Fetal Hemoglobin Induction | 10 µM | Increased fetal hemoglobin expression | |
| CHO (transfected) | cGMP Reporter Assay | 10 µM | Potentiation of sGC activator-induced cGMP accumulation | [9] |
| HEK293 (transfected) | cGMP Reporter Assay | Not specified | Used as a host for reporter assays | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for pCREB/CREB Signaling
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB (Ser133) and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Protocol 3: cGMP Reporter Assay
This protocol is adapted for a CHO or HEK293 cell line stably expressing PDE9A, soluble guanylate cyclase (sGC), and a cGMP-sensitive reporter (e.g., a cyclic nucleotide-gated ion channel coupled with aequorin).[9][10]
-
Cell Seeding: Seed the engineered cells in a 96-well plate and incubate for 24 hours.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
sGC Stimulation: Add a submaximal stimulating concentration of an sGC activator (e.g., BAY 58-2667) to induce cGMP production.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for aequorin-based reporters) using a plate reader.
-
Data Analysis: Normalize the data to a positive control (sGC activator alone) and a negative control (vehicle) to determine the effect of this compound on cGMP accumulation.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Bay 73-6691
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay 73-6691. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger.[3] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of cGMP-mediated signaling pathways. This mechanism is particularly relevant in the brain, where PDE9A is highly expressed and plays a role in neuronal function, including synaptic plasticity, which is crucial for learning and memory.[3][4]
Q2: What are the main research applications for this compound?
The primary research application for this compound is in the field of neuroscience, particularly in studies related to neurodegenerative diseases like Alzheimer's disease.[1][3] It is often used to investigate the therapeutic potential of elevating cGMP levels to improve cognitive function and memory.[3] Additionally, it has been explored in other areas such as sickle cell disease and cardiometabolic syndrome.[5][6]
Q3: How should I prepare stock and working solutions of this compound to avoid solubility issues?
This compound has low aqueous solubility. Therefore, proper preparation of stock and working solutions is critical to ensure consistent and reliable experimental results.
-
Stock Solution Preparation:
-
It is highly recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[7]
-
Concentrations of 10 mM to 100 mM in DMSO are commonly used.[7]
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.
-
Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are generally stable for up to one year at -20°C and up to two years at -80°C.[1]
-
-
Working Solution Preparation (In Vitro):
-
For cell culture experiments, dilute the DMSO stock solution into your culture medium immediately before use.
-
To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.1%, as higher concentrations can be toxic to cells.[4]
-
When diluting, add the stock solution to a larger volume of media and mix thoroughly to facilitate dissolution.
-
-
Working Solution Preparation (In Vivo):
-
Due to its poor solubility in aqueous solutions, direct injection of a simple aqueous dilution is not recommended.
-
Co-solvents are often necessary to prepare a stable formulation for in vivo administration. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
-
The choice of formulation will depend on the route of administration (e.g., intraperitoneal, oral gavage) and the specific experimental requirements. Always ensure the solution is clear and free of precipitates before administration.
-
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound in my experiments.
Several factors can contribute to variability in the efficacy of this compound. Consider the following troubleshooting steps:
-
Solution Integrity:
-
Question: Could my this compound solution have degraded or precipitated?
-
Answer: Improper storage or handling can lead to degradation. Ensure stock solutions are stored in aliquots at -20°C or -80°C. When preparing working solutions, visually inspect for any precipitation. If precipitation is observed in your cell culture media, it is a strong indicator that the compound is not fully dissolved and therefore not bioavailable to the cells. Consider preparing fresh dilutions and using pre-warmed media to aid solubility. For in vivo studies, ensure your formulation is clear and stable.
-
-
Dose-Response Relationship:
-
Question: Am I using the optimal concentration of this compound?
-
Answer: The effects of this compound can be highly dose-dependent. A concentration that is too low may not elicit a response, while a concentration that is too high could lead to off-target effects or even paradoxical results. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model and endpoint. For example, in some studies, a 10 µM concentration enhanced long-term potentiation (LTP), while a 30 µM concentration did not.[8]
-
-
Cell-Specific or Animal Strain Differences:
-
Question: Could the cell line or animal strain I am using be affecting the results?
-
Answer: The expression levels of PDE9A and the activity of the cGMP signaling pathway can vary significantly between different cell lines and animal strains. For instance, an effective dose in Wistar rats did not have the same effect in Fischer 344 x Brown Norway rats, suggesting strain-dependent differences in response.[8] It is important to characterize the expression of PDE9A in your model system if you are observing inconsistent results.
-
-
Experimental Conditions:
-
Question: Are my experimental conditions optimal for observing a cGMP-dependent effect?
-
Answer: The effect of this compound relies on an active cGMP signaling pathway. In some cellular contexts, this compound alone may not significantly increase basal cGMP levels. Its effect is more pronounced when cGMP production is stimulated.[9] Consider co-treatment with a nitric oxide (NO) donor or other activators of soluble guanylate cyclase (sGC) to enhance the cGMP pool that this compound can act upon.
-
Problem 2: I am observing unexpected or off-target effects.
-
Question: Could this compound be interacting with other proteins besides PDE9A?
-
Answer: While this compound is a selective inhibitor of PDE9A, high concentrations may lead to off-target effects. The selectivity of PDE inhibitors is a critical consideration. For example, cross-reactivity with other phosphodiesterase families, such as PDE1, PDE5, or PDE6, could lead to unintended biological consequences.[10][11] To mitigate this, use the lowest effective concentration determined from your dose-response studies. If you suspect off-target effects, consider using a structurally different PDE9A inhibitor as a control to see if the same phenotype is observed.
Problem 3: I am having difficulty replicating in vivo efficacy reported in the literature.
-
Question: Why are my in vivo results with this compound not matching published data?
-
Answer: In addition to the factors mentioned above (solution stability, dose, and strain differences), the route of administration and the pharmacokinetic properties of the compound can significantly impact in vivo efficacy. Ensure that your formulation and administration route are appropriate for achieving sufficient brain penetration if you are studying central nervous system effects. The bioavailability of the compound can be influenced by the vehicle used for delivery. It is also important to consider the timing of administration relative to the behavioral or physiological measurements.
Quantitative Data
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Notes |
| PDE9A | Human | 55 | [12] |
| PDE9A | Murine | 100 | [12] |
| PDE9A (R)-enantiomer | - | 22 | The (R)-enantiomer is the more potent form.[13] |
| PDE9A (S)-enantiomer | - | 88 | [13] |
| Other PDEs | - | >1000 | This compound shows moderate to high selectivity for PDE9A over other PDE families.[12] |
Experimental Protocols
Protocol 1: In Vitro Alzheimer's Disease Model using SH-SY5Y Cells
This protocol describes the use of this compound to assess its protective effects against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma cell line SH-SY5Y.[1][2]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Aβ Preparation: Prepare a stock solution of Aβ25-35 peptide and aggregate it by incubating at 37°C for a period of time (e.g., 72 hours) before use.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 150, 200 µg/mL) for a specified duration (e.g., 2 hours).
-
Following pre-treatment, add the aggregated Aβ25-35 peptide to the wells at a final concentration of 20 µM.
-
Incubate the cells for an additional 24-48 hours.
-
-
Endpoint Analysis: Assess cell viability using an MTT assay or measure markers of apoptosis (e.g., caspase activity) or oxidative stress.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[14][15][16]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged just below the water surface.
-
Animal Dosing: Administer this compound (e.g., 0.3, 1, or 3 mg/kg) via the chosen route (e.g., intraperitoneal injection or oral gavage) at a set time before the training trials each day.
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5 days), conduct a series of training trials (e.g., 4 trials per day).
-
In each trial, release the animal into the pool from one of four randomized starting positions.
-
Allow the animal to swim freely and find the hidden platform. Record the time it takes to find the platform (escape latency).
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to distal cues in the room.
-
-
Probe Trial (Memory):
-
On the day after the last training session, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 13. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
Bay 73-6691 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bay 73-6691.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] The PDE9A enzyme is predominantly expressed in the brain and is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various signaling pathways. By inhibiting PDE9A, this compound increases intracellular cGMP levels, thereby prolonging and enhancing cGMP-mediated signal transduction. This mechanism is particularly relevant in processes related to learning and memory.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from multiple sources.
Handling Best Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.
-
Hygroscopic Nature: The solvent DMSO is hygroscopic. Use newly opened DMSO for preparing stock solutions to ensure optimal solubility.
-
Avoid Freeze-Thaw Cycles: Once a stock solution is prepared, it is highly recommended to aliquot it into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.
Stock Solution Preparation Table (for a 10 mM stock)
| Desired Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 10 mM | 0.2803 mL | 1.4016 mL | 2.8032 mL |
Calculations are based on a molecular weight of 356.73 g/mol .
Protocol for Reconstituting this compound:
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use tubes for storage at -20°C or -80°C.
Troubleshooting Guides
Issue 1: I am observing low or inconsistent activity of this compound in my experiments.
This could be due to several factors:
-
Improper Storage: Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Degradation in Aqueous Media: While stock solutions in DMSO are stable, the stability of this compound in aqueous cell culture media over long incubation periods may be limited. For long-term experiments, it may be necessary to refresh the media with the compound periodically.
-
Incorrect Concentration: Double-check all calculations for dilutions from the stock solution. Serial dilution errors are a common source of inaccurate final concentrations.
-
Cell Line Variability: The expression levels of PDE9A can vary significantly between different cell lines. Confirm that your cell line of interest expresses sufficient levels of PDE9A for this compound to elicit a response.
Issue 2: I am having trouble dissolving this compound.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. The presence of water in DMSO can significantly reduce the solubility of many compounds.
-
Sonication/Warming: Gentle warming (to no more than 37°C) and brief sonication can aid in the dissolution of the compound. However, avoid excessive heat as it may cause degradation.
-
Precipitation in Media: When diluting a DMSO stock solution into aqueous media, the compound may precipitate if the final DMSO concentration is too low or if the compound's solubility limit in the media is exceeded. It is advisable to not exceed a final DMSO concentration of 0.5% in most cell-based assays and to add the compound to the media with vigorous mixing.
Experimental Protocols
In Vitro Assay using SH-SY5Y Human Neuroblastoma Cells
This protocol provides a general workflow for treating SH-SY5Y cells with this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Sterile PBS
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh, complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following incubation, perform your desired endpoint assay, such as a cell viability assay (e.g., MTT, PrestoBlue), apoptosis assay, or analysis of protein expression via western blotting or immunofluorescence.
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits PDE9A, leading to an increase in intracellular cGMP and subsequent downstream signaling events.
Caption: Mechanism of this compound action on the cGMP signaling pathway.
Experimental Workflow for In Vitro Studies
This diagram outlines the key steps for conducting an in vitro experiment with this compound.
References
Identifying and minimizing artifacts in Bay 73-6691 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts in experiments involving the PDE9A inhibitor, Bay 73-6691.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[3] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances cGMP-mediated signaling cascades, such as the nitric oxide (NO)/cGMP/protein kinase G (PKG) pathway, which is implicated in processes like synaptic plasticity and memory.[4][5]
Q2: What is the selectivity profile of this compound against other phosphodiesterases (PDEs)?
This compound exhibits high selectivity for PDE9A over other PDE families. This selectivity is crucial for minimizing off-target effects. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, demonstrate this selectivity.
Q3: Can this compound affect cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways?
While this compound is a highly selective inhibitor of the cGMP-specific PDE9A, it is important to consider the potential for indirect effects on cyclic adenosine monophosphate (cAMP) signaling.[6][7][8][9][10] This "crosstalk" between cGMP and cAMP pathways can occur through the action of other PDEs that are regulated by cGMP. For instance, elevated cGMP levels can inhibit PDE3, an enzyme that degrades cAMP, thereby potentially increasing cAMP levels. Conversely, cGMP can activate PDE2, which also hydrolyzes cAMP, leading to a decrease in cAMP levels. The net effect on cAMP signaling is context-dependent, relying on the specific expression and localization of these PDEs within the experimental system.[6][7][8]
Troubleshooting Guide
Issue 1: Inconsistent or No Increase in cGMP Levels After this compound Treatment
Possible Causes:
-
Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation times can affect enzyme activity and inhibitor binding.
-
Reagent Degradation: this compound, like any chemical compound, can degrade if not stored properly. Similarly, components of the cGMP assay kit may have expired or been improperly handled.
-
Low Endogenous cGMP Production: this compound inhibits the breakdown of cGMP; it does not stimulate its production. If the basal activity of guanylate cyclase (the enzyme that produces cGMP) in your cells is very low, the effect of the inhibitor will be minimal.
-
Cellular Efflux of cGMP: Some cell types can actively transport cGMP out of the cell, which could mask the intracellular accumulation.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Confirm that this compound has been stored according to the manufacturer's instructions (typically at 2-8°C).[11]
-
Check the expiration dates of all cGMP assay kit components.
-
Prepare fresh dilutions of this compound for each experiment.
-
-
Optimize Assay Protocol:
-
Review the manufacturer's protocol for your cGMP assay kit and ensure all steps are followed precisely.
-
If using a competitive ELISA, ensure that the standard curve is reproducible and falls within the expected range.[12]
-
-
Stimulate cGMP Production:
-
Consider co-treatment with a guanylate cyclase activator, such as a nitric oxide (NO) donor (e.g., sodium nitroprusside) or a direct soluble guanylate cyclase (sGC) stimulator, to increase basal cGMP levels.
-
-
Control for cGMP Efflux:
-
If cGMP efflux is suspected, consider using a phosphodiesterase inhibitor cocktail that also targets multidrug resistance proteins (MRPs), which can be responsible for cGMP transport.
-
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Causes:
-
High Concentrations of this compound: Although generally well-tolerated in vitro, excessively high concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Secondary Effects of cGMP Accumulation: In some cell types, prolonged and excessive elevation of cGMP can trigger apoptotic pathways.[13]
-
Off-Target Effects: While highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Determine the optimal, non-toxic concentration range of this compound for your specific cell type and experimental duration using a cell viability assay (e.g., MTT, LDH, or Annexin V staining).
-
-
Control for Solvent Effects:
-
Include a vehicle control group in your experiments that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Time-Course Experiment:
-
Assess cell viability at different time points to determine if the observed toxicity is a result of prolonged exposure.
-
-
Investigate Apoptosis:
-
If cytotoxicity is observed, perform assays to detect markers of apoptosis, such as caspase activation, to understand the mechanism of cell death.
-
Issue 3: Artifacts in Long-Term Potentiation (LTP) Experiments
Possible Causes:
-
Inappropriate Concentration: The effect of this compound on LTP can be dose-dependent. A study in rat hippocampal slices showed that 10 µM enhanced early LTP, while 30 µM did not.[4][5]
-
Strain or Age Differences: The effectiveness of this compound in modulating LTP can vary between different animal strains and ages.[4][5]
-
Basal Synaptic Transmission Effects: In some preparations, particularly in older animals, this compound has been shown to increase basal synaptic transmission, which can confound the interpretation of LTP data.[4][5]
Troubleshooting Steps:
-
Optimize Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for LTP modulation in your specific experimental setup.
-
-
Establish a Stable Baseline:
-
Ensure a stable baseline recording of synaptic transmission for at least 20-30 minutes before applying this compound to accurately assess its effect on basal transmission.
-
-
Appropriate Controls:
-
Include a vehicle control group to account for any solvent effects on synaptic plasticity.
-
If investigating the role of the NO-cGMP pathway, consider using an NO synthase inhibitor (e.g., L-NAME) in conjunction with this compound.
-
-
Consider Animal Model:
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| PDE Family | IC50 (nM) | Selectivity vs. PDE9A (fold) |
| PDE9A (Human) | 55 | 1 |
| PDE9A (Murine) | 100 | 1.8 |
| PDE1C | >10,000 | >181 |
| PDE2A | >10,000 | >181 |
| PDE3A | >10,000 | >181 |
| PDE4D | >10,000 | >181 |
| PDE5A | >10,000 | >181 |
| PDE6C | >10,000 | >181 |
| PDE7B | >10,000 | >181 |
| PDE8A | >10,000 | >181 |
| PDE10A | >10,000 | >181 |
| PDE11A | >10,000 | >181 |
Data compiled from various sources. Actual values may vary depending on assay conditions.
Table 2: Effective Concentrations of this compound in Cellular and Ex Vivo Assays
| Experimental System | Assay | Effective Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (Wistar) | Long-Term Potentiation (LTP) | 10 µM | Enhanced early LTP | [4][5] |
| Rat Hippocampal Slices (Aged FBNF1) | Long-Term Potentiation (LTP) | 10 µM | Increased basal synaptic transmission and enhanced early LTP | [4][5] |
| SH-SY5Y Neuroblastoma Cells | Cell Viability (vs. Aβ25-35 toxicity) | 50-200 µg/mL | Attenuated cell viability loss | [14] |
| Human Synaptosomes (AD cases) | Long-Term Potentiation (LTP) | Not specified | Potent enhancer of LTP | [15] |
Experimental Protocols
1. Measurement of Intracellular cGMP Levels using ELISA
This protocol provides a general framework. Always refer to the specific instructions provided with your cGMP immunoassay kit.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to inhibit general PDE activity and enhance the signal, if necessary.
-
Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
To stimulate cGMP production, co-treat with a guanylate cyclase activator if required.
-
-
Cell Lysis:
-
Aspirate the culture medium and lyse the cells using the lysis buffer provided in the kit.
-
Ensure complete lysis by following the kit's instructions (e.g., incubation on ice, scraping).
-
-
cGMP Assay:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cGMP to wells coated with a cGMP-specific antibody.
-
After incubation, wash the wells to remove unbound reagents.
-
Add the substrate and stop solution, then measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration in your samples by interpolating from the standard curve. Normalize the results to the protein concentration of each sample.
-
2. Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low cGMP signal.
Caption: Experimental workflow for MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Regulation of necrotic cell death: p53, PARP1 and cyclophilin D-overlapping pathways of regulated necrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. jneurosci.org [jneurosci.org]
Technical Support Center: Bay 73-6691 & Basal Synaptic Transmission
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay 73-6691 in experiments related to basal synaptic transmission.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No observable effect of this compound on basal synaptic transmission.
-
Question: I applied this compound to my hippocampal slices, but I don't see any change in the baseline fEPSP slope. Is the compound not working?
-
Answer: Not necessarily. The effect of this compound on basal synaptic transmission can be dependent on the age and strain of the animal model used. For instance, studies have shown that this compound had no effect on basal synaptic transmission in hippocampal slices from young adult Wistar rats, but it did increase basal synaptic transmission in slices from very old Fischer 344 x Brown Norway (FBNF1) rats.[1][2]
Troubleshooting Steps:
-
Verify Experimental Model: Confirm if the age and strain of your animals are comparable to those in published studies that observed an effect.
-
Confirm Compound Activity: To ensure your compound is active, you can perform a positive control experiment. For example, you can attempt to potentiate long-term potentiation (LTP) with a weak tetanus in the presence of this compound, as this effect has been reported in young adult rats.[1][2]
-
Check Concentration: Ensure you are using an appropriate concentration. While 10 µM has been shown to be effective for modulating LTP, higher concentrations (e.g., 30 µM) may not show the same effect.[1] It is advisable to perform a concentration-response curve in your specific experimental setup.
-
Assess cGMP Levels: The most direct way to confirm the pharmacological activity of this compound is to measure cGMP levels in your tissue preparation after drug application. An increase in cGMP would indicate that the drug is inhibiting PDE9A as expected.
-
Issue 2: Unexpected changes in synaptic transmission with the vehicle control.
-
Question: I'm dissolving this compound in DMSO, and my vehicle control (DMSO alone) is affecting my baseline recordings. How can I control for this?
-
Answer: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound, but it can have direct effects on synaptic transmission. At low concentrations (up to 1%), DMSO can prolong the decay of miniature endplate currents (mEPCs), potentially by inhibiting acetylcholinesterase.[3] At higher concentrations, it can have both potentiating and depressing effects.[3][4]
Troubleshooting Steps:
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO to dissolve this compound. A final concentration of 0.1% or lower in your recording solution is generally recommended.
-
Consistent Vehicle Control: Always use a vehicle control with the exact same concentration of DMSO as in your drug application group. This allows you to subtract any vehicle-induced effects from the drug effect.
-
Time-course Monitoring: Monitor the baseline for a sufficient period after vehicle application to ensure stability before applying this compound.
-
Alternative Solvents: If DMSO effects are persistent and problematic, consider exploring other less biologically active solvents, although this may require additional solubility testing for this compound.
-
Issue 3: Results are not reproducible across experiments.
-
Question: I'm getting variable effects of this compound on basal synaptic transmission from one experiment to the next. What could be the cause of this inconsistency?
-
Answer: Variability in electrophysiology experiments can arise from multiple sources. Given the nuanced effects of this compound, it is crucial to maintain consistency in your experimental parameters.
Troubleshooting Steps:
-
Slice Health: Ensure the health and viability of your brain slices are consistent. Factors such as the slicing procedure, recovery time, and temperature can all impact synaptic physiology.
-
Perfusion System: Check for consistency in the flow rate and temperature of your perfusion system. Incomplete washout or temperature fluctuations can affect baseline stability and drug response.
-
Blinding: Whenever possible, perform experiments and data analysis in a blinded manner to avoid unconscious bias.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[5] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in the cell. This enhances signaling pathways downstream of cGMP, such as the protein kinase G (PKG) pathway.[1][2]
Q2: How do I choose the right concentration of this compound for my experiment?
A2: The optimal concentration can vary depending on the experimental paradigm. For in vitro slice electrophysiology, concentrations around 10 µM have been shown to be effective in modulating synaptic plasticity (LTP).[1] However, the effect on basal synaptic transmission is more variable and may require empirical determination. It is highly recommended to perform a concentration-response analysis in your specific model to determine the most effective concentration.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a concentrated stock solution.[6] This stock solution should be stored at -20°C or -80°C. On the day of the experiment, the stock solution can be diluted to the final working concentration in your artificial cerebrospinal fluid (ACSF). It is advisable to prepare fresh working solutions daily and protect them from light.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a selective inhibitor of PDE9A. However, like any pharmacological agent, it may have off-target effects at higher concentrations. It is important to consult the selectivity profile of the compound and use the lowest effective concentration to minimize the risk of off-target effects.
Q5: What are the essential control experiments to perform when using this compound?
A5: To ensure the observed effects are specifically due to the inhibition of the cGMP pathway by this compound, several control experiments are recommended:
-
Vehicle Control: As discussed in the troubleshooting section, a vehicle control (e.g., ACSF with the same concentration of DMSO) is essential.
-
Downstream Pathway Inhibition: To confirm that the effects of this compound are mediated by the cGMP-PKG pathway, you can co-apply a PKG inhibitor, such as KT5823. If the effects of this compound are blocked or reversed by the PKG inhibitor, it provides strong evidence for the involvement of this pathway.
-
Inactive Control: Ideally, an inactive enantiomer or a structurally similar but inactive analog of this compound should be used as a negative control. The (S)-enantiomer of this compound has been reported to have a lower affinity for PDE9A.[7] However, its commercial availability for use as a control is not well-documented. If an inactive analog is not available, relying on downstream pathway inhibition becomes even more critical.
Data Presentation
Table 1: Selectivity Profile of this compound
| Phosphodiesterase Isoform | IC50 (nM) |
| PDE9A (human) | 55 |
| PDE9A (murine) | 100 |
| Other PDEs | Moderate activity at higher concentrations |
Note: IC50 values can vary slightly between different studies and assay conditions.
Table 2: Summary of this compound Effects on Basal Synaptic Transmission in Rodent Hippocampal Slices
| Animal Model | Age | Effect on Basal Synaptic Transmission | Concentration | Reference |
| Wistar Rat | Young Adult (7-8 weeks) | No effect | 10 µM, 30 µM | [1][2] |
| FBNF1 Rat | Young (7-8 weeks) | No effect | 10 µM | [1][2] |
| FBNF1 Rat | Very Old (31-35 months) | Increased | 10 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Electrophysiology
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed and oxygenated artificial cerebrospinal fluid (ACSF) to the desired final concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO in the ACSF is minimal (ideally ≤ 0.1%).
-
Vortex briefly to ensure complete mixing.
-
Prepare a corresponding vehicle control solution containing the same final concentration of DMSO in ACSF.
-
Protocol 2: Extracellular Field Potential Recording in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the desired animal model using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in an interface chamber with oxygenated ACSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope continuously perfused with oxygenated ACSF (2-3 ml/min) at a physiological temperature (30-32°C).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable baseline fEPSP response (typically for at least 20-30 minutes), apply the vehicle control solution and continue recording to ensure the vehicle has no significant effect on the baseline.
-
Drug Application: Following the vehicle control period, switch the perfusion to ACSF containing this compound at the desired concentration.
-
Data Acquisition: Record the fEPSP slope and amplitude for the duration of the drug application to observe any changes in basal synaptic transmission.
-
Washout: After the drug application period, switch back to the control ACSF to observe any washout of the drug's effects.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for electrophysiology.
Caption: Logical relationships for experimental controls.
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The actions of dimethyl sulfoxide on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO effects on synaptic facilitation and calcium dependence in bullfrog sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pubs.acs.org [pubs.acs.org]
Addressing variability in animal studies with Bay 73-6691
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bay 73-6691 in animal studies. The information provided is intended to help address the inherent variability in such studies and ensure more consistent and reliable results.
Troubleshooting Guide
Issue 1: High Variability in Behavioral Outcomes
| Potential Cause | Troubleshooting Step | Rationale |
| Animal Strain | Ensure the selected animal strain is appropriate for the study's endpoint. For cognitive studies, strains known for robust performance in the chosen behavioral paradigm are recommended. Note that different strains can exhibit varied responses to this compound.[1] | A dose of this compound that was effective in young adult Wistar rats did not show the same effect on Long-Term Potentiation (LTP) in young Fischer 344 X Brown Norway (FBNF1) rats, highlighting potential strain-dependent differences in response.[1] |
| Age of Animals | Clearly define and consistently use a specific age range for the animals in your study. The effects of this compound can differ between young and aged animals.[1] | In one study, this compound enhanced early LTP in hippocampal slices from very old FBNF1 rats but not in young ones, suggesting age can modulate the drug's efficacy.[1] |
| Route of Administration and Formulation | Standardize the route of administration (e.g., intraperitoneal injection) and the vehicle used to dissolve this compound. Ensure complete dissolution, using methods like sonication if necessary for suspended solutions.[2] | The bioavailability and pharmacokinetics of the compound can be significantly influenced by the administration route and formulation, leading to variability in effective concentration at the target site. |
| Timing of Dosing and Behavioral Testing | Establish a strict and consistent schedule for drug administration relative to the timing of behavioral testing. | The half-life of the compound and the specific window of its pharmacodynamic effects will influence the outcome. Consistent timing minimizes variability arising from pharmacokinetic differences. |
| Environmental Factors | Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) for all experimental groups. Acclimatize animals to the testing room and equipment. | Stress and other environmental variables can significantly impact animal behavior and introduce non-treatment-related variability. |
Issue 2: Inconsistent or Unexpected Physiological Results
| Potential Cause | Troubleshooting Step | Rationale |
| Dosage | Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint. Note that higher doses are not always more effective; for instance, 10 µM this compound enhanced early LTP, while 30 µM did not.[1] | The relationship between dose and effect is often not linear. A thorough dose-response analysis is crucial to identify the therapeutic window and avoid off-target or paradoxical effects. |
| Disease Model Induction | Ensure the method for inducing the disease model (e.g., administration of scopolamine (B1681570) or Aβ peptides) is consistent and results in a stable and reproducible phenotype.[1][2] | Variability in the severity of the induced pathology will lead to variability in the observed treatment effect. |
| Tissue Collection and Processing | Standardize protocols for tissue collection, preservation, and analysis to minimize technical variability. | Inconsistent sample handling can introduce artifacts and obscure true biological differences. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[3] PDE9A is an enzyme that primarily breaks down cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, which is a key second messenger in various signaling pathways.[3] This is believed to enhance glutamatergic signaling and modulate the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway, which is crucial for learning and memory.[1][4][5][6]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated pro-cognitive effects in several rodent models, including:
-
Attenuating scopolamine-induced memory deficits in a passive avoidance task.[1]
-
Reversing MK-801-induced short-term memory deficits in a T-maze alternation task.[1]
-
Improving acquisition, consolidation, and retention of long-term memory in social and object recognition tasks.[1]
-
Alleviating memory impairments in amyloid-beta (Aβ) peptide-injected mouse models of Alzheimer's disease.[2][7]
It has also been investigated in models of erectile dysfunction and cardiometabolic syndrome.[8][9][10]
Q3: What are the known sources of variability when using this compound in animal studies?
A3: Several factors can contribute to variability in outcomes:
-
Animal Strain: Different rat strains (e.g., Wistar vs. Fischer 344 X Brown Norway) have shown different responses to the drug.[1]
-
Age: The effects of this compound can differ between young and very old animals.[1]
-
Dose: The dose-response relationship can be non-linear, with higher doses not always being more effective.[1]
-
Animal Model: The specific disease model and its severity can influence the observed effects. For example, in a model of severe chronic kidney disease (5/6 nephrectomized rats), this compound showed only limited protective effects.[11]
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo experiments, it is recommended to first prepare a clear stock solution. A common approach involves dissolving the compound in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] It is advisable to prepare the working solution fresh on the day of use. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2] Always ensure the final vehicle concentration is consistent across all treatment groups, including the control.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models of Cognitive Impairment
| Animal Model | Species/Strain | Dosing Regimen | Key Findings | Reference(s) |
| Scopolamine-induced memory deficit | Rat | Not specified | Attenuated retention deficit in passive avoidance task | [1][12] |
| MK-801-induced memory deficit | Rat | Not specified | Attenuated short-term memory deficits in T-maze alternation | [1][12] |
| Aβ25-35-induced Alzheimer's model | Mouse (ICR) | 0.3, 1, and 3 mg/kg, i.p., daily for 10 days | Dose-dependently improved acquisition performance and reversed deficits in spatial memory | [2][7] |
| Normal aging | Rat (FBNF1) | 10 µM (in vitro on hippocampal slices) | Increased basal synaptic transmission and enhanced early LTP in very old rats | [1] |
Table 2: In Vitro Potency of this compound and its Enantiomers
| Compound | PDE9A IC50 (nM) | Notes | Reference(s) |
| This compound (racemate) | 55 | A well-characterized, selective PDE9 inhibitor | [13][14] |
| (R)-BAY 73-6691 | 22 | The more potent enantiomer | [13][14] |
| (S)-BAY 73-6691 | 88 | The less potent enantiomer | [13][14] |
Experimental Protocols
Protocol 1: Aβ25-35-Induced Alzheimer's Disease Model in Mice
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.[2][7]
-
Animals: Male ICR mice (25-30 g) are commonly used.[2][7] House animals in a temperature- and humidity-controlled environment with a 12h/12h light-dark cycle and ad libitum access to food and water.
-
Aβ25-35 Preparation: Freshly prepare Aβ25-35 peptide solution for injection.
-
Induction of AD Model: Administer Aβ25-35 to induce the animal model of Alzheimer's disease.
-
This compound Administration:
-
Prepare this compound solution for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
Administer this compound at desired doses (e.g., 0.3, 1, and 3 mg/kg) once daily for a specified period (e.g., 10 days) following Aβ25-35 injection.[7]
-
Include a vehicle-treated control group and a sham group (no Aβ25-35, no treatment).
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the Morris water maze to assess spatial learning and memory.
-
Typically, training trials are conducted over several days, followed by a probe trial to assess memory retention.
-
-
Data Analysis: Analyze parameters such as escape latency during training and time spent in the target quadrant during the probe trial.
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical workflow for troubleshooting variability.
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phosphodiesterase-9 (PDE9) inhibition with this compound increases corpus cavernosum relaxations mediated by nitric oxide-cyclic GMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. JCI - Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice [jci.org]
- 11. Renal and cardiac effects of the PDE9 inhibitor this compound in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Bay 73-6691 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Bay 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[1][2] By inhibiting PDE9A, this compound increases intracellular cGMP levels, which in turn modulates downstream signaling cascades, such as the NO/cGMP-PKG/CREB pathway, known to be involved in learning and memory.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is essential to adhere to the recommended storage conditions. Both the solid powder and stock solutions require specific temperature settings to minimize degradation.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, further dilution into aqueous solutions is common, often with the use of co-solvents to maintain solubility.
Q4: I suspect my this compound solution has degraded. What should I do?
A4: If you suspect degradation, it is recommended to discard the solution and prepare a fresh one from a solid stock that has been stored correctly. Signs of potential degradation can include a change in color of the solution, the appearance of precipitates that do not dissolve upon warming or sonication, or inconsistent experimental results. To minimize the risk of degradation, always use freshly prepared solutions for your experiments.
Q5: Can I reuse a stock solution of this compound that has been frozen and thawed multiple times?
A5: It is strongly advised to avoid repeated freeze-thaw cycles with stock solutions of this compound. To prevent degradation, aliquot the stock solution into single-use volumes before freezing. This practice ensures that you are using a fresh, uncompromised sample for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Prepare a fresh stock solution from powder stored under recommended conditions. - Aliquot the new stock solution to avoid freeze-thaw cycles. - Ensure the final concentration in your assay is accurate. |
| Precipitate formation in the stock solution. | The solubility limit has been exceeded, or the compound is degrading. | - Gently warm the solution and/or sonicate to aid dissolution. - If the precipitate persists, it may indicate degradation. Discard the solution and prepare a fresh one. - For in vivo formulations, ensure the co-solvent ratios are appropriate to maintain solubility. |
| Change in color of the stock solution. | This may be an indication of chemical degradation. | Discard the solution immediately and prepare a fresh stock. |
| Reduced potency in cellular or in vivo assays. | Loss of active compound due to degradation. | - Verify the storage conditions of both the solid compound and the stock solution. - Use a freshly prepared working solution for each experiment. - Confirm the accuracy of the concentration of the stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (CAS 794568-92-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]
-
Protocol 2: General Guidelines for Preventing Degradation During Experiments
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a frozen stock aliquot on the day of the experiment.
-
Avoid Harsh Conditions: Do not expose this compound solutions to strong acids, strong bases, or strong oxidizing agents, as these can cause chemical degradation.
-
Light Sensitivity: While specific data on photostability is limited, it is good practice to protect solutions from direct, prolonged exposure to light. Use amber vials or cover tubes with foil.
-
Temperature Stability: For cell culture experiments, once diluted in media, use the solution promptly. Avoid leaving the compound in aqueous solutions at room temperature or 37°C for extended periods before use.
-
Vehicle Compatibility: When preparing formulations for in vivo studies, ensure that this compound is fully solubilized in the chosen vehicle. If precipitation occurs, this can affect the bioavailability and lead to inaccurate dosing. Common vehicles include combinations of DMSO, PEG300, Tween-80, and saline.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Recommended workflow for this compound handling.
References
Potential toxicity of Bay 73-6691 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of Bay 73-6691 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known toxic effects of this compound at high concentrations?
A1: Based on available data, high concentrations of this compound can induce cytotoxic effects in various cell lines. In human breast cancer cell lines (MCF-7 and MDA-MB-468), concentrations in the range of 10-200 μM have been shown to inhibit cell viability in a dose- and time-dependent manner, leading to apoptosis.[1] Conversely, in a neuroblastoma cell line (SH-SY5Y) used as a model for Alzheimer's disease, this compound at concentrations of 50, 100, 150, and 200 μg/ml demonstrated a protective effect against amyloid-β induced cytotoxicity.[2][3] It is important to note that in neutrophils from sickle cell anemia patients, some beneficial anti-inflammatory and antioxidant effects were only observed at doses that also induced cytotoxicity.
Q2: What are the recommended handling precautions for this compound?
A2: According to its Safety Data Sheet (SDS), this compound is classified as hazardous. It is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.
Q3: What is the mechanism of toxicity for this compound at high concentrations?
A3: The primary mechanism of action for this compound is the inhibition of phosphodiesterase 9 (PDE9), which leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] While this is the basis for its therapeutic effects, at high concentrations, the sustained elevation of cGMP can trigger downstream signaling pathways that lead to apoptosis, particularly in cancer cells.[1] The pro-apoptotic effects have been associated with the activation of caspase-3.[1]
Troubleshooting Guide
Problem: I am observing unexpected cell death in my experiments with this compound.
Possible Cause 1: The concentration of this compound is too high for your specific cell line.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your experimental model. Start with a wide range of concentrations and assess cell viability using a standard method like the MTT assay.
Possible Cause 2: The compound has degraded or is impure.
-
Solution: Ensure that the this compound used is of high purity and has been stored correctly according to the manufacturer's instructions. Degradation products could have unintended toxic effects. If in doubt, use a fresh batch of the compound.
Possible Cause 3: Off-target effects at high concentrations.
-
Solution: While this compound is a selective PDE9 inhibitor, at very high concentrations, it may inhibit other phosphodiesterases or interact with other cellular targets, leading to toxicity. Review the literature for known off-target effects and consider using a lower concentration in combination with other agents to achieve the desired biological effect without inducing toxicity.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | 10 - 200 μM | Dose- and time-dependent inhibition of cell viability; induction of apoptosis.[1] | Saravani R, et al. (2012) |
| MDA-MB-468 (Human Breast Cancer) | 10 - 200 μM | Dose- and time-dependent inhibition of cell viability; induction of apoptosis.[1] | Saravani R, et al. (2012) |
| SH-SY5Y (Human Neuroblastoma) | 50, 100, 150, 200 µg/mL | Attenuation of Aβ25-35-induced cytotoxicity.[2][3] | Li J, et al. (2016) |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 μM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis using Annexin V-FITC Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 μL of FITC Annexin V and 1 μL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis at high concentrations.
Caption: Experimental workflow for assessing the in vitro toxicity of this compound.
References
- 1. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Validation & Comparative
A Head-to-Head Comparison of PDE9A Inhibitors: Bay 73-6691 vs. PF-04447943
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological function of a target and for advancing drug discovery programs. Phosphodiesterase 9A (PDE9A) has emerged as a promising therapeutic target for cognitive disorders, sickle cell disease, and other conditions where the modulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling is beneficial. This guide provides an objective, data-driven comparison of two widely used and potent PDE9A inhibitors: Bay 73-6691 and PF-04447943.
This comprehensive guide presents a side-by-side comparison of their in vitro potency and selectivity, supported by experimental data from published studies. Detailed methodologies for key assays are also provided to enable researchers to replicate and validate these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of this compound and PF-04447943 against human PDE9A and other phosphodiesterase families.
Table 1: In Vitro Potency against PDE9A
| Compound | IC50 (nM) vs. Human PDE9A | Reference |
| This compound | 48 | [1] |
| PF-04447943 | 8 | [1] |
Table 2: Selectivity Profile against Other PDE Families
| Compound | PDE1C IC50 (nM) | PDE5A IC50 (nM) | Other PDEs | Reference |
| This compound | >10,000 | >10,000 | Generally high selectivity | [2] |
| PF-04447943 | 1394 | >10,000 | >78-fold selectivity over other PDE family members | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing PDE9A inhibition.
Caption: cGMP signaling pathway and the role of PDE9A inhibition.
Caption: Experimental workflow for PDE9A inhibitor evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and PF-04447943.
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against PDE9A.
1. Materials and Reagents:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, PF-04447943) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
2. Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: 5 µL of the diluted test compounds are added to the wells of the microplate. Control wells containing DMSO vehicle (for 0% inhibition) and a known standard inhibitor (for 100% inhibition) are also included.
-
Enzyme Addition: 10 µL of recombinant human PDE9A enzyme, diluted in assay buffer to a pre-determined optimal concentration, is added to each well.
-
Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: 10 µL of fluorescein-labeled cGMP substrate, diluted in assay buffer, is added to all wells to start the enzymatic reaction. The final reaction volume is 25 µL.
-
Reaction Incubation: The plate is incubated for 60 minutes at room temperature, protected from light.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).
3. Data Analysis:
-
The raw fluorescence polarization values are converted to percent inhibition relative to the controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of PDE9A activity, is determined by fitting the data to a four-parameter logistic equation.
Cell-Based cGMP Assay
This assay measures the ability of an inhibitor to increase intracellular cGMP levels in a cellular context.
1. Materials and Reagents:
-
A suitable cell line expressing PDE9A (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, PF-04447943)
-
A cGMP-elevating agent (e.g., a natriuretic peptide like ANP or a nitric oxide donor like SNP)
-
Lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)
2. Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and cultured until they reach the desired confluency.
-
Compound Treatment: The culture medium is replaced with a serum-free medium containing the desired concentrations of the test compounds or vehicle control. The cells are pre-incubated with the inhibitors for a specified time (e.g., 30 minutes).
-
Stimulation: A cGMP-elevating agent is added to the wells to stimulate cGMP production, and the cells are incubated for a further period (e.g., 10-15 minutes).
-
Cell Lysis: The medium is removed, and the cells are lysed according to the instructions of the cGMP assay kit.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a commercial immunoassay kit.
3. Data Analysis:
-
The measured cGMP concentrations are normalized to the protein concentration in each well.
-
The fold-increase in cGMP levels in the presence of the inhibitor compared to the vehicle control is calculated.
-
Dose-response curves are generated to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal increase in cGMP.
Conclusion
Both this compound and PF-04447943 are potent and selective inhibitors of PDE9A. Based on the available data, PF-04447943 exhibits a higher in vitro potency against human PDE9A compared to this compound. Both compounds demonstrate good selectivity over other PDE families, which is a crucial attribute for a chemical probe or a therapeutic candidate.
The choice between these two inhibitors may depend on the specific experimental context, such as the desired potency, the biological system being studied, and other factors like cell permeability and pharmacokinetic properties for in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to independently evaluate and compare these and other PDE9A inhibitors in their own laboratories.
References
A Comparative Analysis of Bay 73-6691 and BI 409306: Efficacy in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective phosphodiesterase 9A (PDE9A) inhibitors, Bay 73-6691 and BI 409306. Both compounds have been investigated for their potential therapeutic benefits in neurological disorders, primarily Alzheimer's disease, by targeting the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document summarizes key preclinical findings, presents available quantitative data in a comparative format, outlines relevant experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.
Introduction to PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in neuronal signaling pathways. Inhibition of PDE9A leads to an elevation of intracellular cGMP levels, which in turn is expected to enhance synaptic plasticity and improve cognitive functions.[1] Both this compound and BI 409306 were developed to leverage this mechanism for the treatment of cognitive deficits associated with neurodegenerative diseases.[2][3]
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for this compound and BI 409306. It is important to note that while this compound has been extensively studied in preclinical models, BI 409306 progressed to Phase II clinical trials for Alzheimer's disease, which ultimately did not meet their primary efficacy endpoints.[3][4][5]
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ (human) | IC₅₀ (murine) | Selectivity | Reference |
| This compound | PDE9A | 55 nM | 100 nM | High selectivity over other PDEs | [6] |
| BI 409306 | PDE9A | 65 nM | 168 nM | Potent and selective inhibitor of human and rat PDE9A | [7] |
Table 2: Preclinical Efficacy in Rodent Models of Cognitive Impairment
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | Aβ₂₅₋₃₅-injected mice | Morris Water Maze | Improved learning and memory.[8] | [8] |
| Object Recognition Task | Tended to enhance long-term memory. | |||
| Scopolamine-induced amnesia rats | Passive Avoidance Task | Attenuated scopolamine-induced retention deficit. | ||
| MK-801-induced deficit mice | T-Maze Alternation Task | Attenuated MK-801-induced short-term memory deficits. | ||
| BI 409306 | Rodent models | Episodic Memory Task | Improved performance.[3] | [3] |
| Rodent models | Working Memory Task | Improved performance.[7] | [7] |
Table 3: Effects on Synaptic Plasticity and Biomarkers
| Compound | Model | Measurement | Effect | Reference |
| This compound | Rat hippocampal slices | Long-Term Potentiation (LTP) | Enhanced early LTP after weak tetanic stimulation. | |
| APP transgenic tg2576 mice | Hippocampal cGMP levels | Enhanced cGMP levels.[9] | [9] | |
| BI 409306 | Rat hippocampal slices | Long-Term Potentiation (LTP) | Enhanced LTP.[3][10] | [3][10] |
| Rats | Brain cGMP levels | Increased cGMP levels in prefrontal cortex and cerebrospinal fluid.[7] | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDE9A inhibitors and a typical workflow for preclinical evaluation of cognitive enhancers.
Caption: Mechanism of action of PDE9A inhibitors.
Caption: Preclinical evaluation workflow for cognitive enhancers.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, standardized methodologies for key behavioral tests are provided below for reference.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[11]
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Various distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds). If the mouse fails to find the platform within the time limit, it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory in rodents based on their innate preference for novelty.[12]
-
Apparatus: An open-field arena. A set of different objects that are novel to the animals.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period to acclimate.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
In Vitro PDE9A Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting PDE9A activity.
-
Principle: The assay measures the conversion of cGMP to 5'-GMP by the PDE9A enzyme. The amount of remaining cGMP or produced 5'-GMP is quantified.
-
Typical Protocol:
-
Recombinant human PDE9A enzyme is incubated with varying concentrations of the test compound (e.g., this compound or BI 409306).
-
A known concentration of cGMP is added to initiate the enzymatic reaction.
-
The reaction is stopped after a specific incubation period.
-
The amount of product (5'-GMP) or remaining substrate (cGMP) is measured using various detection methods, such as fluorescence polarization, luminescence, or mass spectrometry.[13][14]
-
The IC₅₀ value is calculated from the dose-response curve.
-
Discussion and Conclusion
Both this compound and BI 409306 are potent and selective inhibitors of PDE9A that have demonstrated pro-cognitive effects in preclinical models by enhancing cGMP signaling and synaptic plasticity. This compound has a robust portfolio of preclinical data supporting its efficacy in various rodent models of Alzheimer's disease-related cognitive deficits.[8][9]
BI 409306 also showed promise in preclinical studies, leading to its advancement into clinical trials.[3][7] However, the Phase II trials in patients with prodromal to mild Alzheimer's disease did not demonstrate a significant improvement in cognition compared to placebo, leading to the discontinuation of its development for this indication.[4][5] The company has since refocused its investigation of BI 409306 on schizophrenia.[15]
The discrepancy between the preclinical efficacy and clinical outcomes for BI 409306 highlights the challenges of translating findings from animal models to human patients in Alzheimer's disease research.[16] While both this compound and BI 409306 have similar mechanisms of action and preclinical profiles, the lack of successful clinical validation for BI 409306 underscores the complexities of drug development for neurodegenerative disorders.
References
- 1. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BI 409306 | ALZFORUM [alzforum.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]
- 6. This compound | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 7. The Novel Phosphodiesterase 9A Inhibitor BI 409306 Increases Cyclic Guanosine Monophosphate Levels in the Brain, Promotes Synaptic Plasticity, and Enhances Memory Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First‐in‐human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Pardon Our Interruption [boehringer-ingelheim.com]
- 16. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAY 73-6691 and its (S)-enantiomer in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691, and its corresponding (S)-enantiomer. The information presented herein is supported by experimental data to aid researchers in the selection of the appropriate compound for their studies.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, including key regions for learning and memory such as the hippocampus and cortex.[1][2] PDE9A hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways, including those mediated by nitric oxide (NO).[1] By inhibiting PDE9A, this compound elevates cGMP levels, which is believed to be the mechanism underlying its potential therapeutic effects in neurodegenerative disorders like Alzheimer's disease.[1][3]
This compound possesses a chiral center, leading to the existence of two enantiomers: (R)-BAY 73-6691 (commonly referred to as this compound) and (S)-BAY 73-6691. This guide focuses on the functional differences between these two stereoisomers.
Data Presentation: In Vitro Efficacy
The primary difference between this compound and its (S)-enantiomer lies in their in vitro potency against PDE9A. The (R)-enantiomer demonstrates significantly higher inhibitory activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound ((R)-enantiomer) | Human PDE9A | Fluorescence Polarization | 22 | [4] |
| (S)-BAY 73-6691 | Human PDE9A | Fluorescence Polarization | 88 | [4] |
Experimental Protocols
PDE9A Inhibition Assay (Fluorescence Polarization)
This biochemical assay quantifies the inhibitory potency of compounds against the PDE9A enzyme.
Principle: The assay is based on the change in polarization of fluorescently labeled cGMP upon its hydrolysis by PDE9A. A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE9A hydrolyzes this substrate to fluorescently labeled GMP, a larger binding agent captures the GMP, slowing its rotation and increasing the fluorescence polarization. An inhibitor of PDE9A will prevent this hydrolysis, thus maintaining a low polarization signal.
Methodology:
-
Reagents:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Binding agent (specific for GMP)
-
Test compounds (this compound and (S)-BAY 73-6691) dissolved in DMSO
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE9A enzyme to initiate the reaction.
-
Incubate to allow for enzymatic activity.
-
Add the fluorescent cGMP substrate.
-
Incubate to allow for substrate hydrolysis.
-
Stop the reaction and add the binding agent.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Cell-Based cGMP Reporter Assay
This assay measures the ability of a compound to inhibit PDE9A within a cellular context.
Principle: A host cell line (e.g., HEK293 or CHO) is engineered to express human PDE9A and a cGMP-sensitive reporter system. This reporter system often consists of a cyclic nucleotide-gated (CNG) ion channel linked to a calcium indicator (e.g., a photoprotein like aequorin or a fluorescent dye). Inhibition of PDE9A leads to an increase in intracellular cGMP, which opens the CNG channels, causing an influx of calcium and a detectable luminescent or fluorescent signal.
Methodology:
-
Cell Culture:
-
Maintain the engineered cell line in appropriate culture medium.
-
-
Procedure:
-
Seed the cells into a microplate.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with a guanylate cyclase activator (e.g., a nitric oxide donor like SNP) to induce cGMP production.
-
Measure the resulting luminescence or fluorescence signal, which is proportional to the intracellular cGMP concentration.
-
-
Data Analysis:
-
The potency of the inhibitor is determined by the concentration-dependent increase in the reporter signal.
-
In Vivo Functional Assays
Direct comparative in vivo studies for both enantiomers are limited. However, extensive in vivo research on this compound ((R)-enantiomer) has demonstrated its cognitive-enhancing and neuroprotective properties in rodent models of Alzheimer's disease.[1][3] These studies typically involve behavioral tests such as the Morris water maze, object recognition tasks, and passive avoidance tests.[1][3] Given its significantly lower in vitro potency, it is reasonable to infer that the (S)-enantiomer would exhibit reduced or negligible efficacy in these in vivo models at comparable doses.
Example In Vivo Study Protocol (Cognitive Enhancement in a Mouse Model of Alzheimer's Disease):
-
Animal Model: Use a transgenic mouse model that develops amyloid-beta plaques and cognitive deficits, mimicking Alzheimer's disease.
-
Drug Administration: Administer this compound or its (S)-enantiomer (or vehicle control) to the mice, typically via oral gavage or intraperitoneal injection, over a specified period.
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a pool of water and then testing their memory of the platform's location.
-
Novel Object Recognition: Evaluate recognition memory by familiarizing mice with two objects and then replacing one with a novel object. Increased exploration of the novel object indicates intact memory.
-
-
Neurochemical and Histological Analysis: After behavioral testing, brain tissue can be analyzed for changes in cGMP levels, amyloid plaque load, and markers of neuroinflammation to further elucidate the compound's mechanism of action.
Mandatory Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound enantiomers on PDE9A.
Caption: Experimental workflows for in vitro functional assays of PDE9A inhibitors.
Conclusion
The available data clearly indicate that this compound, the (R)-enantiomer, is a substantially more potent inhibitor of PDE9A in vitro compared to its (S)-enantiomer. This difference in potency is expected to translate to greater efficacy in cell-based and in vivo models. For researchers investigating the therapeutic potential of PDE9A inhibition, this compound is the more promising candidate for further development. The (S)-enantiomer may serve as a useful, less active control compound in mechanistic studies to confirm that the observed effects are indeed due to potent PDE9A inhibition.
References
- 1. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative PDE9A Inhibitors to Bay 73-6691
For researchers and professionals in drug development, the landscape of phosphodiesterase 9A (PDE9A) inhibitors is expanding beyond the initial pioneering compound, Bay 73-6691. This guide provides a detailed comparison of emerging alternative PDE9A inhibitors, supported by experimental data, to inform preclinical and clinical research strategies.
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cGMP levels, particularly those generated by the natriuretic peptide (NP) signaling pathway.[1][2] Unlike PDE5 inhibitors that primarily act on the nitric oxide (NO)-sGC-cGMP pathway, PDE9A inhibitors selectively target the NP-pGC-cGMP pathway, offering a distinct therapeutic mechanism for a range of disorders, including cardiovascular diseases and neurological conditions.[2][3] this compound was the first potent and selective PDE9A inhibitor to be extensively characterized.[4][5] However, a number of alternative compounds with diverse profiles have since been developed.
Comparative Analysis of PDE9A Inhibitors
The following tables summarize the in vitro potency and selectivity of several notable PDE9A inhibitors compared to this compound.
Table 1: In Vitro Potency (IC50) of PDE9A Inhibitors
| Compound | Human PDE9A IC50 (nM) | Murine/Rat PDE9A IC50 (nM) | Reference |
| This compound | 55 | 100 (murine) | [5][6] |
| PF-04447943 (Edelinontrine) | - | - | [2][7] |
| BAY-7081 | 15 | 34 (mouse), 42 (rat) | [8] |
| Compound 1h | 56 | - | [9] |
| Compound 3r | 0.6 | - | [10] |
| Compound 28s | 21 | - | [10] |
| DB987 | 110 | - | [7] |
Table 2: Selectivity Profile of Selected PDE9A Inhibitors
| Compound | Selectivity over PDE1 (fold) | Selectivity over other PDEs (fold) | Reference |
| This compound | Moderate | High against other PDEs | [5][11] |
| BAY-7081 | 49 | >49-fold against other PDEs | [8] |
| Compound 1h | Acceptable | Acceptable | [9] |
| Compound 3r | >150 | >150 | [10] |
| Compound 28s | 860 (over PDE1B) | Good | [10] |
Signaling Pathway of PDE9A
PDE9A is a key negative regulator of the natriuretic peptide signaling cascade. The binding of natriuretic peptides (NPs) to their particulate guanylate cyclase (pGC) receptors at the cell membrane stimulates the conversion of GTP to cGMP. This cGMP pool then activates cGMP-dependent protein kinase G (PKG), leading to various downstream physiological effects. PDE9A specifically hydrolyzes this NP-derived cGMP, thus terminating the signal.[2]
Caption: The Natriuretic Peptide-pGC-cGMP signaling pathway regulated by PDE9A.
Experimental Methodologies
The characterization of these PDE9A inhibitors involves a series of standardized in vitro and in vivo experiments.
1. PDE9A Enzymatic Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PDE9A by 50%.
-
Protocol Outline:
-
Recombinant human PDE9A enzyme is incubated with the substrate, cGMP.
-
The reaction is initiated in the presence of varying concentrations of the test inhibitor.
-
The amount of remaining cGMP or the product, 5'-GMP, is quantified, typically using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Selectivity Profiling
-
Objective: To assess the inhibitor's specificity for PDE9A over other phosphodiesterase (PDE) family members.
-
Protocol Outline:
-
The enzymatic inhibition assay described above is repeated for a panel of other PDE enzymes (e.g., PDE1-8, 10, 11).
-
The IC50 values for each PDE are determined.
-
Selectivity is expressed as the ratio of the IC50 for the other PDEs to the IC50 for PDE9A.
-
3. In Vivo Models for Efficacy
-
Objective: To evaluate the therapeutic potential of the PDE9A inhibitor in animal models of disease.
-
Example (Rodent model of cognitive impairment):
-
Cognitive deficits are induced in rodents using pharmacological agents (e.g., scopolamine, MK-801) or through genetic models (e.g., amyloid precursor protein transgenic mice).[12][13]
-
Animals are treated with the PDE9A inhibitor or vehicle.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze, object recognition task, or T-maze alternation task.[13][14]
-
Biochemical markers, such as cGMP levels in brain tissue, may also be measured to confirm target engagement.[15]
-
Workflow for PDE9A Inhibitor Evaluation
The process of identifying and validating a novel PDE9A inhibitor follows a logical progression from in vitro characterization to in vivo testing.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Cross-Validating Bay 73-6691's Efficacy: A Comparative Analysis with Genetic and Pharmacological Models
For Immediate Release
This guide provides a comprehensive comparison of the selective phosphodiesterase 9A (PDE9A) inhibitor, Bay 73-6691, with alternative pharmacological agents and genetic models. It is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key preclinical data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of this compound's performance and mechanism of action.
Mechanism of Action: Enhancing cGMP Signaling
This compound is a potent and selective inhibitor of PDE9A, an enzyme primarily expressed in the brain, with high concentrations in the hippocampus, neocortex, and striatum.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neuronal signaling cascades. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby potentiating the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[2][3] This pathway is fundamental for synaptic plasticity, learning, and memory. The enhancement of this signaling cascade is the primary mechanism through which this compound is proposed to exert its pro-cognitive effects.
Comparative Performance Analysis
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other well-characterized PDE9A inhibitors and genetic models.
Table 1: In Vitro Potency and Selectivity of PDE9A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| This compound | Human PDE9A | 55 | >70-fold vs. PDE1C, >70-fold vs. other PDEs | [4] |
| Murine PDE9A | 100 | - | [4] | |
| PF-04447943 | Human PDE9A | 12 | >78-fold vs. other PDE families | [5] |
| BI 409306 | Human PDE9A | 52 | Weak activity against PDE1A/1C, >192-fold vs. other PDEs |
Table 2: In Vivo Efficacy in Rodent Models of Cognitive Impairment
| Compound/Model | Animal Model | Behavioral Test | Effective Dose | Key Findings | Reference |
| This compound | Aged FBNF1 Rats | LTP in hippocampal slices | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [2][6] |
| Rodents | Social Recognition Task | 0.3 - 3 mg/kg, p.o. | Enhanced acquisition, consolidation, and retention of long-term memory. | [2][6] | |
| Rodents | Scopolamine-induced passive avoidance deficit | 0.3 - 3 mg/kg, p.o. | Attenuated memory deficit. | [2][6] | |
| Tg2576 Mice (AD model) | Object Location Memory Task | Not specified | Attenuated deficits in spatial memory. | [6] | |
| Aβ25-35-injected mice | Morris Water Maze | 0.3 - 3 mg/kg, i.p. | Improved learning and memory; restored hippocampal memory-associated proteins. | [7] | |
| PF-04447943 | Tg2576 Mice (AD model) | Dendritic Spine Density | Not specified | Prevented decreases in dendritic spine density. | |
| Rodents | Scopolamine-induced cognitive deficit | Not specified | Reversed memory impairment. | [8] | |
| BI 409306 | Rats | Episodic Memory Task | Not specified | Improved performance. | [9] |
| PDE9A Knockout | Mice | cGMP levels in brain | N/A | Significantly elevated cGMP levels in cortex, hippocampus, and striatum. | [10] |
Note: The clinical development of both PF-04447943 and BI 409306 for Alzheimer's disease was discontinued (B1498344) after Phase II trials failed to meet their primary efficacy endpoints.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of this compound on synaptic plasticity in vitro.
Protocol:
-
Hippocampal Slice Preparation:
-
Anesthetize adult male Wistar or FBNF1 rats and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Record baseline fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 20 minutes.
-
Apply this compound (e.g., 10 µM) or vehicle to the perfusion medium 30 minutes before LTP induction.
-
Induce LTP using a weak tetanic stimulation protocol (e.g., theta burst stimulation).
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60-120 minutes post-induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the pre-induction baseline.
-
Compare the degree of potentiation between this compound-treated and vehicle-treated slices.
-
Social Recognition Task
Objective: To evaluate the effect of this compound on short-term social memory in rodents.
Protocol:
-
Apparatus: A standard open-field arena.
-
Habituation:
-
Individually house adult male rats for one week before the experiment.
-
Handle each rat daily.
-
On the day of the experiment, allow the subject rat to habituate to the empty arena for a set period.
-
-
Procedure (T1 - First Exposure):
-
Administer this compound or vehicle orally (p.o.) 30 minutes before T1.
-
Introduce a juvenile conspecific into the arena with the subject rat.
-
Record the total time the subject rat spends actively investigating the juvenile (e.g., sniffing, grooming) for a defined period (e.g., 5 minutes).
-
-
Procedure (T2 - Second Exposure):
-
After a set inter-exposure interval (e.g., 2 hours), re-introduce the same juvenile conspecific into the arena with the subject rat.
-
Record the investigation time as in T1.
-
-
Data Analysis:
-
A significant reduction in investigation time during T2 compared to T1 indicates memory of the juvenile.
-
Compare the T2 investigation times between the this compound and vehicle groups. A lower investigation time in the treated group suggests enhanced memory.
-
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).
-
A submerged escape platform (10-15 cm diameter) placed in a fixed location in one quadrant.
-
The pool is surrounded by various distal visual cues.
-
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length across training days indicates learning.
-
Probe Trial: A preference for the target quadrant (more time spent and more platform crossings) indicates spatial memory.
-
Compare these parameters between this compound-treated and control groups.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a cognitive enhancer through the selective inhibition of PDE9A and subsequent potentiation of the cGMP signaling pathway. In various rodent models, including a genetic model of Alzheimer's disease, this compound has shown efficacy in improving learning, memory, and synaptic plasticity.[2][6][7]
However, it is crucial to note that other selective PDE9A inhibitors, such as PF-04447943 and BI 409306, which showed similar promising preclinical profiles, did not translate to clinical efficacy in Alzheimer's disease patients. The reasons for this translational failure are not fully understood but highlight the complexities of targeting this pathway for cognitive enhancement in humans.
The use of genetic models, such as PDE9A knockout mice, provides a valuable tool for cross-validating the on-target effects of pharmacological inhibitors like this compound. The elevated cGMP levels observed in the brains of these knockout mice are consistent with the proposed mechanism of action of this compound.[10]
Further research is warranted to fully elucidate the therapeutic potential and limitations of PDE9A inhibition. This guide provides a foundational resource for researchers to critically evaluate the existing data and design future experiments to explore the utility of this compound and other PDE9A inhibitors for the treatment of neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzforum.org [alzforum.org]
- 10. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Combining BAY 73-6691 with Soluble Guanylate Cyclase Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inflammation, and neuronal function. Dysregulation of this pathway is implicated in a range of diseases, from cardiovascular disorders to neurodegenerative conditions. Consequently, therapeutic strategies aimed at augmenting cGMP signaling have garnered significant interest. This guide provides a comparative analysis of a combination therapy involving BAY 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, and soluble guanylate cyclase (sGC) activators, supported by preclinical experimental data.
Mechanism of Action: A Two-Pronged Approach to Elevate cGMP
The combination of this compound and sGC activators employs a synergistic strategy to increase intracellular cGMP levels. sGC activators, such as BAY 58-2667 (cinaciguat), directly stimulate the sGC enzyme to produce cGMP from guanosine triphosphate (GTP). This action is particularly effective in conditions of oxidative stress where the heme component of sGC may be oxidized, rendering it less responsive to its endogenous activator, nitric oxide (NO).
Complementing this, this compound inhibits PDE9A, an enzyme that specifically hydrolyzes and degrades cGMP.[1][2] By blocking this degradation, this compound prolongs the intracellular lifespan of cGMP produced by the action of sGC activators, thereby amplifying the overall signaling cascade.
Comparative Performance Data
The synergy between this compound and sGC activators has been demonstrated in both in vitro and in vivo preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Potentiation of sGC Activator-Induced cGMP Accumulation
A study by Wunder et al. (2005) utilized a cGMP reporter cell line to demonstrate the potentiation of sGC activator signaling by this compound.[1][3]
| Compound Combination | EC50 of BAY 58-2667 for cGMP Accumulation | Fold Potentiation |
| BAY 58-2667 alone | 340 nM | - |
| BAY 58-2667 + 10 µM this compound | 30.8 nM | ~11-fold |
| Table 1: In vitro data demonstrating the synergistic effect of this compound on the potency of the sGC activator BAY 58-2667 in a cGMP reporter cell line.[4] |
In Vivo Efficacy in a Model of Chronic Kidney Disease
A study investigated the combination of the sGC stimulator BAY 41-8543 (as a functional analogue to sGC activators in enhancing cGMP production) and this compound in a 5/6 nephrectomy rat model of chronic kidney disease (CKD), a condition associated with renal fibrosis.[4][5]
| Treatment Group (13 weeks) | Renal Interstitial Fibrosis (%) | Change vs. 5/6 Nx + Placebo |
| Sham Operation + Placebo | Not reported (baseline) | - |
| 5/6 Nephrectomy (Nx) + Placebo | ~25% | - |
| 5/6 Nx + BAY 41-8543 (1 mg/kg/day) | No significant improvement | - |
| 5/6 Nx + this compound (1 mg/kg/day) | No significant improvement | - |
| 5/6 Nx + Combination Therapy | Significantly reduced | Attenuation of fibrosis |
| Table 2: In vivo efficacy of combination therapy on renal interstitial fibrosis in a rat model of chronic kidney disease. While specific percentages for the combination group were not detailed in the abstract, the study reported a significant attenuation of fibrosis compared to placebo and monotherapy groups.[4][5] |
| Gene | Function | Expression Change with Combination Therapy |
| COL1A1 | Collagen Type I Alpha 1 Chain | Down-regulated |
| COL3A1 | Collagen Type III Alpha 1 Chain | Down-regulated |
| COL14A1 | Collagen Type XIV Alpha 1 Chain | Down-regulated |
| Table 3: Effect of combination therapy on the expression of key fibrosis-related genes in the 5/6 nephrectomy rat model.[4][5] |
Experimental Protocols
cGMP Reporter Assay in CHO Cells
This assay is designed to measure intracellular cGMP levels in response to sGC activators with and without a PDE9 inhibitor.[3][6]
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with genes for soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin are cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 96-well microplates and allowed to adhere. The growth medium is then replaced with an assay buffer.
-
Compound Addition: Test compounds are added to the wells. This includes a range of concentrations of the sGC activator (e.g., BAY 58-2667) in the presence and absence of a fixed, sub-maximal concentration of this compound.
-
Signal Detection: The microplate is placed in a luminometer. The activation of sGC by the activator leads to cGMP production. cGMP binds to and opens the CNGA2 channels, allowing calcium to enter the cell. This influx of calcium activates aequorin, which in turn emits light. The luminescence is measured in real-time.
-
Data Analysis: The luminescence signal is integrated over time to quantify the total cGMP-dependent response. Concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the sGC activator under different conditions.
5/6 Nephrectomy Rat Model of Renal Fibrosis
This in vivo model is used to assess the anti-fibrotic effects of the combination therapy in a setting of chronic kidney disease.[7][8]
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The 5/6 nephrectomy is performed in two stages.
-
Stage 1: Under anesthesia, two-thirds of the left kidney is surgically removed.
-
Stage 2: One week after the first surgery, the entire right kidney is removed (nephrectomy).
-
-
Treatment Groups: The rats are randomly assigned to different treatment groups: Sham-operated controls, 5/6 nephrectomy with placebo, 5/6 nephrectomy with this compound, 5/6 nephrectomy with an sGC activator/stimulator (e.g., BAY 41-8543), and 5/6 nephrectomy with the combination of this compound and the sGC activator/stimulator. Treatments are typically administered daily via oral gavage for several weeks.
-
Endpoint Analysis:
-
Histology: At the end of the treatment period, the remnant kidneys are harvested, fixed, and sectioned. The sections are stained with Masson's trichrome or Sirius red to visualize and quantify the extent of interstitial fibrosis.
-
Gene Expression Analysis: RNA is extracted from the kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key fibrosis-related genes, such as those encoding for different types of collagen.
-
Alternatives and Comparisons
| Therapeutic Strategy | Examples | Mechanism of Action | Key Advantages | Key Limitations |
| PDE9 Inhibition | This compound , PF-04447943 | Prevents cGMP degradation | Amplifies existing cGMP signals; potential for CNS applications[2] | Efficacy is dependent on upstream cGMP production |
| sGC Stimulation | Riociguat, Vericiguat, BAY 41-8543 | Sensitizes sGC to endogenous NO and directly stimulates the enzyme | Effective in conditions with reduced NO bioavailability | Efficacy can be diminished in highly oxidative environments |
| sGC Activation | Cinaciguat (BAY 58-2667 ) | Directly activates oxidized or heme-free sGC | Particularly effective in diseases with high oxidative stress | May have a more pronounced hypotensive effect |
| Combination Therapy | This compound + sGC Activator | Increases cGMP production and prevents its degradation | Synergistic effect, potentially allowing for lower, better-tolerated doses of each compound[4] | Potential for additive side effects needs to be carefully evaluated |
Conclusion
The combination of the PDE9A inhibitor this compound with soluble guanylate cyclase activators presents a compelling therapeutic strategy for diseases characterized by impaired cGMP signaling. Preclinical data strongly suggest a synergistic interaction, leading to a more potent elevation of intracellular cGMP levels than can be achieved with either agent alone. This synergy has been demonstrated to translate into enhanced therapeutic efficacy in an in vivo model of chronic kidney disease, where the combination therapy effectively reduced renal fibrosis. Further research is warranted to explore the full therapeutic potential and safety profile of this combination in various disease contexts. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this promising therapeutic approach.
References
- 1. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heidihuangwan alleviates renal fibrosis in rats with 5/6 nephrectomy by inhibiting autophagy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. WO2013110768A1 - Pde9 inhibitors with imidazo triazinone backbone - Google Patents [patents.google.com]
- 6. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Alzheimer's Disease Drug Candidates: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of three distinct drug candidates for Alzheimer's disease: Bay 73-6691, Lecanemab, and Donanemab. The comparison focuses on their mechanism of action, developmental stage, and available efficacy and safety data, presented in a format tailored for researchers, scientists, and drug development professionals.
Introduction
The landscape of Alzheimer's disease therapeutics is rapidly evolving, with a shift from symptomatic treatments to disease-modifying therapies. This guide examines two late-stage clinical candidates, Lecanemab and Donanemab, which are monoclonal antibodies targeting amyloid-beta (Aβ), and one preclinical candidate, this compound, a small molecule inhibitor of phosphodiesterase 9A (PDE9A). This comparative analysis aims to provide an objective overview of their distinct approaches to treating Alzheimer's disease, supported by available experimental data.
This compound: A Preclinical Phosphodiesterase 9A Inhibitor
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme predominantly expressed in the brain, including the hippocampus and neocortex.[1] By inhibiting PDE9A, this compound is designed to enhance cyclic guanosine (B1672433) monophosphate (cGMP) signaling, which is downstream of NMDA receptor activation and is implicated in learning and memory processes.[1][2] Currently, this compound is in the preclinical stage of development, with studies conducted in animal models.[1]
Mechanism of Action
The proposed mechanism of action for this compound involves the modulation of the cGMP signaling pathway.[2] Glutamate binding to NMDA receptors leads to an influx of calcium and activation of nitric oxide synthase (NOS), which in turn produces nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) to produce cGMP. PDE9A hydrolyzes cGMP, thus terminating the signal. By inhibiting PDE9A, this compound is expected to prolong cGMP signaling, potentially enhancing synaptic plasticity and improving cognitive function.[1][2][3]
Mechanism of action of this compound.
Preclinical Data Summary
| Parameter | Organism/Model | Key Findings |
| Cognitive Function | Rodents | Improved learning and memory in social and object recognition tasks.[2] Attenuated scopolamine-induced memory deficits.[2] |
| Synaptic Plasticity | Rat hippocampal slices | Enhanced early long-term potentiation (LTP) after weak tetanic stimulation.[2] |
| Neuroprotection | In vitro (SH-SY5Y cells) & In vivo (mice) | Attenuated Aβ-induced cytotoxicity and oxidative stress.[4][5] Improved spatial memory in an Aβ-induced mouse model.[4] |
Experimental Protocols: Preclinical Assessment of this compound
-
In Vivo Cognitive Assessment (Morris Water Maze): Male ICR mice are used. Aβ25-35 is administered via intracerebroventricular injection to induce an Alzheimer's-like pathology. This compound is administered intraperitoneally at doses of 0.3, 1, and 3 mg/kg daily for 10 days.[5] Spatial learning and memory are assessed by measuring the escape latency to find a hidden platform in a circular pool of water.[4]
-
In Vitro Neuroprotection Assay: SH-SY5Y human neuroblastoma cells are cultured and treated with Aβ25-35 to induce cytotoxicity.[5] The cells are then exposed to varying concentrations of this compound.[4] Cell viability is assessed using assays such as MTT, and oxidative stress is measured by quantifying reactive oxygen species (ROS) levels.[4]
Lecanemab and Donanemab: Clinical-Stage Anti-Amyloid Monoclonal Antibodies
Lecanemab (Leqembi®) and Donanemab are humanized monoclonal antibodies that have undergone extensive Phase 3 clinical trials for the treatment of early symptomatic Alzheimer's disease.[6][7][8][9][10][11] Both drugs target Aβ but recognize different species of the protein.[12]
Mechanism of Action
-
Lecanemab: This antibody selectively binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic.[13][14] By targeting these early-stage aggregates, Lecanemab aims to prevent the formation of larger amyloid plaques and facilitate their clearance from the brain.[14][15]
-
Donanemab: This antibody specifically targets a modified form of Aβ, N-terminal pyroglutamate (B8496135) Aβ (AβpE3-42), which is present in established amyloid plaques.[12][16] This targeted approach is designed to promote the clearance of existing amyloid plaques by the immune system.[16][17]
Comparative mechanism of action of Lecanemab and Donanemab.
Clinical Trial Data Summary
The following tables summarize key efficacy and safety data from the pivotal Phase 3 clinical trials for Lecanemab (Clarity AD) and Donanemab (TRAILBLAZER-ALZ 2).
Efficacy Data
| Parameter | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| Primary Endpoint | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks |
| CDR-SB Slowing of Decline vs. Placebo | 27%[6][18][19] | 22.3% (overall population); 35% (low/medium tau population)[9][20] |
| Amyloid Plaque Reduction | Statistically significant reduction at all timepoints from 3 months. Mean change of -59.1 Centiloids vs. placebo at 18 months. | 84% reduction in amyloid plaque levels at 18 months. |
| Other Cognitive/Functional Endpoints | Statistically significant slowing of decline on ADAS-Cog14 and ADCS-MCI-ADL.[6][19] | Statistically significant slowing of decline on CDR-SB and other secondary endpoints.[11] |
Safety Data
| Parameter | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) |
| Amyloid-Related Imaging Abnormalities with Edema/Effusion (ARIA-E) | 12.6% | 24% |
| Amyloid-Related Imaging Abnormalities with Hemorrhage/Superficial Siderosis (ARIA-H) | 17.3% | 31.4% |
| Infusion-Related Reactions | 26.4% | 8.7% |
| Serious Adverse Events | 14.0% | 17.4%[9] |
Note: Data is sourced from the respective Phase 3 clinical trial publications and presentations. Direct comparison of safety and efficacy data between trials should be done with caution due to differences in trial design, patient populations, and methodologies.
Experimental Protocols: Phase 3 Clinical Trial Design
Generalized Phase 3 clinical trial workflow.
-
Patient Population: Both the Clarity AD (Lecanemab) and TRAILBLAZER-ALZ 2 (Donanemab) trials enrolled participants with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.[6][21]
-
Intervention: In Clarity AD, participants received 10 mg/kg of Lecanemab or placebo intravenously every two weeks.[6] In TRAILBLAZER-ALZ 2, participants received 700 mg of Donanemab for the first three doses, followed by 1400 mg, or placebo, intravenously every four weeks.[21]
-
Primary Endpoints: The primary endpoint for Clarity AD was the change from baseline in the CDR-SB score at 18 months.[6] For TRAILBLAZER-ALZ 2, the primary endpoint was the change from baseline in the iADRS score at 76 weeks.[10][21]
-
Safety Monitoring: A key component of both trials was regular safety monitoring with brain MRI scans to detect ARIA.[21][22]
Conclusion
The Alzheimer's disease drug development pipeline is diverse, with candidates targeting various aspects of the disease pathology. This compound represents an early-stage, small molecule approach aimed at enhancing synaptic function, with promising preclinical data. In contrast, Lecanemab and Donanemab are late-stage monoclonal antibodies that have demonstrated a modest but statistically significant slowing of cognitive decline in large-scale clinical trials by targeting different forms of amyloid-beta. The comparative data presented in this guide highlights the different stages of development, mechanisms of action, and the clinical profiles of these drug candidates, providing a valuable resource for the scientific community. Continued research and development across these diverse therapeutic strategies are crucial for advancing the treatment of Alzheimer's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of this compound, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lecanemab - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Comment: Full results of donanemab Phase III trial presented [ukdri.ac.uk]
- 9. nia.nih.gov [nia.nih.gov]
- 10. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 11. cphi-online.com [cphi-online.com]
- 12. droracle.ai [droracle.ai]
- 13. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. ittbiomed.com [ittbiomed.com]
- 17. What is donanemab? | Alzheimer's Society [alzheimers.org.uk]
- 18. nia.nih.gov [nia.nih.gov]
- 19. Lecanemab: a review | VJDementia [vjdementia.com]
- 20. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 21. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. THE AHEAD STUDY IS TESTING LECANEMAB AT THE STAGE OF PRECLINICAL ALZHEIMER'S DISEASE - BioSpace [biospace.com]
A Comparative Guide to the Reproducibility of Findings with the PDE9 Inhibitor Bay 73-6691
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 9 (PDE9) inhibitor Bay 73-6691 with alternative compounds, focusing on the reproducibility of published findings. The information is curated to assist researchers in evaluating the on-target and off-target effects of these molecules and in designing future experiments. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways and workflows.
Comparative Performance Analysis
The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and two other well-characterized PDE9 inhibitors, PF-04447943 and BI 409306. This data is essential for comparing their selectivity and potential for in vivo efficacy.
Table 1: In Vitro Inhibitory Activity (IC50) of PDE9 Inhibitors
| Compound | PDE9A (human) | PDE1C | PDE2A | PDE3B | PDE4B | PDE5A | PDE7B | PDE8A | PDE10A | PDE11A |
| This compound | 55 nM | 1400 nM | >4000 nM | >4000 nM | >4000 nM | >4000 nM | >4000 nM | >4000 nM | >4000 nM | 2600 nM |
| PF-04447943 | 12 nM | >940 nM | >940 nM | >940 nM | >940 nM | >940 nM | >940 nM | >940 nM | >940 nM | >940 nM |
| BI 409306 | 52 nM (human), 168 nM (rat) | 1.0 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | - | >10 µM | - |
Table 2: Pharmacokinetic Parameters of PDE9 Inhibitors
| Compound | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) |
| This compound | Rodent | - | - | - | - |
| PF-04447943 | Rat | 1 mg/kg | - | 0.3 h | 4.9 h[1] |
| BI 409306 | Human | 100 mg (oral) | 2.2-2.3-fold higher in PMs* | <1 h | 0.99 - 2.71 h[2] |
*CYP2C19 Poor Metabolizers (PMs) compared to Extensive Metabolizers (EMs).
Experimental Protocols
Reproducibility of findings heavily relies on detailed and standardized experimental protocols. Below are methodologies for key behavioral assays used to assess the pro-cognitive effects of this compound and its alternatives.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to evaluate spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or powdered milk. The water temperature is maintained at a constant temperature (e.g., 20-22°C). A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed quadrant of the pool. The testing room contains various distal visual cues.
-
Acclimation: Animals are handled for several days prior to testing. A habituation session may be performed where the mouse is allowed to swim for 60 seconds without the platform.
-
Acquisition Phase: This phase typically lasts for 5-7 consecutive days with 4 trials per day. For each trial, the animal is placed in the water facing the wall at one of four quasi-random starting positions. The animal is allowed a maximum of 60-90 seconds to locate the hidden platform. If the animal fails to find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds. The inter-trial interval is typically 10-15 minutes.
-
Probe Trial: 24 hours after the final acquisition trial, a probe trial is conducted. The platform is removed from the pool, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.[3]
Novel Object Recognition (NOR) Test
The Novel Object Recognition test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) is used. A variety of objects that are different in shape, color, and texture but similar in size are required.
-
Habituation: On the first day, the animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[2]
-
Familiarization/Training Phase (T1): On the second day, two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 10 minutes).[2]
-
Test Phase (T2): After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), the animal is returned to the arena. One of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded for a set duration (e.g., 10 minutes).[2] A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway in Neurons
This compound and other PDE9 inhibitors exert their effects by modulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in neurons. Inhibition of PDE9, the enzyme responsible for cGMP degradation, leads to an accumulation of cGMP. This, in turn, activates Protein Kinase G (PKG), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation.
Caption: cGMP signaling pathway modulated by this compound.
Experimental Workflow for a Preclinical Cognitive Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a PDE9 inhibitor on cognitive performance in a rodent model of Alzheimer's disease.
Caption: Workflow for a preclinical cognitive study.
References
A Head-to-Head Comparison of Bay 73-6691 and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Bay 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, with other prominent nootropic agents from different pharmacological classes. The following analysis is based on available experimental data from rodent models of learning and memory, with a focus on the Novel Object Recognition (NOR) task as a standardized behavioral paradigm for assessing recognition memory.
Mechanism of Action: A Divergence in Cellular Signaling
Nootropic agents enhance cognitive function through diverse mechanisms of action. This compound and other phosphodiesterase (PDE) inhibitors modulate cyclic nucleotide signaling pathways, while other classes of nootropics interact with various neurotransmitter systems.
This compound , as a selective PDE9A inhibitor, prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This leads to an accumulation of cGMP in neurons, activating protein kinase G (PKG) and subsequently influencing downstream signaling cascades, such as the phosphorylation of the cAMP response element-binding protein (CREB).[1][3] This pathway is believed to play a crucial role in synaptic plasticity and memory formation.[1][3]
In contrast, other nootropics operate through different pathways:
-
PDE4 Inhibitors (e.g., Rolipram): These compounds selectively inhibit the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which, similar to the cGMP pathway, can lead to the phosphorylation of CREB and modulation of gene expression related to synaptic plasticity.
-
PDE5 Inhibitors (e.g., Sildenafil): Similar to PDE9 inhibitors, PDE5 inhibitors also increase cGMP levels.[4][5] The nitric oxide (NO) signaling pathway, which stimulates cGMP production, is a key upstream regulator of this mechanism.[4]
-
Racetams (e.g., Aniracetam): The precise mechanism of racetams is not fully elucidated, but they are thought to modulate cholinergic and glutamatergic neurotransmission. Aniracetam (B1664956), for example, is believed to enhance the function of AMPA receptors, which are critical for fast synaptic transmission and synaptic plasticity.[6]
-
Eugeroics (e.g., Modafinil): Modafinil's mechanism is complex and involves multiple neurotransmitter systems. It is known to weakly inhibit the dopamine (B1211576) transporter, leading to increased extracellular dopamine levels.[7] It also influences the noradrenergic and histaminergic systems, which are involved in arousal and wakefulness.[7]
Comparative Efficacy in the Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one. An increase in the time spent exploring the novel object, often quantified as a Discrimination Index (DI) or Recognition Index (RI), is indicative of enhanced memory.
The following table summarizes the performance of this compound and other nootropics in the NOR task based on preclinical studies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, which may introduce variability due to differences in experimental protocols.
| Nootropic Agent | Class | Animal Model | Effective Dose | Key Findings in NOR Task | Citation(s) |
| This compound | PDE9A Inhibitor | Rats | 0.3 - 3 mg/kg, p.o. | Tended to enhance long-term memory in the object recognition task. | [8][9][10] |
| Rolipram (B1679513) | PDE4 Inhibitor | Rats | 0.03 mg/kg, i.p. | Reversed scopolamine-induced deficits in object recognition memory. | |
| Sildenafil (B151) | PDE5 Inhibitor | Mice | 1 mg/kg, p.o. | Improved object discrimination performance. | [4][5] |
| Aniracetam | Racetam (Ampakine) | Rats | 25 - 100 mg/kg, p.o. | Restored object recognition in aging rats and in a scopolamine-induced deficit model. | [6] |
| Modafinil (B37608) | Eugeroic | Rats | 64 mg/kg, p.o. | Ameliorated phencyclidine (PCP)-induced deficits in novel object exploration. | [7][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key behavioral assays used to evaluate the nootropic effects of the compared compounds.
Novel Object Recognition (NOR) Task
This task assesses recognition memory.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning. A set of three-dimensional objects of similar size but differing in shape, color, and texture are used.
-
Habituation: Rodents are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days prior to the task to reduce anxiety and exploratory behavior not directed at the objects.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to freely explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
Inter-Trial Interval (ITI): Following the training phase, the animal is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours or more to assess short-term or long-term memory, respectively.
-
Testing/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a fixed duration (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The primary metric is the Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Passive Avoidance Task
This task evaluates fear-motivated long-term memory.[12][13][14][15][16]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition/Training Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark chamber, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set interval (typically 24 hours), the animal is placed back in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is measured. A longer latency to enter the dark chamber is interpreted as a stronger memory of the aversive event.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the different classes of nootropics and a typical workflow for the Novel Object Recognition task.
Caption: PDE9A Inhibition Pathway. This compound blocks PDE9A, increasing cGMP levels and promoting memory-related gene expression.
Caption: Nootropic Mechanisms. A comparison of the signaling pathways affected by different classes of nootropic agents.
Caption: NOR Task Workflow. A typical timeline for conducting the Novel Object Recognition task in rodents.
Conclusion
This compound represents a targeted approach to cognitive enhancement by specifically modulating the cGMP signaling pathway through PDE9A inhibition. Preclinical data suggests its potential in improving recognition memory. When compared to other nootropics, it becomes evident that cognitive enhancement can be achieved through a multitude of molecular targets and signaling pathways. While PDE inhibitors like rolipram and sildenafil also work by modulating cyclic nucleotide systems, agents like aniracetam and modafinil engage with neurotransmitter receptors and transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. The novel selective PDE9 inhibitor this compound improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. animalab.eu [animalab.eu]
- 15. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
Synergistic Effects of Bay 73-6691: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the synergistic potential of investigational compounds is paramount. This guide provides a comprehensive comparison of the synergistic effects of Bay 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, with other compounds, supported by experimental data. This compound has been primarily investigated for its potential in treating Alzheimer's disease by enhancing cyclic guanosine (B1672433) monophosphate (cGMP) signaling in the brain, which is crucial for learning and memory.[1] Its mechanism of action, the inhibition of PDE9A, which degrades cGMP, opens avenues for synergistic interactions with agents that increase cGMP production.
Synergism with Soluble Guanylate Cyclase (sGC) Stimulators
The most well-documented synergistic relationship of this compound is with soluble guanylate cyclase (sGC) stimulators. sGC is the enzyme responsible for synthesizing cGMP. By stimulating sGC, these compounds increase cGMP levels, while this compound prevents its breakdown. This dual approach leads to a significant and sustained elevation of intracellular cGMP.
Quantitative Data Summary
| Combination | Model | Key Finding | Reference |
| This compound + BAY 41-8543 (sGC stimulator) | 5/6 nephrectomized rats (model for chronic kidney disease) | Combination therapy significantly attenuated renal interstitial fibrosis, whereas monotherapy with either compound did not show improvement. The combination also down-regulated fibrosis-related genes. | [2][3] |
| This compound + BAY 58-2667 (sGC stimulator) | Recombinant PDE9 cell line | This compound (10 µM) reduced the EC50 value for intracellular cGMP accumulation of BAY 58-2667 from 340 nM to 30.8 nM, demonstrating a potentiation of the sGC stimulator's effect. | [4] |
| This compound + BAY 41-2272 (sGC stimulator) | K562 cells (model for studying globin gene expression) | The combination of a PDE9 inhibitor and an sGC stimulator was shown to increase cGMP production and γ-globin expression, suggesting potential for sickle cell disease treatment. | [4] |
Experimental Protocols
In Vivo Model of Chronic Kidney Disease:
-
Model: 5/6 nephrectomized Sprague-Dawley rats.
-
Treatment: Rats were treated for 13 weeks with BAY 41-8543 (1 mg/kg/day), this compound (1 mg/kg/day), or a combination of both.[2]
-
Analysis: Renal function was assessed by measuring serum cystatin C and creatinine (B1669602) clearance. Renal fibrosis was evaluated through histological analysis (glomerulosclerosis and interstitial fibrosis) and RNA sequencing to analyze the expression of fibrosis-related genes such as Collagen Type I Alpha 1 and Collagen Type III Alpha 1 Chain.[2][3]
In Vitro cGMP Accumulation Assay:
-
Cell Line: A recombinant cell line expressing PDE9.
-
Treatment: Cells were incubated with the sGC stimulator BAY 58-2667 alone or in combination with this compound (10 µM).[4]
-
Analysis: Intracellular cGMP levels were measured to determine the concentration-response curve of the sGC stimulator and calculate the EC50 value in the presence and absence of the PDE9 inhibitor.[4]
Signaling Pathway and Experimental Workflow
The synergy between this compound and sGC stimulators can be visualized through the cGMP signaling pathway.
Caption: Synergistic action of sGC stimulators and this compound on the cGMP pathway.
The experimental workflow for the in vivo study on renal fibrosis highlights the comparative nature of the research.
Caption: Experimental workflow for evaluating the synergistic effects on renal fibrosis.
Potential Synergism with Other Compounds
Research also suggests potential synergistic effects of PDE9 inhibitors like this compound with other therapeutic agents, although the data is less extensive compared to that with sGC stimulators.
Combination with Hydroxyurea (B1673989) for Sickle Cell Disease
A study using IMR-687, another PDE9A inhibitor, in a mouse model of sickle cell disease, indicated a potential synergistic effect with hydroxyurea (HU), the standard of care for this condition. Given that this compound has also been investigated for its potential in sickle cell disease, this finding is of significant interest.[4][5]
| Combination | Model | Key Finding | Reference |
| IMR-687 (PDE9 inhibitor) + Hydroxyurea | Townes-HbSS mice (sickle cell disease model) | The combination of IMR-687 (30 mg/kg/day) and HU (100 mg/kg/day) showed a greater reduction in microvascular stasis compared to either agent alone, suggesting a potential synergistic effect. | [5] |
It is important to note that another study with a different PDE9A inhibitor, PF-04447943, did not find apparent synergism with HU, indicating that this effect may be compound-specific or dependent on the experimental model.[4]
Experimental Protocol
In Vivo Model of Sickle Cell Disease:
-
Model: Townes-HbSS mice with dorsal skin-fold chambers for visualizing microcirculation.
-
Treatment: Mice were treated orally for 10 days with IMR-687 (10 or 30 mg/kg/day), hydroxyurea (100 mg/kg/day), or a combination of IMR-687 (30 mg/kg/day) and HU (100 mg/kg/day).[5]
-
Analysis: Microvascular stasis (occlusion of venules) was quantified after exposing the mice to hypoxic conditions.[5]
The logical relationship for investigating this potential synergy can be outlined as follows:
Caption: Rationale for investigating the synergy of a PDE9 inhibitor and hydroxyurea.
Conclusion
The synergistic effects of this compound are most prominently observed when combined with sGC stimulators, leading to a robust increase in cGMP levels that has shown therapeutic potential in preclinical models of chronic kidney disease. The underlying mechanism is a complementary action on the cGMP signaling pathway. Furthermore, preliminary evidence with other PDE9 inhibitors suggests a potential for synergistic interactions with existing therapies for conditions like sickle cell disease, warranting further investigation. This guide provides a framework for researchers to understand and potentially explore these synergistic relationships in their own drug development programs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sGC stimulator (BAY 41-8543) combined with PDE9 inhibitor (this compound) reduces renal fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
Independent Verification of Bay 73-6691's Binding Affinity to PDE9A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay 73-6691's binding affinity to phosphodiesterase 9A (PDE9A) with other selective inhibitors. The information presented is supported by experimental data from independent studies, offering a valuable resource for researchers investigating PDE9A as a therapeutic target.
Comparative Binding Affinity of PDE9A Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PDE9A inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for comparing the binding affinity of these compounds. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Assay Type | Reference(s) |
| This compound (racemate) | Human PDE9A | 55 | - | Human | Not Specified | [1][2] |
| Murine PDE9A | 100 | - | Mouse | Not Specified | [1] | |
| (R)-Bay 73-6691 | Human PDE9A | 22 | - | Human | Not Specified | [2][3] |
| (S)-Bay 73-6691 | Human PDE9A | 88 | - | Human | Not Specified | [2][3] |
| PF-04447943 (Edelinontrine) | Human PDE9A | 12 | 2.8 | Human | Not Specified | [4] |
| Rhesus PDE9A | - | 4.5 | Rhesus Monkey | Not Specified | [4] | |
| Rat PDE9A | - | 18 | Rat | Not Specified | [4] | |
| Compound 28 | Human PDE9A | 21 | - | Human | Not Specified | [5] |
| BAY-7081 | Human PDE9A | 15 | - | Human | Scintillation Proximity Assay | [6] |
| Mouse PDE9A | 34 | - | Mouse | Scintillation Proximity Assay | [6] | |
| Rat PDE9A | 42 | - | Rat | Scintillation Proximity Assay | [6] | |
| PF-4181366 | Human PDE9A | - | - | Human | Not Specified | [7] |
| 3r | Human PDE9A | 0.6 | - | Human | Not Specified | [7] |
Experimental Protocols for Determining PDE9A Binding Affinity
Accurate determination of binding affinity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common assays used to measure PDE9A inhibition.
Fluorescence Polarization (FP) Assay
Principle: This homogeneous assay measures the change in the rotational speed of a fluorescently labeled cGMP analog upon hydrolysis by PDE9A. Unbound, the small fluorescent substrate tumbles rapidly, resulting in low fluorescence polarization. When a PDE9A inhibitor is present, the substrate is not hydrolyzed and can be bound by a larger specific binding agent, leading to slower tumbling and a higher polarization signal. The degree of inhibition is proportional to the change in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Enzyme Solution: Thaw recombinant human PDE9A2 enzyme on ice and dilute to the desired concentration (e.g., 0.1-1 ng/µL) in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Dilute a FAM-labeled cGMP substrate to the desired final concentration (e.g., 100-300 nM) in Assay Buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Binding Agent: Prepare the specific GMP-binding agent as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add diluted test inhibitor or vehicle control to the appropriate wells.
-
Add the diluted PDE9A enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the binding agent solution.
-
Incubate for an additional 30-60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader (e.g., excitation at ~485 nm and emission at ~525 nm for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and plot the results against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]
-
Scintillation Proximity Assay (SPA)
Principle: This assay measures the conversion of a radiolabeled cGMP, such as [³H]cGMP, to [³H]5'-GMP by PDE9A. The product, [³H]5'-GMP, preferentially binds to scintillant-impregnated beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal that is detected by a scintillation counter. The amount of light produced is proportional to the PDE9A activity.
Detailed Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: [³H]cGMP.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compound.
-
SPA Beads: Use commercially available yttrium silicate (B1173343) SPA beads.
-
-
Assay Procedure:
-
To each well of a microplate, add the reaction buffer, diluted inhibitor or vehicle, and the diluted PDE9A enzyme.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding [³H]cGMP.
-
Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding the SPA beads.
-
Allow the beads to settle and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The IC50 values are calculated by nonlinear regression analysis of the inhibition data.[5]
-
PDE-Glo™ Phosphodiesterase Assay (Luminescence-based)
Principle: This is a two-step luminescent assay. In the first step, PDE9A hydrolyzes cGMP to 5'-GMP. In the second step, the remaining unhydrolyzed cGMP is used by a cGMP-dependent protein kinase to catalyze the phosphorylation of a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE9A activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's protocol (Promega). This includes PDE-Glo™ Reaction Buffer, cGMP substrate, PDE-Glo™ Termination Buffer, and Kinase-Glo® Reagent.
-
Dilute the PDE9A enzyme in the reaction buffer.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor or vehicle to the wells.
-
Add the diluted PDE9A enzyme.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate at room temperature for the desired time.
-
Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Reagent and incubate.
-
Add the Kinase-Glo® Reagent and measure the luminescence using a plate-reading luminometer.[8][9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the biological context, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for determining the IC50 of PDE9A inhibitors.
Caption: The cGMP signaling pathway, highlighting the role of PDE9A and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of BAY 73-6691: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BAY 73-6691, a potent phosphodiesterase type 9 (PDE9) inhibitor. Adherence to these protocols is critical due to the compound's hazardous properties, including being fatal if swallowed and causing skin and eye irritation.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves.[1] All handling of this compound should be conducted in a well-ventilated area or a functioning fume hood to avoid inhalation of dust or aerosols.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, providing a clear reference for risk assessment.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (794568-92-6), and relevant hazard symbols.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste. These items must be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, leak-proof container. As this compound contains chlorine and fluorine (halogenated hydrocarbons), it is crucial to segregate this waste into a "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
2. Spill Management:
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using an inert, absorbent material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] All materials used for decontamination should be disposed of as hazardous waste.
3. Final Disposal:
-
Professional Waste Management: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Documentation: Maintain a detailed record of the disposed of chemical, including the quantity, date of disposal, and the waste management company used.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound can provide context for its biological potency. As a PDE9 inhibitor, it prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), thereby enhancing cGMP-mediated signaling pathways.
Caption: this compound inhibits PDE9, increasing cGMP levels.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling BAY 73-6691
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling the phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691 (CAS RN: 794568-92-6).[1][2] This guide offers procedural best practices for laboratory use and disposal.
Chemical and Hazard Information
| Property | Value | Reference |
| Molecular Formula | C15H12ClF3N4O | [1][2] |
| Molecular Weight | 356.73 g/mol | [2][3] |
| Appearance | Powder | [3] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 1, 2), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), Hazardous to the aquatic environment, long-term hazard (Category 4) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H300: Fatal if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H413: May cause long lasting harmful effects to aquatic life | [2] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specific Requirement | Reference |
| Eye Protection | Safety goggles with side-shields | [2] |
| Hand Protection | Protective gloves | [2] |
| Skin and Body Protection | Impervious clothing | [2] |
| Respiratory Protection | A suitable respirator, such as a dust mask type N95 (US), should be used. |
Operational Plan: Handling and Disposal
This section outlines the standard operating procedures for the safe handling and disposal of this compound in a laboratory setting.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[2]
-
A designated fume hood is recommended, especially when handling the powdered form to avoid dust and aerosol formation.[4]
-
Ensure that a safety shower and an eye wash station are readily accessible.[2]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all required PPE is worn correctly. Prepare the workspace by laying down absorbent, disposable bench paper.
-
Weighing : Carefully weigh the powdered compound in a chemical fume hood to minimize inhalation risk.
-
Solubilization : If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound to avoid generating dust.
-
Experimental Use : Keep containers tightly sealed when not in use. Avoid contact with skin and eyes.[4]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.
Accidental Release Measures
In the event of a spill:
-
Evacuate : Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Clean-up :
-
Dispose : Collect all contaminated materials in a sealed container for proper disposal.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste (e.g., contaminated gloves, bench paper, pipette tips) and liquid waste in separate, clearly labeled, sealed containers.
-
Disposal : Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
